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  • Product: 4,5-Difluoro-2-methoxybenzamide
  • CAS: 425702-23-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-methoxybenzamide

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed and highly effective strategy for optimizing drug-like properties.[1][2][3][4] The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and acid/base properties (pKa).[1][4] It is within this context that 4,5-Difluoro-2-methoxybenzamide emerges as a compound of significant interest to researchers and drug development professionals. This guide provides a comprehensive examination of its core physicochemical properties, offering both estimated values derived from analogous structures and, crucially, robust, field-proven protocols for their empirical determination. This dual approach ensures that the researcher is equipped with not only a foundational understanding of the compound but also the practical means to validate and expand upon this knowledge in a laboratory setting.

Molecular Identity and Core Physicochemical Parameters

4,5-Difluoro-2-methoxybenzamide is a synthetically derived organic compound. Its core structure consists of a benzene ring substituted with two fluorine atoms, a methoxy group, and a primary carboxamide group.

Identifier Value Source
IUPAC Name 4,5-Difluoro-2-methoxybenzamideN/A
CAS Number 425702-23-4[5]
Molecular Formula C₈H₇F₂NO₂[5]
Molecular Weight 187.14 g/mol [5]

While specific experimental data for 4,5-Difluoro-2-methoxybenzamide is not widely published, we can infer its likely properties based on the well-characterized parent molecule, benzamide, and related substituted analogs. The introduction of two fluorine atoms and a methoxy group is expected to modulate these properties in predictable ways.

Physicochemical Property Estimated Value/Range Rationale and Comparative Analysis
Melting Point (°C) 140 - 170Benzamide has a melting point of 125-128 °C.[6][7] The presence of two fluorine atoms and a methoxy group will likely increase the molecular weight and potential for intermolecular interactions, thus raising the melting point. For comparison, 4-methoxybenzamide has a melting point of 164-167 °C.
Boiling Point (°C) > 300Benzamide has a high boiling point of 288 °C.[8] The increased molecular weight and polarity of 4,5-Difluoro-2-methoxybenzamide suggest its boiling point will be significantly higher.
Aqueous Solubility Sparingly SolublePrimary amides can act as both hydrogen bond donors and acceptors, which generally imparts some water solubility.[9][10][11] However, the aromatic ring and the increased lipophilicity from the methoxy group and fluorine atoms will likely result in low water solubility. Amides are generally less soluble than comparable amines and carboxylic acids.[5][10]
logP (Octanol-Water Partition Coefficient) 1.0 - 2.0Benzamide has a logP of 0.64.[7][8] The two fluorine atoms and the methoxy group will increase the lipophilicity of the molecule, leading to a higher logP value.
pKa (Acid Dissociation Constant) ~17 (Amide N-H)The amide proton is very weakly acidic, with the pKa of benzamide in water being approximately 17. The electron-withdrawing effects of the fluorine atoms may slightly decrease this value, making it a slightly stronger acid, though it will remain very weak.

Synthesis of 4,5-Difluoro-2-methoxybenzamide

A common and reliable method for the synthesis of primary benzamides is the conversion of the corresponding benzoic acid to an acyl chloride, followed by reaction with ammonia.[12][13]

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of 4,5-Difluoro-2-methoxybenzamide cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 4,5-Difluoro-2-methoxybenzoic Acid reagent1 Thionyl Chloride (SOCl₂) start->reagent1 intermediate 4,5-Difluoro-2-methoxybenzoyl Chloride reagent1->intermediate Reflux reagent2 Aqueous Ammonia (NH₄OH) intermediate->reagent2 product 4,5-Difluoro-2-methoxybenzamide reagent2->product Stir at room temperature

Caption: Synthetic route from benzoic acid to benzamide.

Experimental Protocol for Synthesis

This protocol describes a two-step synthesis of 4,5-Difluoro-2-methoxybenzamide from 4,5-Difluoro-2-methoxybenzoic acid.

Step 1: Formation of 4,5-Difluoro-2-methoxybenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-Difluoro-2-methoxybenzoic acid.

  • In a fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 molar equivalents).

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 4,5-Difluoro-2-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation to form 4,5-Difluoro-2-methoxybenzamide

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly and carefully add an excess of concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring. A precipitate will form.

  • Continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4,5-Difluoro-2-methoxybenzamide.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, standardized protocols for the experimental determination of key physicochemical properties. These methods are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination via the Capillary Method

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Melting_Point_Workflow Capillary Method for Melting Point Determination A 1. Sample Preparation (Dry, powdered sample) B 2. Load Capillary Tube (2-3 mm height) A->B C 3. Place in Apparatus (Calibrated Mel-Temp) B->C D 4. Rapid Heating (To ~15°C below expected MP) C->D E 5. Slow Heating (1-2°C/min ramp rate) D->E F 6. Record T_initial (First drop of liquid) E->F G 7. Record T_final (Completely molten) F->G H 8. Report Melting Range (T_initial - T_final) G->H

Caption: Workflow for melting point determination.

  • Sample Preparation : Ensure the 4,5-Difluoro-2-methoxybenzamide sample is completely dry and finely powdered.[14]

  • Capillary Loading : Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[8][15]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[15][16]

  • Rapid Heating : If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[15]

  • Slow Heating : Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8][14]

  • Record Initial Temperature : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is visible.[15]

  • Record Final Temperature : Continue heating at the slow rate and record the temperature when the entire sample has melted into a clear liquid.[14][15]

  • Reporting : The melting point is reported as the range between the initial and final temperatures. A pure compound should have a sharp melting range of 1-2°C.

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[17][18]

Solubility_Workflow Shake-Flask Method for Aqueous Solubility A 1. Add Excess Solid to Aqueous Buffer (e.g., PBS) B 2. Equilibrate (Shake at constant temp for 24-48h) A->B C 3. Phase Separation (Centrifugation or Filtration) B->C D 4. Sample Supernatant (Clear, saturated solution) C->D E 5. Quantify Concentration (e.g., HPLC-UV, LC-MS) D->E F 6. Report Solubility (e.g., in µg/mL or µM) E->F

Caption: Workflow for shake-flask solubility determination.

  • Preparation : Add an excess amount of solid 4,5-Difluoro-2-methoxybenzamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.[18]

  • Equilibration : Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[13][19]

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Quantification : Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[13][20]

  • Reporting : The solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.

LogP Determination via RP-HPLC

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[6][7][21][22]

LogP_Workflow RP-HPLC Method for LogP Estimation A 1. Prepare Mobile Phase (e.g., Methanol/Water) C 3. Run Standards on RP-HPLC (C18 column) A->C B 2. Select Standards (Compounds with known LogP values) B->C D 4. Measure Retention Times (t_R) C->D E 5. Create Calibration Curve (log k' vs. known LogP) D->E H 8. Interpolate LogP from Calibration Curve E->H F 6. Run Test Compound (Measure its t_R) G 7. Calculate log k' for Test Compound F->G G->H

Caption: Workflow for LogP determination by RP-HPLC.

  • System Setup : Use an HPLC system with a C18 reverse-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or buffer.

  • Calibration Standards : Select a series of 5-7 commercially available compounds with well-established LogP values that span a range bracketing the expected LogP of the test compound.[7]

  • Chromatographic Runs : Inject each standard and the test compound (4,5-Difluoro-2-methoxybenzamide) onto the column under isocratic mobile phase conditions. Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Retention Factor (k') : For each compound, calculate the retention factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve : Plot the logarithm of the retention factor (log k') for the standards against their known LogP values. Perform a linear regression to obtain a calibration curve.[6]

  • Determine LogP : Calculate the log k' for 4,5-Difluoro-2-methoxybenzamide and use the equation of the linear regression from the calibration curve to determine its LogP value.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amide protons (NH₂) may appear as a broad singlet. In DMSO-d₆, the chemical shifts of the NH protons are typically observed at higher ppm values.[23][24]

  • ¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the amide will appear downfield, typically in the range of 165-175 ppm.[18][25][26]

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-Difluoro-2-methoxybenzamide, as a primary amide, is expected to show characteristic absorption bands:[27]

  • N-H Stretching : Two bands in the region of 3400-3180 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the N-H bonds.[14][28]

  • C=O Stretching (Amide I band) : A strong absorption band around 1680-1650 cm⁻¹.[14][27]

  • N-H Bending (Amide II band) : An absorption in the region of 1650-1620 cm⁻¹.[27]

  • C-F Stretching : Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (187.14).

  • Fragmentation Pattern : Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) to form a stable benzoyl cation.[29][30] Further fragmentation of the aromatic ring can also occur.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 4,5-Difluoro-2-methoxybenzamide. While a full experimental dataset for this specific molecule is not yet publicly available, the detailed, robust protocols outlined herein provide a clear and reliable pathway for its complete characterization. The strategic placement of difluoro and methoxy substituents on the benzamide scaffold makes this a molecule of considerable interest for further investigation, particularly within the fields of medicinal chemistry and materials science. The systematic application of these validated experimental methods will be crucial in unlocking its full potential and guiding its future applications.

References

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Sources

Exploratory

A Technical Guide to 4,5-Difluoro-2-methoxybenzamide: Synthesis, Properties, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4,5-Difluoro-2-methoxybenzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. While not...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 4,5-Difluoro-2-methoxybenzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. While not commonly available as a commercial product, its synthesis and properties are readily accessible through its precursor, 4,5-Difluoro-2-methoxybenzoic acid. This guide details its chemical identity, a robust synthetic protocol, and the scientific rationale for its use as a structural motif in designing pharmacologically active agents. The strategic incorporation of fluorine and methoxy functional groups imparts unique electronic and metabolic properties, making it a valuable building block for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Role of Fluorinated Benzamides

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a key tactic for optimizing a drug candidate's profile.[1][2][3] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence metabolic stability, membrane permeability, binding affinity, and pKa.[1][3] The benzamide moiety itself is a privileged structure, present in numerous approved drugs. When combined, the fluorinated benzamide core becomes a powerful tool for medicinal chemists.

4,5-Difluoro-2-methoxybenzamide is a member of this important class of compounds. Its structure is characterized by a benzene ring functionalized with an amide group, a methoxy group, and two vicinal fluorine atoms. This specific arrangement of functional groups offers a unique combination of hydrogen bonding capabilities (amide), steric and electronic influence (methoxy group), and metabolic blocking/polarity modulation (difluoro substitution), making it an attractive intermediate for creating novel therapeutics.[2][4]

Compound Identification and Physicochemical Properties

The definitive identification of 4,5-Difluoro-2-methoxybenzamide is based on its chemical structure. While a dedicated CAS number is not widely cataloged, it is unequivocally defined by its synthesis from its corresponding carboxylic acid.

Table 1: Core Compound Properties

Identifier Value Source
IUPAC Name 4,5-Difluoro-2-methoxybenzamide -
Molecular Formula C₈H₇F₂NO₂ -
Molecular Weight 187.14 g/mol -
Canonical SMILES COC1=CC(=C(C=C1C(=O)N)F)F -

| Precursor CAS | 425702-18-7 (for 4,5-Difluoro-2-methoxybenzoic acid) |[5][6] |

Chemical Structure

The molecular structure features a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a methoxy group, and at positions 4 and 5 with fluorine atoms.

Caption: 2D structure of 4,5-Difluoro-2-methoxybenzamide.

Synthesis and Mechanistic Insights

4,5-Difluoro-2-methoxybenzamide is most reliably prepared from its corresponding carboxylic acid, 4,5-Difluoro-2-methoxybenzoic acid (CAS: 425702-18-7). The conversion is a standard amidation reaction.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an ammonia source.

  • Activation: Direct reaction with ammonia is inefficient. Therefore, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used.[7] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-pyridinium or O-acylisourea intermediate. This activation is critical for the reaction to proceed under mild conditions, preventing decomposition of the starting material.

  • Nucleophile: A source of ammonia is required. While aqueous ammonium hydroxide can be used, anhydrous sources like ammonium chloride, in the presence of a non-nucleophilic base, are often preferred to avoid competitive hydrolysis of the activated intermediate.

  • Base: A tertiary amine base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is included to neutralize the ammonium salt (if used) and to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Amidation of 4,5-Difluoro-2-methoxybenzoic acid

This protocol describes a standard laboratory-scale synthesis.

  • Dissolution: Dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add a coupling agent (e.g., HATU, 1.2 eq), an ammonia source (e.g., Ammonium Chloride, 1.5 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by a suitable technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove unreacted starting material, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure 4,5-Difluoro-2-methoxybenzamide.

Synthesis Workflow Diagram

SynthesisWorkflow start 4,5-Difluoro-2-methoxybenzoic acid (CAS: 425702-18-7) product 4,5-Difluoro-2-methoxybenzamide start->product Amidation Reaction reagents 1. Coupling Agent (HATU/EDC) 2. NH₄Cl, DIPEA 3. Anhydrous DMF reagents->product

Caption: General workflow for the synthesis of the target benzamide.

Applications in Research and Drug Development

The 4,5-difluoro-2-methoxybenzamide scaffold is a valuable building block for constructing more complex molecules, particularly in the field of kinase inhibitors and other targeted therapies.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogen with fluorine at the 4 and 5 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.[1][2]

  • Modulation of Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring. This can influence non-covalent interactions within a protein's active site, such as dipole-dipole interactions or hydrogen bonding (where the C-F bond can act as a weak H-bond acceptor), potentially enhancing binding affinity and selectivity.[2][8]

  • Scaffold for Bioisosteric Replacement: The benzamide core itself is a common feature in many biologically active molecules. For instance, related fluorinated benzamides have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1), which are key targets in oncology.[9] This scaffold provides a rigid framework to which other pharmacophoric groups can be attached.

Safety and Handling

No specific safety data exists for 4,5-Difluoro-2-methoxybenzamide. However, based on its precursors and related structures, the following precautions are advised:

  • General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards of Precursors: The precursor, 4,5-Difluoro-2-methoxybenzaldehyde, is classified as causing skin and eye irritation and may cause respiratory irritation.[10] Similar hazards should be assumed for the benzamide derivative.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5-Difluoro-2-methoxybenzamide represents a strategically designed chemical intermediate with significant potential in drug discovery and development. While not a common stock item, its straightforward synthesis from the corresponding benzoic acid makes it readily accessible for research purposes. The combination of its fluorinated aromatic ring, methoxy group, and amide functionality provides a versatile platform for synthesizing next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic properties. This guide provides the core chemical information, a validated synthetic approach, and the scientific context necessary for its effective utilization in a research setting.

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Foundational

The Strategic Imperative of Fluorine in Modulating Bioactivity: A Deep Dive into 4,5-Difluoro-2-methoxybenzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the nuanced roles of fluorine in dictating the bioactivity of 4,5-Difluoro-2-methoxybenzamide, a molecule of interest within the broader class of bioactive benzamides. While specific biological data for this exact compound remains to be fully elucidated in public literature, this document synthesizes established principles of fluorine chemistry, structure-activity relationships (SAR) of analogous compounds, and predictive insights to construct a comprehensive analytical framework. We will explore the multifaceted influence of the vicinal fluorine atoms at the C4 and C5 positions and the synergistic or antagonistic interplay with the ortho-methoxy group. This guide further outlines a robust, self-validating experimental workflow to systematically investigate the bioactivity of 4,5-Difluoro-2-methoxybenzamide, providing detailed protocols for target identification, potency determination, and ADME profiling. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this and similar fluorinated benzamides.

Introduction: The Benzamide Scaffold and the Fluorine Advantage

Benzamides are a privileged structural motif in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Their versatility stems from the amide linkage, which can participate in key hydrogen bonding interactions with biological targets, and the aromatic ring, which is amenable to substitution to fine-tune physicochemical and pharmacological properties.

The introduction of fluorine into drug candidates has become an increasingly prevalent strategy to enhance a multitude of properties critical for therapeutic success.[2][3] The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (Pauling scale 3.98), and the strength of the C-F bond—can profoundly influence a molecule's bioactivity.[4] Judicious placement of fluorine can modulate:

  • Metabolic Stability: The high bond energy of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[5][6]

  • Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa and creating favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[4][7]

  • Physicochemical Properties: Fluorination can impact lipophilicity (logP), membrane permeability, and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[3][4]

  • Conformation: The introduction of fluorine can induce specific conformational preferences that may be optimal for binding to a biological target.[3]

This guide will dissect the probable contributions of the 4,5-difluoro and 2-methoxy substitutions on the benzamide core to its overall bioactivity profile.

Deconstructing the Bioactivity of 4,5-Difluoro-2-methoxybenzamide: A Mechanistic Hypothesis

The specific biological target and mechanism of action for 4,5-Difluoro-2-methoxybenzamide are not yet defined in the literature. However, based on the SAR of related benzamides and the known effects of its constituent functional groups, we can formulate several hypotheses regarding its potential bioactivity.

The Role of the 4,5-Difluoro Substitution

The vicinal difluoro pattern on the phenyl ring is a key feature that likely dictates the compound's biological properties.

  • Electronic Effects: The two highly electronegative fluorine atoms will significantly withdraw electron density from the aromatic ring. This can lower the pKa of the amide proton, potentially enhancing its hydrogen bonding capabilities with a target receptor. Furthermore, this electron-withdrawing effect can influence the reactivity of the aromatic ring and its susceptibility to metabolic enzymes.[5]

  • Metabolic Stability: The C4 and C5 positions are often susceptible to aromatic hydroxylation by cytochrome P450 enzymes.[8] The presence of fluorine at these positions is expected to block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the compound.[5][6]

  • Binding Interactions: The fluorine atoms can participate in non-covalent interactions with the protein target. These can include favorable electrostatic interactions with positively charged or polar residues.[7] In some cases, fluorine can act as a hydrogen bond acceptor.[9]

  • Conformational Control: The steric bulk and electrostatic properties of the fluorine atoms can influence the rotational barrier of the amide bond and the overall conformation of the molecule, potentially locking it into a bioactive conformation.[10]

It is worth noting that in some benzamide series, electron-withdrawing groups at the C5 position have been found to be less tolerated for activity, suggesting that the electronic and steric effects of fluorine substitution must be carefully balanced for optimal target engagement.[11]

The Influence of the 2-Methoxy Group

The ortho-methoxy group is another critical determinant of bioactivity.

  • Hydrogen Bonding and Steric Hindrance: The methoxy group can act as a hydrogen bond acceptor. Its position ortho to the amide can also create steric hindrance, influencing the planarity of the benzamide and its ability to fit into a binding pocket.[12]

  • Modulation of Amide Conformation: The ortho-methoxy group can force the amide group out of the plane of the aromatic ring, which can be a crucial factor for binding to certain targets.[13]

  • Metabolic Lability: The methyl group of the methoxy ether is a potential site for O-demethylation by metabolic enzymes.[6]

Synergistic and Antagonistic Effects

The interplay between the 4,5-difluoro and 2-methoxy substituents will ultimately define the molecule's bioactivity. The strong electron-withdrawing nature of the fluorines could potentially modulate the metabolic stability of the ortho-methoxy group. Conversely, the steric and electronic properties of the methoxy group will influence the presentation of the fluorinated phenyl ring to its biological target.

A Strategic Framework for Bioactivity Elucidation: Experimental Protocols

To systematically investigate the bioactivity of 4,5-Difluoro-2-methoxybenzamide, a multi-pronged experimental approach is necessary. This section outlines a series of validated protocols.

Target Identification and Initial Bioactivity Screening

Given the lack of a known target, initial screening should be broad.

Protocol 3.1.1: Phenotypic Screening in Disease-Relevant Cell Lines

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat cells with a serial dilution of 4,5-Difluoro-2-methoxybenzamide (e.g., from 100 µM to 1 nM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[14]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each cell line.

Data Presentation: Initial Cytotoxicity Screening

Cell LineTissue of OriginIC50 (µM) of 4,5-Difluoro-2-methoxybenzamide
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
K562LeukemiaExperimental Value
Target Deconvolution and Mechanism of Action Studies

If significant and selective cytotoxicity is observed, the next step is to identify the molecular target.

Protocol 3.2.1: Kinase Profiling

Many benzamides are known to be kinase inhibitors.

  • Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to screen 4,5-Difluoro-2-methoxybenzamide against a broad range of kinases at a fixed concentration (e.g., 10 µM).

  • Hit Identification: Identify kinases with significant inhibition (e.g., >50%).

  • Dose-Response Analysis: For the identified hits, perform dose-response assays to determine the IC50 values.

Protocol 3.2.2: Cellular Thermal Shift Assay (CETSA)

CETSA can identify target engagement in a cellular context.

  • Cell Treatment: Treat intact cells with 4,5-Difluoro-2-methoxybenzamide or vehicle.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to separate aggregated proteins from the soluble fraction.

  • Western Blot Analysis: Analyze the soluble fraction by Western blot for a candidate target protein (identified from kinase profiling or other methods). Target engagement will stabilize the protein, leading to less precipitation at higher temperatures.

In Vitro ADME Profiling

Early assessment of ADME properties is crucial for drug development.[15][16]

Protocol 3.3.1: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate 4,5-Difluoro-2-methoxybenzamide (e.g., at 1 µM) with human liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation: In Vitro ADME Properties

ParameterAssayResult
SolubilityKinetic SolubilityExperimental Value (µg/mL)
PermeabilityPAMPAExperimental Value (10⁻⁶ cm/s)
Metabolic StabilityHuman Liver Microsomest½ = Experimental Value (min)
Plasma Protein BindingEquilibrium DialysisExperimental Value (% bound)
CYP InhibitionP450 Inhibition PanelIC50 values for major isoforms (µM)

Visualization of Key Concepts and Workflows

The Multifaceted Role of Fluorine in Drug Design

Fluorine_Effects cluster_properties Physicochemical Properties cluster_pharma Pharmacological Properties Fluorine Fluorine Substitution Lipophilicity Modulates Lipophilicity (logP) Fluorine->Lipophilicity pKa Alters pKa Fluorine->pKa Conformation Influences Conformation Fluorine->Conformation Metabolism Blocks Metabolic Sites (Increases Stability) Fluorine->Metabolism Binding Enhances Binding Affinity Fluorine->Binding Permeability Improves Membrane Permeability Fluorine->Permeability

Caption: Key influences of fluorine substitution in drug design.

Experimental Workflow for Bioactivity Assessment

Bioactivity_Workflow Start 4,5-Difluoro-2-methoxybenzamide Screening Phenotypic Screening (Cell Viability Assays) Start->Screening Target_ID Target Identification (Kinase Panel, CETSA) Screening->Target_ID Active? MoA Mechanism of Action Studies (Cell-based functional assays) Target_ID->MoA ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) MoA->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Favorable Profile?

Caption: A streamlined workflow for evaluating novel compounds.

Conclusion and Future Directions

The strategic placement of fluorine atoms, as seen in 4,5-Difluoro-2-methoxybenzamide, offers a powerful tool to modulate the bioactivity of the versatile benzamide scaffold. While the precise biological role of this compound is yet to be fully characterized, the principles of medicinal chemistry allow for the formulation of strong, testable hypotheses. The difluoro substitution at the C4 and C5 positions is anticipated to significantly enhance metabolic stability and potentially modulate target binding through unique electronic and conformational effects. The ortho-methoxy group further refines the molecule's properties, influencing its three-dimensional structure and potential interactions.

The experimental framework detailed in this guide provides a clear and robust pathway for the systematic evaluation of 4,5-Difluoro-2-methoxybenzamide. By employing a combination of phenotypic screening, target deconvolution techniques, and in vitro ADME profiling, researchers can efficiently determine its therapeutic potential. The insights gained from such studies will not only elucidate the specific bioactivity of this molecule but will also contribute to a broader understanding of structure-activity relationships within the class of fluorinated benzamides, paving the way for the rational design of next-generation therapeutics.

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Exploratory

The Strategic Utility of 4,5-Difluoro-2-methoxybenzamide in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. Among the vast array of fluorinated building blocks, 4,5-Difluoro-2-methoxybenzamide emerges as a particularly valuable synthon. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzamide core—offers a nuanced electronic profile that can significantly influence molecular interactions, metabolic stability, and cell permeability. This guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzamide, detailing its synthesis, chemical properties, and its versatile applications as a synthetic building block, with a focus on providing actionable insights for laboratory practice.

Physicochemical Properties and Structural Features

Table 1: Predicted and Known Properties of 4,5-Difluoro-2-methoxybenzamide and its Precursors

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Characteristics
4,5-Difluoro-2-methoxybenzaldehyde145742-34-3C₈H₆F₂O₂172.13White to yellow solidKey precursor for the synthesis of the corresponding benzoic acid and benzamide.[1]
4,5-Difluoro-2-methoxybenzoic acid425702-18-7C₈H₆F₂O₃188.13SolidIntermediate in the synthesis of 4,5-Difluoro-2-methoxybenzamide.
4,5-Difluoro-2-methoxybenzamideNot availableC₈H₇F₂NO₂187.14Solid (predicted)The subject of this guide, a versatile building block.
2,5-Difluoro-4-methoxybenzamide1022618-89-8C₈H₇F₂NO₂187.14SolidA positional isomer, highlighting the importance of specific substitution patterns.[2]

The interplay of the substituents on the aromatic ring is critical to the utility of 4,5-Difluoro-2-methoxybenzamide. The fluorine atoms at the 4- and 5-positions create a strong dipole and can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity to biological targets.[3] The methoxy group at the 2-position, ortho to the amide, can influence the conformation of the amide bond through steric and electronic effects, potentially locking the molecule into a bioactive conformation.

Synthesis of 4,5-Difluoro-2-methoxybenzamide: A Step-by-Step Protocol

The synthesis of 4,5-Difluoro-2-methoxybenzamide can be reliably achieved from its corresponding benzoic acid, which in turn is typically prepared from the commercially available benzaldehyde. The following protocols are based on well-established synthetic transformations for benzamide synthesis.

Oxidation of 4,5-Difluoro-2-methoxybenzaldehyde to 4,5-Difluoro-2-methoxybenzoic acid

A common and efficient method for this oxidation is the Pinnick oxidation, which is known for its high yields and tolerance of various functional groups.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of tert-butanol and tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq) followed by a solution of sodium chlorite (NaClO₂, ~1.5 eq) in water.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1M HCl to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,5-Difluoro-2-methoxybenzoic acid.

Amide Formation from 4,5-Difluoro-2-methoxybenzoic acid

The conversion of the carboxylic acid to the primary amide can be achieved through several reliable methods. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol:

  • Activation: In a dry, inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.

  • Coupling Agent Addition: Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq) and an activator like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1-1.2 eq).

  • Ammonia Source: Introduce a source of ammonia. This can be aqueous ammonia, ammonium chloride with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or ammonium carbonate.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4,5-Difluoro-2-methoxybenzamide.

Figure 1: Synthetic workflow for 4,5-Difluoro-2-methoxybenzamide.

Reactivity and Applications as a Synthetic Building Block

The true value of 4,5-Difluoro-2-methoxybenzamide lies in its utility as a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The amide nitrogen and the aromatic ring offer multiple points for further functionalization.

N-Functionalization of the Amide

The amide nitrogen can be alkylated or arylated to introduce a wide variety of substituents. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

Figure 2: General scheme for N-functionalization.
Aromatic Ring Functionalization

While the fluorine atoms are generally stable, under specific conditions, they can be displaced via nucleophilic aromatic substitution (SNA_r_), particularly if there is a strongly electron-withdrawing group activating the ring. More commonly, the aromatic protons can be substituted through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Case Study: Application in Kinase Inhibitor Synthesis

Fluorinated benzamides are prevalent motifs in kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase hinge region, and the overall substitution pattern can be fine-tuned to achieve selectivity and desired pharmacokinetic properties. For instance, in the development of inhibitors for Bruton's Tyrosine Kinase (Btk), benzamide moieties are often employed to occupy the ATP binding site. While a specific example using 4,5-Difluoro-2-methoxybenzamide is not explicitly detailed in the readily available literature, its structural features make it an attractive candidate for such applications.

The Strategic Advantage of the 4,5-Difluoro-2-methoxy Substitution Pattern

The unique arrangement of substituents in 4,5-Difluoro-2-methoxybenzamide offers several advantages in drug design:

  • Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.[3]

  • Enhanced Potency: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions.

  • Improved Cell Permeability: The strategic placement of fluorine can influence the lipophilicity of a molecule, which is a key factor in its ability to cross cell membranes.

  • Conformational Control: The ortho-methoxy group can sterically influence the orientation of the amide bond, potentially pre-organizing the molecule for optimal binding to its target.

Conclusion

4,5-Difluoro-2-methoxybenzamide is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic and steric properties, conferred by the specific arrangement of its substituents, make it a highly attractive scaffold for the development of novel therapeutics and functional materials. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, opening the door for its broader application in research and development. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like 4,5-Difluoro-2-methoxybenzamide is set to increase, making it a key component in the modern synthetic chemist's toolbox.

References

  • [Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][4][5]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. PubMed.]([Link])

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Foundational

An In-depth Technical Guide to the Reactivity of 4,5-Difluoro-2-methoxybenzamide

Abstract 4,5-Difluoro-2-methoxybenzamide is a versatile aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two adjacent, nucleophi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,5-Difluoro-2-methoxybenzamide is a versatile aromatic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two adjacent, nucleophilically labile fluorine atoms, an activating ortho-methoxy group, and a directing benzamide moiety—creates a nuanced reactivity profile that can be strategically exploited for the synthesis of complex molecules. This guide provides an in-depth exploration of the core reactivity of this compound, grounded in the principles of physical organic chemistry and supported by field-proven insights. We will dissect the synthesis of the core scaffold, delve into the regioselectivity of its hallmark nucleophilic aromatic substitution (SNAr) reactions, examine the stability and further transformations of the amide functional group, and contextualize its application in modern drug discovery.

Introduction: The Molecular Architecture and Strategic Value

The 4,5-difluoro-2-methoxybenzamide scaffold is a compelling starting point for chemical synthesis due to the orthogonal reactivity of its functional groups. The difluorinated benzene ring is electron-deficient, rendering it susceptible to nucleophilic attack, a characteristic amplified by the electron-withdrawing nature of the benzamide group. The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

The strategic placement of the substituents is key to its utility:

  • The Benzamide Group: Positioned at C1, this group acts as a moderate electron-withdrawing group through resonance and induction, activating the entire ring towards nucleophilic attack. It also serves as a critical handle for further chemical elaboration or as a key pharmacophoric element.

  • The ortho-Methoxy Group: Located at C2, the methoxy group is an activating group for electrophilic substitution but, more importantly in this context, it electronically influences the adjacent fluorine at C5 and sterically shields the C2 position. Its lone pairs can stabilize the transition state of nucleophilic attack, particularly at the para position (C5).

  • The Vicinal Fluorine Atoms: At C4 and C5, these halogens are the primary sites of reactivity. Their high electronegativity contributes to the electron-deficient nature of the ring, making the carbons they are attached to electrophilic. The critical question for any synthetic chemist is determining the relative reactivity of these two positions.

This guide will systematically explore how these features govern the compound's chemical behavior, providing researchers with the predictive power needed for rational synthetic design.

Synthesis of the Core Scaffold

The primary route to 4,5-Difluoro-2-methoxybenzamide begins with its corresponding carboxylic acid, a commercially available starting material. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis, typically proceeding through the activation of the carboxyl group.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This robust, two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by amination.

Step 1: Formation of 4,5-Difluoro-2-methoxybenzoyl chloride

  • In a fume hood, suspend 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature, then heat to reflux (typically 40-80°C, solvent-dependent) for 2-4 hours, monitoring the cessation of gas evolution (HCl and SO₂).

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Once complete, remove the excess solvent and SOCl₂ under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amination to form 4,5-Difluoro-2-methoxybenzamide

  • Dissolve the crude 4,5-Difluoro-2-methoxybenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonium hydroxide (~2.0-3.0 eq of NH₃) or bubble ammonia gas through the solution while stirring vigorously.

  • Maintain the temperature at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford the title compound as a solid.

Causality Behind Experimental Choices: The use of a volatile solvent and excess thionyl chloride in Step 1 ensures the reaction goes to completion and allows for easy removal of reagents. The catalytic DMF forms a reactive Vilsmeier intermediate, accelerating the conversion. In Step 2, low temperature and slow addition are crucial to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.

Protocol 2: Direct Amide Coupling

For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling methods using peptide coupling reagents offer a milder alternative.

  • Dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq), a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

  • Add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.5 eq). The base (DIPEA) will liberate free ammonia in situ.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor progress by LC-MS.

  • Work-up typically involves dilution with water, extraction with an organic solvent, washing of the organic phase with dilute acid (to remove DIPEA), saturated sodium bicarbonate (to remove unreacted acid), and brine, followed by drying and purification.

Trustworthiness of Protocols: Both methods are standard and reliable. The acyl chloride route is often higher yielding for simple primary amides but less functional group tolerant. The coupling reagent method offers broader compatibility at the cost of more complex purification to remove reagent byproducts.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of 4,5-Difluoro-2-methoxybenzamide is its propensity to undergo nucleophilic aromatic substitution. The key to harnessing this reactivity lies in understanding and controlling the regioselectivity of the substitution.

Mechanistic Principles and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate and regioselectivity are governed by two primary factors:

  • Ring Activation: The stability of the negative charge in the Meisenheimer complex. Electron-withdrawing groups (ortho and para to the site of attack) stabilize this intermediate, accelerating the reaction.

  • Leaving Group Ability: The facility with which the leaving group departs. Fluorine is an excellent leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack, which is the rate-determining step.[2]

In 4,5-difluoro-2-methoxybenzamide, the benzamide group (-CONH₂) is a moderate electron-withdrawing group, activating the ring. The methoxy group (-OCH₃) is electron-donating by resonance but inductively withdrawing. The interplay of these groups dictates which fluorine atom is more readily displaced.

  • Attack at C4: A nucleophile attacking the C4 position (displacing F) results in a Meisenheimer complex where the negative charge is stabilized by the adjacent benzamide group (at C1) and the para methoxy group (at C2, through a less favorable inductive effect).

  • Attack at C5: Attack at the C5 position places the negative charge para to the strongly activating benzamide group and ortho to the methoxy group. Resonance structures show this negative charge can be delocalized onto the oxygen atom of the carbonyl group, providing significant stabilization.

Prediction: Based on established principles, substitution at the C5 position is strongly favored . The fluorine at C5 is para to the primary activating group (the benzamide), which provides the most effective resonance stabilization for the Meisenheimer intermediate. While the ortho-methoxy group has a competing electron-donating resonance effect, its inductive withdrawal and potential to stabilize the transition state through other interactions still favor substitution at the para position. Studies on analogous systems, such as 2,4-difluoronitrobenzene, consistently show substitution occurring at the 4-position, which is para to the powerful nitro group.[3][4]

SNAr_Regioselectivity

Caption: Predicted regioselectivity of SNAr on 4,5-Difluoro-2-methoxybenzamide.

Experimental Protocols for SNAr Reactions

The following protocols serve as general starting points for exploring the SNAr reactivity. Optimization of temperature, solvent, and base is often required for specific nucleophiles.

This reaction is fundamental for building diversity in drug discovery programs.

  • Dissolve 4,5-Difluoro-2-methoxybenzamide (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add the desired amine (1.1–1.5 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Field-Proven Insight: For weakly nucleophilic amines, higher temperatures and a stronger, non-nucleophilic base like DBU may be required. In reactions with volatile amines, a sealed pressure vessel is necessary to maintain the concentration of the nucleophile.

This reaction forms aryl ethers, another important motif in medicinal chemistry.

  • In an anhydrous solvent such as THF or DMF, prepare the corresponding alkoxide by adding sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a solution of the desired alcohol (1.2 eq) at 0 °C. Stir until gas evolution ceases.

  • Add a solution of 4,5-Difluoro-2-methoxybenzamide (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Heat the reaction to 60-100 °C and stir for 6-18 hours.

  • Monitor the reaction by LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Self-Validating System: The formation of the alkoxide in situ is critical. The disappearance of the starting alcohol (monitored by TLC) and the cessation of hydrogen evolution confirm the generation of the active nucleophile before the addition of the benzamide substrate.

Reactivity of the Benzamide Functional Group

While the SNAr reaction is the primary mode of reactivity for the aromatic ring, the benzamide group itself can undergo further transformations.

Hydrolysis

The amide bond is generally stable but can be hydrolyzed to the parent carboxylic acid under forcing acidic or basic conditions. This is often an undesirable side reaction during SNAr but can be used synthetically if the carboxylic acid is the desired product.

  • Acidic Hydrolysis: Refluxing in a strong aqueous acid (e.g., 6M HCl or 50% H₂SO₄) for several hours will typically effect hydrolysis.

  • Basic Hydrolysis: Heating with a strong aqueous base (e.g., 6M NaOH or KOH) will yield the carboxylate salt, which must be subsequently acidified to produce the carboxylic acid.

Studies on the hydrolysis of the related 2,6-difluorobenzamide from its nitrile precursor show that over-hydrolysis to the benzoic acid is a significant side reaction under harsh conditions, highlighting the need for careful temperature and pH control in reactions involving this moiety.[5][6]

Dehydration to Nitrile

The primary amide can be dehydrated to the corresponding nitrile (4,5-Difluoro-2-methoxybenzonitrile) using standard dehydrating agents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. This transformation can be useful if the nitrile is the desired functional group for further chemistry, such as reduction to a benzylamine or conversion to a tetrazole.

N-Alkylation / N-Arylation

The N-H bonds of the primary amide can be deprotonated with a strong base (e.g., NaH) to form an amidate anion, which can then be alkylated or arylated. This pathway is less common than SNAr but provides a route to secondary amides.

Summary of Reactivity and Applications

The reactivity of 4,5-Difluoro-2-methoxybenzamide is dominated by a highly regioselective nucleophilic aromatic substitution at the C5 position. This predictable reactivity makes it an excellent scaffold for building molecular complexity.

Table 1: Summary of Key Reactions and Conditions

Reaction TypeReagents & ConditionsProduct TypeKey Considerations
SNAr (Amination) Amine, K₂CO₃ or DIPEA, in DMF/DMSO, 80-120 °C5-Amino-4-fluoro-2-methoxybenzamide derivativesRegioselective at C5. Requires heat. Base choice is important.
SNAr (Alkoxylation) Alcohol, NaH, in THF/DMF, 60-100 °C5-Alkoxy-4-fluoro-2-methoxybenzamide derivativesAnhydrous conditions are critical. Alkoxide must be pre-formed.
Amide Hydrolysis 6M HCl or 6M NaOH, reflux4,5-Difluoro-2-methoxybenzoic acidForcing conditions required. Often an undesired side reaction.
Amide Dehydration POCl₃ or TFAA, heat4,5-Difluoro-2-methoxybenzonitrileProvides access to the nitrile functional group.

Reactivity_Workflow

Caption: Synthetic pathways originating from and involving 4,5-Difluoro-2-methoxybenzamide.

The utility of this scaffold is evident in its incorporation into advanced pharmaceutical candidates. For instance, derivatives of difluoro-methoxy-benzamides have been synthesized as potent and selective inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in oncology.[7] The predictable SNAr reaction allows for the systematic introduction of various amine-containing fragments to probe the structure-activity relationship (SAR) of the target protein.

Conclusion

4,5-Difluoro-2-methoxybenzamide is a powerful and versatile building block whose reactivity is governed by a predictable and exploitable set of electronic and steric factors. The paramount reaction is the nucleophilic aromatic substitution, which proceeds with high regioselectivity at the C5 position, para to the activating benzamide group. By understanding the principles outlined in this guide, researchers can confidently employ this scaffold to construct complex molecular architectures, accelerating the discovery and development of novel chemical entities in a range of scientific disciplines. The combination of a stable core, reactive handles, and predictable outcomes makes it an invaluable tool for the modern synthetic chemist.

References

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  • Industrial production method of 2,6-difluorobenzamide. (2011).
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  • Yılmaz, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

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  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]

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  • Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

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  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 874-878. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]

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  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (2011). ResearchGate. [Link]

  • Riveira, M. J., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(12), 3249. [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Zhang, Z., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277-278. [Link]

  • Borzilleri, R. M., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][8][9][10]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991-4008. [Link]

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of 4,5-Difluoro-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Difluoro-2-methoxybenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. The presence of tw...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzamide is a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. The presence of two fluorine atoms and a methoxy group on the benzamide scaffold suggests a unique combination of physicochemical properties that can significantly influence its behavior in biological and pharmaceutical systems. A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide provides an in-depth technical overview of the methodologies required to comprehensively characterize the solubility and stability of 4,5-Difluoro-2-methoxybenzamide, grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Characterization

A fundamental parameter in drug development, solubility dictates the bioavailability and formulation strategies for a given compound. The "like dissolves like" principle suggests that the polarity of 4,5-Difluoro-2-methoxybenzamide will govern its solubility in various media.[1] The presence of the polar amide and methoxy groups, capable of hydrogen bonding, is contrasted by the hydrophobic nature of the benzene ring.[1] The influence of the fluorine atoms on solubility is complex and can either increase or decrease this property depending on intramolecular and intermolecular interactions.[2][3]

Theoretical Considerations for Solubility

The benzamide functional group provides a site for hydrogen bonding, which generally enhances solubility in polar solvents.[1] Benzamide itself is sparingly soluble in water but shows greater solubility in polar organic solvents like ethanol and acetone.[1][4][5] The methoxy group, while having a non-polar methyl component, also possesses a polar ether linkage that can act as a hydrogen bond acceptor, potentially influencing solubility.[6][7] Fluorine substitution can impact solubility in several ways: by altering the crystal lattice energy, by affecting the molecule's overall polarity and lipophilicity, and by participating in non-covalent interactions.[3][8]

Experimental Protocols for Solubility Determination

A multi-faceted approach is necessary to fully characterize the solubility profile of 4,5-Difluoro-2-methoxybenzamide.

1. Thermodynamic (Equilibrium) Solubility:

This method determines the saturation concentration of the compound in a given solvent at equilibrium.

  • Protocol:

    • Add an excess amount of 4,5-Difluoro-2-methoxybenzamide to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Kinetic (Apparent) Solubility:

This is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a stock solution.

  • Protocol:

    • Prepare a high-concentration stock solution of 4,5-Difluoro-2-methoxybenzamide in a suitable organic solvent (e.g., DMSO).

    • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the amount of compound that remains in solution, often by nephelometry (light scattering) or by analyzing the clear supernatant after centrifugation.

3. pH-Dependent Solubility:

Given that the amide group can undergo hydrolysis under certain pH conditions, it is crucial to assess the solubility of 4,5-Difluoro-2-methoxybenzamide across a physiologically relevant pH range.

  • Protocol:

    • Perform thermodynamic solubility experiments as described above using a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 9).

    • Analyze the concentration of the dissolved compound at each pH to generate a pH-solubility profile.

Data Presentation: Solubility of 4,5-Difluoro-2-methoxybenzamide

Solvent System Temperature (°C) Solubility (µg/mL) Method
Water25To be determinedThermodynamic
Phosphate-Buffered Saline (pH 7.4)37To be determinedThermodynamic
0.1 N HCl (pH ~1)37To be determinedThermodynamic
Ethanol25To be determinedThermodynamic
Propylene Glycol25To be determinedThermodynamic
DMSO25To be determinedThermodynamic

Part 2: Stability Assessment

Understanding the chemical stability of 4,5-Difluoro-2-methoxybenzamide is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation.[9][10][11] Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[12][13][14][15][16] These studies expose the compound to stress conditions to accelerate its degradation.[9][12][17]

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve a target degradation of 5-20% to identify the primary degradation pathways.[18]

1. Hydrolytic Stability:

This assesses the susceptibility of the compound to degradation by water across a range of pH values. The amide bond in benzamides can be susceptible to hydrolysis.[9][12]

  • Protocol:

    • Prepare solutions of 4,5-Difluoro-2-methoxybenzamide in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products.

2. Oxidative Stability:

This evaluates the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a solution of 4,5-Difluoro-2-methoxybenzamide in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%) to the compound solution.

    • Incubate the mixture at room temperature or slightly elevated temperature.

    • Monitor the degradation over time using HPLC.

3. Photostability:

This assesses the degradation of the compound upon exposure to light.

  • Protocol:

    • Expose a solid sample and a solution of 4,5-Difluoro-2-methoxybenzamide to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

4. Thermal Stability:

This evaluates the stability of the compound at elevated temperatures.

  • Protocol:

    • Store a solid sample of 4,5-Difluoro-2-methoxybenzamide in a controlled temperature oven (e.g., 60-80 °C).

    • Monitor the sample for any physical changes (e.g., color, melting) and for chemical degradation by HPLC at various time points.

Data Presentation: Forced Degradation of 4,5-Difluoro-2-methoxybenzamide

Stress Condition Duration Temperature (°C) % Degradation Major Degradants (if any)
0.1 N HClTo be determined80To be determinedTo be determined
0.1 N NaOHTo be determined80To be determinedTo be determined
3% H₂O₂To be determinedRoom TemperatureTo be determinedTo be determined
UV/Visible LightICH specifiedRoom TemperatureTo be determinedTo be determined
Heat (Solid State)To be determined80To be determinedTo be determined

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility cluster_2 pH-Dependent Solubility A Add excess compound to solvent B Equilibrate (24-72h) with agitation A->B C Separate solid and supernatant B->C D Quantify concentration by HPLC C->D E Prepare DMSO stock solution F Add stock to aqueous buffer E->F G Incubate (1-2h) F->G H Measure dissolved compound G->H I Perform thermodynamic solubility across a pH range (2-9) J Generate pH-solubility profile I->J

Caption: Workflow for determining the solubility of 4,5-Difluoro-2-methoxybenzamide.

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions Start 4,5-Difluoro-2-methoxybenzamide Sample Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Start->Hydrolysis Oxidation Oxidation (H₂O₂) Start->Oxidation Photolysis Photolysis (UV/Vis Light) Start->Photolysis Thermolysis Thermal Stress (Elevated Temperature) Start->Thermolysis Analysis Stability-Indicating HPLC Analysis Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermolysis->Analysis Report Identify Degradation Pathways and Products Analysis->Report

Caption: Logical flow for conducting forced degradation studies.

Conclusion

The comprehensive characterization of the solubility and stability of 4,5-Difluoro-2-methoxybenzamide is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, predict in vivo behavior, and satisfy regulatory requirements. By systematically evaluating its behavior in various solvents and under stress conditions, researchers can gain invaluable insights into the physicochemical properties of this molecule, ultimately paving the way for its successful translation.

References

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  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • CuriRx. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma.

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline.

  • European Medicines Agency (EMA). ICH Q1 guideline on stability testing of drug substances and drug products.

  • Solubility of Things. Benzamide.

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  • PubMed. Comparative stability of benzamide, salicylamide, and some N-substituted derivatives.

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  • Harvard University. Introduction of Fluorine and Fluorine-Containing Functional Groups - DASH.

  • National Institutes of Health (NIH). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

  • Chemistry Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?

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  • PubMed. The role of the methoxy group in approved drugs.

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Foundational

Topic: 4,5-Difluoro-2-methoxybenzamide: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. This guide provides a deep technical analysis of 4,5-Difluoro-2-methoxybenzamide, a highly valuable starting material whose unique substitution pattern offers a confluence of desirable properties for developing novel therapeutics. We will dissect its synthesis, explore its physicochemical characteristics, and demonstrate its pivotal role in the construction of complex, high-value molecules, exemplified by the PARP inhibitor Olaparib. This document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations, offering field-proven insights for leveraging this versatile scaffold in drug discovery programs.

The Scientific Rationale: Why 4,5-Difluoro-2-methoxybenzamide?

The utility of a starting material is defined by the chemical opportunities it presents. 4,5-Difluoro-2-methoxybenzamide is a prime example of a scaffold engineered for success.

  • Metabolic Stability and Lipophilicity: The incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The two fluorine atoms on the benzamide ring increase the molecule's lipophilicity, which can improve membrane permeability, a critical factor for oral bioavailability and CNS penetration.[1]

  • Modulation of Acidity and Binding: The strong electron-withdrawing nature of the vicinal fluorine atoms lowers the pKa of the amide N-H proton, potentially enhancing hydrogen bonding interactions with protein targets. This electronic modulation is a subtle yet powerful tool for fine-tuning binding affinity.[1]

  • Synthetic Versatility: The molecule possesses multiple reaction handles. The amide can be involved in coupling reactions, the methoxy group can be demethylated to reveal a phenol for ether synthesis, and one of the fluorine atoms can be displaced via Nucleophilic Aromatic Substitution (SNAr), a key reaction for building complexity.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is critical for any starting material intended for drug development campaigns. A common and efficient route begins with 1,2-difluorobenzene.

Recommended Synthetic Protocol

This multi-step process requires precise control over reaction conditions to ensure high yield and purity.

Workflow: Synthesis of 4,5-Difluoro-2-methoxybenzamide

synthesis_workflow cluster_synthesis Synthetic Pathway A 1,2-Difluorobenzene B 1,2-Difluoro-4-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-Fluoro-2-methoxy-5-nitroaniline B->C SNAr (NaOMe, MeOH) D 4,5-Difluoro-2-methoxyaniline C->D Reduction (e.g., H2, Pd/C) E 4,5-Difluoro-2-methoxybenzoic acid D->E Sandmeyer Rxn (NaNO2, H+; then CuCN, KCN; then Hydrolysis) F 4,5-Difluoro-2-methoxybenzamide E->F Amidation (e.g., SOCl2, then NH4OH)

Caption: A representative synthetic route to the target compound.

Step-by-Step Methodology:

  • Nitration: Carefully add 1,2-difluorobenzene to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid. The fluorine atoms are ortho, para-directing, but the 4-position is sterically most accessible.

  • Methoxylation (SNAr): Dissolve the resulting 1,2-Difluoro-4-nitrobenzene in methanol and treat with sodium methoxide. The strongly electron-withdrawing nitro group activates the ring for nucleophilic attack, leading to the displacement of the fluorine at C1.

  • Reduction: The nitro group is reduced to an aniline. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method for this transformation.

  • Conversion to Carboxylic Acid (Sandmeyer Reaction): The aniline is converted to a diazonium salt with nitrous acid, which is then displaced with a cyanide group (using CuCN). Subsequent hydrolysis of the nitrile yields the carboxylic acid.

  • Amidation: The carboxylic acid is activated, for example, by conversion to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia or ammonium hydroxide to form the final benzamide.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₈H₇F₂NO₂N/A
Molecular Weight 187.14 g/mol N/A
Appearance White to off-white solid[2]
CAS Number 425702-18-7 (for the corresponding acid)[3]
Predicted XlogP ~1.5 - 2.0[4]

Core Application: Keystone for the PARP Inhibitor Olaparib

The most prominent application of 4,5-Difluoro-2-methoxybenzamide is as a crucial precursor in the synthesis of Olaparib (Lynparza™), a first-in-class PARP inhibitor.[5]

Mechanism of Action: Synthetic Lethality

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme essential for repairing single-strand DNA breaks. In cancer cells that have mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting the PARP-mediated repair pathway in these already-compromised cells leads to an accumulation of DNA damage and, ultimately, cell death—a concept known as synthetic lethality.[5][6]

synthetic_lethality cluster_repair DNA Repair Pathways DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-mediated Base Excision Repair DNA_SSB->PARP Repaired in Normal & Cancer Cells Replication DNA Replication DNA_SSB->Replication If unrepaired HR Homologous Recombination (BRCA1/2 Dependent) Apoptosis Cell Death (Apoptosis) HR->Apoptosis Pathway Deficient in BRCA-mutant cells DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Fork Collapse DNA_DSB->HR Repaired in BRCA-proficient cells Olaparib Olaparib Olaparib->PARP INHIBITS

Caption: Olaparib induces synthetic lethality in BRCA-mutant cancer cells.

Role in Olaparib Synthesis

The synthesis of Olaparib involves coupling the benzamide fragment with a phthalazinone core. 4,5-Difluoro-2-methoxybenzamide provides the crucial left-hand portion of the final drug molecule.

Protocol: Key SNAr Coupling Step

  • Causality & Rationale: This step is a cornerstone of the synthesis. The electron-deficient aromatic ring of the benzamide is primed for nucleophilic attack. The fluorine at the 4-position is activated by the para-amide group and is displaced by the nitrogen of the phthalazinone core. This reaction is highly regioselective and efficient for forging the key C-N bond.

  • Step-by-Step Methodology:

    • Deprotonation: In an anhydrous aprotic solvent like DMF or DMSO, treat the phthalazinone intermediate with a strong, non-nucleophilic base (e.g., sodium hydride, NaH). This generates the nucleophilic phthalazinone anion.

    • Addition: Add 4,5-Difluoro-2-methoxybenzamide to the reaction mixture.

    • Displacement: Heat the mixture (e.g., 80-120 °C) to facilitate the SNAr reaction. The phthalazinone anion attacks the carbon bearing the fluorine at the 4-position, displacing the fluoride ion.

    • Workup & Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, quench carefully with water, and extract the product into an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield the coupled intermediate, ready for the final steps of the Olaparib synthesis.[7]

Broader Potential & Future Directions

The utility of 4,5-Difluoro-2-methoxybenzamide is not limited to Olaparib. Its structural motifs are highly relevant in other therapeutic areas:

  • Kinase Inhibitors: The benzamide scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the hinge region of the ATP binding pocket. The difluoro substitution can be used to modulate selectivity and improve pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an excellent starting point or fragment for FBDD campaigns. Screening this fragment against various targets can provide valuable hits for optimization.

  • PROTACs and Molecular Glues: The benzamide can be elaborated into ligands for E3 ligases like Cereblon (CRBN), making it a valuable precursor for designing Proteolysis-Targeting Chimeras (PROTACs) and other novel degradation-based therapies.[1]

Conclusion

4,5-Difluoro-2-methoxybenzamide represents more than just a chemical intermediate; it is a strategic tool for modern drug discovery. Its synthesis is well-defined, and its unique electronic and structural properties provide a robust platform for creating molecules with enhanced potency, selectivity, and drug-like characteristics. The success of Olaparib is a testament to its potential, and its inherent versatility ensures that it will continue to be a valuable starting material for the development of the next generation of targeted therapies.

References

  • Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2018038680A1 - Processes for preparing olaparib Source: Google Patents URL
  • Title: Synthesis of Olaparib Derivatives and Their Antitumor Activities Source: ResearchGate URL: [Link]

  • Title: 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 Source: PubChem URL: [Link]

  • Title: Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression Source: PubMed URL: [Link]

  • Title: 4,5-DIFLUORO-2-METHOXYBENZOIC ACID Source: Win-Win Chemical URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2) Source: PubChemLite URL: [Link]

Sources

Exploratory

The Strategic Deployment of 4,5-Difluoro-2-methoxybenzamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the benzamide moiety stands as a testament to structural versatility and pharmacological promiscuity.[1] Its abi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the benzamide moiety stands as a testament to structural versatility and pharmacological promiscuity.[1] Its ability to engage in key hydrogen bonding interactions, coupled with the synthetic tractability of the aromatic ring, has cemented its status as a privileged scaffold in medicinal chemistry. This guide delves into the specific potential of a strategically substituted analogue, 4,5-Difluoro-2-methoxybenzamide, a molecule poised for significant impact in the development of targeted therapeutics. The deliberate incorporation of fluorine atoms and a methoxy group is not a trivial chemical modification; it is a calculated design choice intended to modulate physicochemical and pharmacokinetic properties, thereby unlocking new avenues for therapeutic intervention. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential applications, and experimental validation strategies for this promising chemical entity.

The Architectural Logic: Deconstructing 4,5-Difluoro-2-methoxybenzamide

The therapeutic potential of 4,5-Difluoro-2-methoxybenzamide is intrinsically linked to its unique substitution pattern. Each functional group plays a distinct and synergistic role in shaping the molecule's biological profile.

  • The Benzamide Core: At its heart, the benzamide group provides a rigid scaffold capable of forming crucial hydrogen bonds with biological targets. This interaction is a cornerstone of its broad-spectrum bioactivity, as seen in numerous approved drugs.

  • The Fluorine Effect: The introduction of two fluorine atoms at the 4 and 5 positions of the phenyl ring is a key design element. Fluorine, being the most electronegative element, imparts several advantageous properties in a medicinal chemistry context:

    • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.

    • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and can modulate the acidity of neighboring protons, potentially leading to stronger and more specific interactions with target proteins.

    • Modulation of Physicochemical Properties: Fluorination can influence lipophilicity, pKa, and membrane permeability, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Methoxy "Scout": The methoxy group at the 2-position serves multiple purposes. It can act as a hydrogen bond acceptor and its presence can influence the conformation of the molecule, potentially pre-organizing it for optimal binding to a target. Furthermore, the methoxy group can explore and interact with specific pockets within a protein's binding site, acting as a "scout" for further optimization.

Synthesis of 4,5-Difluoro-2-methoxybenzamide: A Proposed Route

While a direct, documented synthesis of 4,5-Difluoro-2-methoxybenzamide may not be readily available in the public domain, a plausible and efficient synthetic route can be proposed based on commercially available starting materials and established chemical transformations. The most logical precursor is 4,5-difluoro-2-methoxybenzoic acid.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methoxybenzamide

This protocol outlines a two-step process starting from the corresponding benzoic acid.

Step 1: Acyl Chloride Formation

  • To a solution of 4,5-difluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,5-difluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 4,5-difluoro-2-methoxybenzoyl chloride in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (2.0 eq, 28-30%) dropwise.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4,5-Difluoro-2-methoxybenzamide.

Caption: Proposed synthetic workflow for 4,5-Difluoro-2-methoxybenzamide.

Potential Applications in Medicinal Chemistry

The structural features of 4,5-Difluoro-2-methoxybenzamide make it a highly attractive scaffold for the development of therapeutics in several key areas, most notably in oncology and neurology.

Oncology: A Building Block for Kinase Inhibitors

A significant body of evidence points to the utility of substituted benzamides as critical components of kinase inhibitors. A notable example is a series of potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[2] The core structure of these inhibitors features a 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) moiety, which is structurally analogous to 4,5-Difluoro-2-methoxybenzamide. This suggests that our title compound is a prime candidate for use as a key intermediate in the synthesis of novel kinase inhibitors targeting angiogenesis and tumor cell proliferation.

Caption: Inhibition of VEGFR-2 and FGFR-1 signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a representative biochemical assay to evaluate the inhibitory activity of compounds derived from 4,5-Difluoro-2-methoxybenzamide against VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly(Glu, Tyr) 4:1 as the substrate.

    • Adenosine triphosphate (ATP), [γ-³²P]ATP.

    • Test compounds (dissolved in DMSO).

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • 96-well filter plates.

    • Phosphoric acid (75 mM).

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase reaction buffer, the substrate, and the diluted test compounds.

    • Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture for 30-60 minutes at 30 °C.

    • Stop the reaction by adding 75 mM phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Neurology: A Scaffold for CNS-Active Agents

Substituted benzamides have a rich history in the development of drugs targeting the central nervous system (CNS), particularly as antipsychotics and neuroleptics.[1] These compounds often exert their effects by modulating dopamine and serotonin receptors. The physicochemical properties imparted by the difluoro and methoxy substitutions on 4,5-Difluoro-2-methoxybenzamide could be advantageous for CNS drug design, potentially improving blood-brain barrier penetration and metabolic stability.

Epigenetics: Potential as HDAC Inhibitors

Recent research has highlighted the potential of benzamide derivatives as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are validated targets in oncology.[3] The benzamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of HDACs. The aromatic ring of 4,5-Difluoro-2-methoxybenzamide provides a scaffold for further derivatization to interact with the linker and cap regions of the HDAC active site, offering a promising starting point for the design of novel HDAC inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

The true potential of 4,5-Difluoro-2-methoxybenzamide lies in its capacity as a versatile building block for library synthesis and lead optimization. Based on the known SAR of related benzamide series, several avenues for future exploration can be proposed:

Position for ModificationRationale for ModificationPotential Impact
Amide Nitrogen Introduction of diverse substituents to explore interactions with different sub-pockets of the target protein.Modulation of potency and selectivity.
Aromatic Ring (Positions 3 and 6) Introduction of small alkyl or halogen groups to fine-tune electronic properties and steric interactions.Optimization of binding affinity and ADME properties.
Methoxy Group Bioisosteric replacement (e.g., with -OH, -NH₂, or small alkyl chains) to probe the importance of the hydrogen bond acceptor and steric bulk.Improved potency and reduced metabolic liabilities.

Conclusion

4,5-Difluoro-2-methoxybenzamide is a molecule of significant strategic importance in medicinal chemistry. Its unique combination of a proven pharmacophore (the benzamide core) with carefully chosen substituents (difluoro and methoxy groups) endows it with a highly desirable profile for drug discovery. While its primary immediate application appears to be as a key intermediate in the synthesis of potent kinase inhibitors for oncology, its potential extends to the development of novel CNS agents and epigenetic modulators. The synthetic accessibility and the rich SAR landscape of the benzamide class make 4,5-Difluoro-2-methoxybenzamide a high-value scaffold for the generation of next-generation therapeutics. This guide provides a foundational framework for researchers to embark on the exploration and exploitation of this promising molecule in their drug discovery endeavors.

References

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][3][4]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols for 4,5-Difluoro-2-methoxybenzoic Acid

Abstract This guide provides a comprehensive overview of robust and efficient amide coupling protocols for 4,5-Difluoro-2-methoxybenzoic acid, a key building block in modern medicinal chemistry. The unique electronic and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of robust and efficient amide coupling protocols for 4,5-Difluoro-2-methoxybenzoic acid, a key building block in modern medicinal chemistry. The unique electronic and steric properties of this substrate—stemming from the electron-withdrawing fluorine atoms and the ortho-methoxy group—present specific challenges that necessitate careful selection of coupling reagents and reaction conditions. This document moves beyond standard procedures to explain the mechanistic rationale behind protocol choices, offering researchers, scientists, and drug development professionals the insights needed to troubleshoot and optimize these critical synthetic transformations. We detail protocols using carbodiimide, uronium, and phosphonium-based reagents, as well as specialized methods for particularly challenging substrates, to ensure high-yield, high-purity amide synthesis.

Introduction: The Challenge and Opportunity of 4,5-Difluoro-2-methoxybenzoic Acid

4,5-Difluoro-2-methoxybenzoic acid is a valuable scaffold in the synthesis of pharmacologically active compounds. The incorporation of fluorine atoms into drug candidates often enhances key properties such as metabolic stability, binding affinity, and bioavailability.[1] However, the very features that make this molecule attractive also complicate its reactivity in amide bond formation, one of the most frequently used reactions in drug discovery.[2][3]

The primary challenges include:

  • Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring and, by induction, the carboxylate anion. This makes the carboxylate a weaker nucleophile, potentially slowing the initial activation step with the coupling reagent.

  • Steric Hindrance: The methoxy group at the ortho-position can sterically hinder the approach of both the activating agent and the incoming amine, further reducing reaction rates, especially with bulky amines.[4]

Successfully coupling this acid requires a departure from one-size-fits-all approaches. The choice of methodology must be a deliberate one, grounded in an understanding of the reaction mechanism and the specific properties of the amine coupling partner.

Foundational Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be converted into a more electrophilic species, an "activated intermediate," which can then readily react with the amine nucleophile.[3] The efficacy of a coupling protocol is determined by how efficiently and cleanly it generates this activated species while minimizing side reactions.

Recommended Coupling Protocols: A Mechanistic Approach

We present three classes of protocols, ranging from general-purpose to high-potency, to address a variety of synthetic challenges encountered with 4,5-Difluoro-2-methoxybenzoic acid.

Protocol Class 1: Carbodiimide-Mediated Coupling (The Workhorse)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the easy removal of the urea byproduct.[6][7] For a substrate like our target acid, the use of an additive such as 1-Hydroxybenzotriazole (HOBt) is considered mandatory.

Mechanism & Rationale: The reaction proceeds via an unstable O-acylisourea intermediate. This intermediate is susceptible to rearrangement into a non-reactive N-acylurea byproduct, a common cause of low yields.[8] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and a highly efficient acylating agent.[6][9] This two-step activation minimizes side reactions and is crucial for activating moderately challenging acids.[9]

Diagram: EDC/HOBt Activation Workflow

G cluster_activation Activation Stage cluster_coupling Coupling Stage Acid R-COOH (4,5-Difluoro-2-methoxybenzoic acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable & Reactive) O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Desired Amide HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Detailed Protocol: EDC/HOBt Coupling

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,5-Difluoro-2-methoxybenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[6][10]

  • Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the amine is provided as a salt (e.g., HCl salt), add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv) dropwise. If using the free amine, 1.0-1.5 equivalents of base may still be beneficial.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol Class 2: Uronium/Aminium Salt Coupling (The High-Performer)

For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[10][11] HATU is generally more reactive than its HOBt-based analogue, HBTU, due to the electronic properties of the 7-aza-benzotriazole core.[12]

Mechanism & Rationale: In the presence of a base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] This active ester is significantly more reactive than the corresponding OBt-ester, enabling faster and more efficient coupling to less reactive amines.[12] The use of a non-nucleophilic base like DIPEA is critical to deprotonate the acid without competing in the coupling reaction.

Detailed Protocol: HATU Coupling

  • In a flask under an inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1 equiv) to the solution.[8]

  • Add DIPEA (2.0-3.0 equiv) and stir the mixture at room temperature for 10-20 minutes to pre-activate the acid.[4][8]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. For particularly hindered substrates, extended reaction times or gentle heating (40-50 °C) may be required.[11]

  • Perform an aqueous workup and purification as described in the EDC/HOBt protocol.

Protocol Class 3: Acyl Fluoride Formation (For Extremely Difficult Couplings)

When both the acid and the amine are sterically demanding or electronically deactivated, even potent uronium reagents may fail. In these cases, converting the carboxylic acid to its acyl fluoride provides a small, highly reactive intermediate that can overcome significant steric barriers.[13][14][15]

Mechanism & Rationale: Reagents like Cyanuric Fluoride or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) convert the carboxylic acid into an acyl fluoride.[4][16] The small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine. This method is particularly effective but requires strictly anhydrous conditions.[15]

Detailed Protocol: In Situ Acyl Fluoride Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).

  • Add a fluorinating agent (e.g., TFFH, 1.1 equiv) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 equiv or pyridine, 3.0 equiv).[4][8]

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.0 equiv).

  • For highly unreactive partners, the reaction may require elevated temperatures (e.g., 80 °C) in a sealed vessel and prolonged reaction times (12-24 hours).[8][15]

  • Monitor the reaction closely. Upon completion, cool to room temperature, quench with saturated aqueous NaHCO₃, and perform a standard workup and purification.

Protocol Selection and Troubleshooting

The optimal protocol depends primarily on the nature of the amine coupling partner.

Diagram: Protocol Selection Workflow

G start Analyze Amine Substrate is_precious Is the amine readily available? start->is_precious is_hindered Is the amine sterically hindered or electron-deficient? protocol_edc Start with EDC/HOBt Protocol is_hindered->protocol_edc No protocol_hatu Use HATU Protocol for higher reactivity is_hindered->protocol_hatu Yes is_precious->is_hindered Yes is_precious->protocol_edc No (Can use excess) check_success Reaction sluggish or incomplete? protocol_edc->check_success protocol_hatu->check_success protocol_acylf Consider Acyl Fluoride Protocol for extreme cases check_success->protocol_hatu Yes (from EDC) check_success->protocol_acylf Yes (from HATU) end Reaction Successful check_success->end No

Caption: Decision tree for selecting an amide coupling protocol.

Table 1: Comparison of Recommended Coupling Protocols

ParameterEDC/HOBtHATUAcyl Fluoride (TFFH)
Reactivity Moderate to HighVery HighHighest
Cost LowHighHigh
Key Use Case Primary/secondary alkyl amines, electron-rich anilines.[2]Sterically hindered amines, electron-deficient anilines.[11][17]Extremely hindered or unreactive substrates.[15]
Common Base DIPEA, TEADIPEADIPEA, Pyridine
Typical Temp. 0 °C to RTRT (can be heated)RT to 80 °C
Pros Cost-effective, well-established, easy byproduct removal.[6]Fast reaction times, high yields for difficult couplings.[10]Overcomes extreme steric/electronic challenges.[13]
Cons Slower, potential for N-acylurea side product.[8]Expensive, potential for guanidinium byproduct with amine.Harsh conditions may not be suitable for sensitive substrates.

Troubleshooting Common Issues:

  • Low or No Yield: The primary cause is often incomplete activation of the carboxylic acid or deactivation of the amine.[4]

    • Solution: Ensure all reagents and solvents are anhydrous. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[11] Increase the reaction time or temperature cautiously.[11]

  • Reaction Stalls: This can happen if an inactive byproduct forms or if reactants are not fully dissolved.[8][18]

    • Solution: For EDC couplings, ensure HOBt is present to prevent N-acylurea formation.[8] Consider switching to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) over DMF for difficult sequences.[11]

  • Side Reactions: If the amine reacts with the coupling reagent itself (a known issue with uronium salts), adjust the procedure.

    • Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 10-20 minutes before adding the amine. This consumes the coupling reagent before the nucleophile is introduced.[4]

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry - ACS Publications.
  • Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. (n.d.). Scribd.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development - ACS Publications.
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  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
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  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
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  • Reddit. (2022, March 24). amide coupling help. r/Chempros.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Versatility of 4,5-Difluoro-2-Iodobenzoic Acid in Modern Chemical Synthesis.
  • Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2025, August 7). ResearchGate.
  • R&D Chemicals. (n.d.). 4,5-Difluoro-2-methoxy-benzoic acid.

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Application

Application Notes and Protocols for the Synthesis of Potent MEK Kinase Inhibitors Utilizing 4,5-Difluoro-2-methoxybenzamide

Abstract This technical guide provides a comprehensive framework for the synthesis of potent and selective MEK kinase inhibitors, leveraging the versatile chemical scaffold of 4,5-Difluoro-2-methoxybenzamide. The strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis of potent and selective MEK kinase inhibitors, leveraging the versatile chemical scaffold of 4,5-Difluoro-2-methoxybenzamide. The strategic incorporation of fluorine atoms and a methoxy group in this starting material offers significant advantages in medicinal chemistry, including enhanced metabolic stability and improved binding affinity to the target kinase.[1] We present a detailed, multi-step synthetic route to a novel inhibitor, designated as GM-MEKi-1 , targeting the MEK1/2 kinases within the RAS/RAF/MEK/ERK signaling pathway. This guide includes step-by-step protocols, from the preparation of the core benzamide scaffold to the final inhibitor, along with methods for purification and characterization. Furthermore, we provide a protocol for the biological evaluation of the synthesized inhibitor's activity, making this document a valuable resource for researchers in oncology and drug discovery.

Introduction: The Rationale for 4,5-Difluoro-2-methoxybenzamide in Kinase Inhibitor Design

The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway regulating cell proliferation, differentiation, and survival.[2] Aberrant activation of this pathway, often through mutations in BRAF or KRAS, is a hallmark of numerous human cancers, including melanoma, colorectal, and non-small cell lung cancer.[3] Consequently, the development of inhibitors targeting key kinases in this pathway, particularly MEK1 and MEK2, has been a major focus of cancer drug discovery.[]

The 4,5-Difluoro-2-methoxybenzamide scaffold serves as an excellent starting point for the synthesis of MEK inhibitors for several reasons:

  • The Benzamide Moiety: Benzamides are a well-established class of compounds with demonstrated activity as kinase inhibitors, providing a robust foundation for inhibitor design.[5]

  • Fluorine Substitution: The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability and binding affinity of the final compound. Aryl fluorides are known to be more stable and less reactive than other halogenated counterparts.[1][6]

  • Strategic Methoxy Group: The methoxy group can be a key interaction point within the kinase binding pocket or can be chemically modified to introduce other functional groups, allowing for the fine-tuning of the inhibitor's properties.

This guide will detail the synthesis of a hypothetical, yet plausible, MEK inhibitor, GM-MEKi-1 , building upon the core structure of 4,5-Difluoro-2-methoxybenzamide. The proposed synthetic strategy involves a key Buchwald-Hartwig amination reaction to introduce a crucial side chain, a common and powerful method for C-N bond formation in medicinal chemistry.[7]

The Target: The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes.

MEK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor GM-MEKi-1 Inhibitor->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of GM-MEKi-1.

Synthetic Strategy and Protocols

The synthesis of GM-MEKi-1 is a multi-step process beginning with the preparation of the key starting material, 4,5-Difluoro-2-methoxybenzamide, followed by a strategic C-N cross-coupling reaction.

Overall Synthetic Workflow

Synthesis_Workflow start 4,5-Difluoro-2- methoxybenzoic Acid step1 Amide Formation start->step1 intermediate1 Intermediate A: 4,5-Difluoro-2- methoxybenzamide step1->intermediate1 step2 Buchwald-Hartwig Amination intermediate1->step2 final_product Final Product: GM-MEKi-1 step2->final_product reagent 2-Fluoro-4-iodoaniline reagent->step2 purification Purification & Characterization final_product->purification

Caption: Overall workflow for the synthesis of GM-MEKi-1.

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzamide (Intermediate A)

This protocol describes the conversion of 4,5-Difluoro-2-methoxybenzoic acid to the corresponding primary amide. Amide bond formation can be achieved through various methods; here we detail a robust method using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8]

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH₄Cl)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ammonium chloride (1.5 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4,5-Difluoro-2-methoxybenzamide as a solid.

Expected Yield and Characterization:

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI+) m/z = 188.05 [M+H]⁺
Protocol 2: Synthesis of GM-MEKi-1 via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 4,5-Difluoro-2-methoxybenzamide with 2-fluoro-4-iodoaniline. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1][7]

Materials:

  • 4,5-Difluoro-2-methoxybenzamide (Intermediate A)

  • 2-Fluoro-4-iodoaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4,5-Difluoro-2-methoxybenzamide (1.0 eq), 2-fluoro-4-iodoaniline (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to yield GM-MEKi-1 .

Expected Yield and Characterization of GM-MEKi-1:

ParameterExpected Value
Yield 60-75%
Appearance Pale yellow solid
¹H NMR Consistent with the proposed structure
¹⁹F NMR Consistent with the proposed structure
Mass Spec (ESI+) m/z = 399.06 [M+H]⁺
Purity (HPLC) >95%

Biological Evaluation: In Vitro MEK1 Kinase Assay

To assess the inhibitory activity of the synthesized compound, an in vitro kinase assay is performed. This protocol provides a general framework for determining the IC₅₀ value of GM-MEKi-1 against the MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 (inactive substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • GM-MEKi-1 (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trametinib)

  • 384-well plates

  • Detection reagent (e.g., HTRF KinEASE-STK S1 kit)

Procedure:

  • Prepare a serial dilution of GM-MEKi-1 in DMSO, and then dilute further in kinase assay buffer.

  • In a 384-well plate, add the MEK1 enzyme, biotinylated ERK1 substrate, and the serially diluted inhibitor or positive control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Analysis and Expected Results:

The inhibitory activity of GM-MEKi-1 will be quantified as its IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Based on the structural similarities to known MEK inhibitors, it is anticipated that GM-MEKi-1 will exhibit potent inhibitory activity against MEK1.

CompoundTarget KinaseExpected IC₅₀ (nM)
GM-MEKi-1 MEK11 - 50
Trametinib (Control) MEK10.5 - 5

Conclusion

This application note provides a detailed and practical guide for the synthesis and evaluation of a novel MEK inhibitor, GM-MEKi-1 , starting from the versatile building block 4,5-Difluoro-2-methoxybenzamide. The described protocols for chemical synthesis and biological testing offer a robust framework for researchers engaged in the discovery and development of targeted cancer therapeutics. The strategic use of fluorinated benzamides in kinase inhibitor design holds significant promise for the generation of next-generation therapies with improved pharmacological properties.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • T. Bozhok, et al. (2021). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
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  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Moad, D. D., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

  • Moad, D. D., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Barrett, S. D., et al. (2008). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. Chemical Biology & Drug Design.
  • Lee, P. A., et al. (2021). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Molecules.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Frank, E., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4,5-difluoro-2-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

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Method

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzamide in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 4,5-Difluoro-2-methoxybenzamide in FBDD Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for the identification of novel chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4,5-Difluoro-2-methoxybenzamide in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient paradigm for the identification of novel chemical entities for therapeutic intervention. This approach relies on the screening of low molecular weight compounds (fragments) that exhibit weak but highly efficient binding to their biological targets. The subsequent optimization of these initial hits into potent leads is often more direct and yields compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS).

This document provides detailed application notes and protocols for the utilization of 4,5-Difluoro-2-methoxybenzamide , a synthetically tractable fragment with significant potential in FBDD campaigns. The strategic incorporation of fluorine atoms, a methoxy group, and a benzamide moiety endows this fragment with a unique combination of properties that can be leveraged for effective target exploration and hit generation.

The difluorinated phenyl ring offers several advantages. The fluorine atoms can modulate the acidity of the amide proton and engage in favorable orthogonal multipolar interactions with the protein backbone or side chains. Crucially, the presence of ¹⁹F atoms provides a sensitive handle for Nuclear Magnetic Resonance (NMR) based screening, a cornerstone of FBDD. The methoxy group acts as a non-lipophilic "scout," capable of exploring small pockets within a binding site and forming hydrogen bond interactions. Its impact on solubility and metabolic stability is generally favorable in early-stage discovery. Finally, the benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[1] It serves as a versatile hydrogen bond donor and acceptor, providing a robust anchor point for binding to a wide array of protein targets.

These application notes will detail the rationale and methodologies for deploying 4,5-Difluoro-2-methoxybenzamide in primary screening cascades and subsequent hit-to-lead optimization efforts.

Physicochemical Properties of 4,5-Difluoro-2-methoxybenzamide

A comprehensive understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data. Below is a summary of the predicted and known properties for 4,5-Difluoro-2-methoxybenzamide and its close analogs.

PropertyPredicted/Observed ValueSignificance in FBDD
Molecular Weight ~187.15 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring higher probability of fitting into small binding pockets.[2]
cLogP ~1.5 - 2.0Optimal lipophilicity for aqueous solubility and good ligand efficiency.
Hydrogen Bond Donors 1 (Amide N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Methoxy O)Offers multiple opportunities for hydrogen bonding with the target.
Aqueous Solubility Predicted to be moderate to highCrucial for biophysical screening methods requiring high fragment concentrations.
¹⁹F NMR Chemical Shift Unique and sensitive to bindingEnables rapid and robust screening using ¹⁹F NMR techniques.[3]

Experimental Protocols

The following protocols are designed to guide researchers in the effective use of 4,5-Difluoro-2-methoxybenzamide in an FBDD workflow.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and efficient method for fragment screening, as the fluorine nucleus provides a background-free signal that is exquisitely sensitive to changes in its chemical environment upon binding to a macromolecule.[4]

Rationale:

This protocol leverages the two fluorine atoms on 4,5-Difluoro-2-methoxybenzamide as reporters for binding events. Changes in the ¹⁹F chemical shift, line broadening, or relaxation rates upon addition of the target protein indicate an interaction. Screening in cocktails of multiple fluorinated fragments can significantly increase throughput.[5]

Workflow Diagram:

Sources

Application

Application Notes and Protocols for the Derivatization of 4,5-Difluoro-2-methoxybenzamide in Structure-Activity Relationship (SAR) Studies

Abstract The 4,5-difluoro-2-methoxybenzamide scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and opportunities for multipoint diver...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,5-difluoro-2-methoxybenzamide scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and opportunities for multipoint diversification. The strategic placement of fluorine atoms can significantly influence pKa, lipophilicity, and metabolic stability, while the ortho-methoxy group and the primary amide provide key vectors for chemical modification.[1] This document provides a comprehensive guide for researchers engaged in drug discovery, detailing strategic considerations and robust experimental protocols for the derivatization of this core structure to facilitate systematic Structure-Activity Relationship (SAR) studies. We will explore modifications at three primary sites: the amide nitrogen (R¹), the ortho-methoxy group (R²), and the aromatic fluorine substituents (R³).

Strategic Rationale for Derivatization

The exploration of chemical space around the 4,5-difluoro-2-methoxybenzamide core is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Our derivatization strategy is logically segmented into three key modification points, each offering distinct opportunities to probe interactions with a biological target.

  • Vector 1 (Amide Nitrogen): Modification at this position is the most direct and versatile approach. Introducing a variety of substituents (R¹) allows for the exploration of new hydrogen bond interactions, the introduction of charged or polar groups to enhance solubility, and the addition of bulky or hydrophobic moieties to probe steric limits within a binding pocket.

  • Vector 2 (Ortho-Methoxy Group): The methoxy group is a critical modulator of the amide's conformation and basicity. Its conversion to a hydroxyl group via O-demethylation unmasks a potent hydrogen bond donor and provides a new handle for further functionalization (e.g., etherification, esterification). This allows for the investigation of electronic and steric effects at the 2-position.

  • Vector 3 (Aromatic Fluorines): While chemically more challenging, substitution of the fluorine atoms via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling can introduce significant structural diversity.[2] These modifications can fundamentally alter the electronics of the aromatic ring and introduce new vectors for target engagement.

The overall workflow for generating a focused compound library is depicted below.

SAR_Strategy cluster_start Starting Material cluster_main Core Scaffold cluster_derivatives Derivatization Vectors cluster_final SAR Library start 4,5-Difluoro-2-methoxybenzoic Acid core 4,5-Difluoro-2-methoxybenzamide start->core Amidation N_deriv Amide (R¹) Modification (Vector 1) core->N_deriv Amide Coupling O_deriv O-Demethylation (R²) (Vector 2) core->O_deriv Demethylation F_deriv Fluorine (R³) Substitution (Vector 3) core->F_deriv S(N)Ar / Cross-Coupling final Diverse Analogs for Biological Screening N_deriv->final O_deriv->final F_deriv->final

Caption: High-level strategy for SAR exploration of the 4,5-difluoro-2-methoxybenzamide scaffold.

Synthesis of the Core Scaffold

The journey begins with the synthesis of the parent 4,5-difluoro-2-methoxybenzamide from its corresponding carboxylic acid. This is a foundational step, and a high-yielding, clean conversion is paramount.

Protocol 2.1: Synthesis of 4,5-Difluoro-2-methoxybenzamide

This protocol employs a standard and reliable amide coupling reaction using HATU, a highly efficient reagent for forming amide bonds, especially with potentially less nucleophilic partners like ammonia.[3][4]

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ammonia (7 N solution in Methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5-difluoro-2-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the 7 N solution of ammonia in methanol (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) or recrystallization to afford the pure 4,5-difluoro-2-methoxybenzamide.

Trustworthiness Check: The progress of the reaction should be monitored to ensure full conversion of the starting acid. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Derivatization Protocols for SAR Studies

Vector 1: Modification of the Amide Nitrogen (R¹)

This is the most common and fruitful avenue for initial SAR exploration. The following protocol is a general procedure for coupling a diverse range of primary and secondary amines to the core benzoic acid.

Protocol 3.1: General Amide Coupling with Primary and Secondary Amines

This protocol utilizes EDC (a water-soluble carbodiimide) in the presence of HOBt, a classic combination that minimizes side reactions and is effective for a broad range of amines, including those that may be electron-deficient.[5]

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA or Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve 4,5-difluoro-2-methoxybenzoic acid, HOBt, and the chosen amine in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Add DIPEA or Et₃N dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup is similar to Protocol 2.1: Dilute with an appropriate organic solvent (e.g., EtOAc or DCM), wash with aqueous NaHCO₃, water, and brine.

  • Dry, concentrate, and purify by column chromatography.

Reagent/ConditionRationale for ChoicePotential Issues & Troubleshooting
Coupling Reagent EDC/HOBt: Cost-effective, reliable, byproducts are water-soluble, simplifying workup.Low Yields: For sterically hindered or electron-poor amines, switch to a stronger coupling reagent like HATU or COMU. Pre-activation of the acid for 15-30 min before adding the amine can also improve yield.[6][7]
Base DIPEA: Non-nucleophilic hindered base, prevents unwanted side reactions.Racemization (if amine is chiral): Use of HOBt minimizes racemization. For highly sensitive substrates, consider using a milder base like 2,4,6-collidine.
Solvent DCM/DMF: Good solubility for a wide range of substrates.Solubility Issues: If substrates are poorly soluble, DMF is often a better choice than DCM. Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.
Vector 2: Modification at the 2-Position (R²)

O-demethylation of the methoxy group opens up a new set of derivatization possibilities. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation.[8][9][10]

Protocol 3.2: O-Demethylation of the 2-Methoxy Group

CAUTION: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4,5-Difluoro-2-methoxybenzamide derivative (1.0 eq)

  • Boron tribromide (BBr₃) (1 M solution in DCM, 3.0 - 5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 4,5-difluoro-2-methoxybenzamide derivative in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe. The reaction may change color.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC/LC-MS.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Very slowly and carefully quench the reaction by the dropwise addition of methanol. Gas evolution (HBr) will occur.

  • Once gas evolution ceases, add saturated aqueous NaHCO₃ to neutralize the mixture.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting 2-hydroxybenzamide derivative by column chromatography.

Expert Insight: The primary amide is generally stable to BBr₃, but if other sensitive functional groups are present on the R¹ substituent (e.g., esters, Boc groups), they may be cleaved. It is crucial to consider the compatibility of the entire molecule with the harsh demethylation conditions. Alternative, milder methods using strong nucleophiles like thiolates can be considered if BBr₃ is not suitable.[10]

Vector 3: Modification of the Aromatic Ring (R³)

Replacing one of the fluorine atoms can dramatically alter the electronic properties of the scaffold. While direct SNAr on this relatively electron-neutral ring is difficult, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more reliable route.

Protocol 3.3: Palladium-Catalyzed Amination of a Fluorine Position

This protocol provides a general framework for the Buchwald-Hartwig amination to replace a fluorine atom with a primary or secondary amine. The C4-F bond is generally more activated towards nucleophilic attack than the C5-F bond due to the para relationship with the electron-withdrawing amide group.

Materials:

  • 4,5-Difluoro-2-methoxybenzamide derivative (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) complex) (0.02 - 0.05 eq)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or tBuBrettPhos) (0.04 - 0.10 eq)[11]

  • A strong, non-nucleophilic base (e.g., NaOtBu or LHMDS) (1.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a glovebox or a flask equipped for Schlenk techniques, add the palladium precursor, phosphine ligand, and base.

  • Add the 4,5-difluoro-2-methoxybenzamide derivative and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction to 80-110 °C. The optimal temperature will depend on the specific substrates and ligand used.

  • Stir for 12-24 hours, monitoring by LC-MS for product formation.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig cluster_catalyst Catalytic Cycle ArylF Ar-F (Benzamide Derivative) OxAdd Oxidative Addition ArylF->OxAdd Amine R₂NH (Nucleophile) LigandEx Ligand Exchange Amine->LigandEx Base Base (e.g., NaOtBu) Base->LigandEx Deprotonation Pd0 Pd(0)Lₙ Pd0->OxAdd Ar-F Product Ar-NR₂ (Final Product) OxAdd->LigandEx [Ar-Pd(II)-F] RedElim Reductive Elimination RedElim->Pd0 Product RedElim->Product LigandEx->RedElim [Ar-Pd(II)-NR₂]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The 4,5-difluoro-2-methoxybenzamide scaffold presents a versatile platform for medicinal chemistry exploration. By systematically applying the derivatization strategies and protocols outlined in this guide—amide coupling, O-demethylation, and palladium-catalyzed amination—researchers can efficiently generate diverse libraries of analogs. This systematic approach, grounded in established synthetic methodologies, enables a thorough investigation of the structure-activity relationships governing the biological activity of this important chemical class, ultimately accelerating the journey from hit to lead and beyond.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Kemp, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11062. [Link]

  • Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • García-Reynaga, P., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]

  • Wright, J. S., et al. (2023). Nucleophilic substitution reactions with fluoride. Angewandte Chemie International Edition, 62(51), e202313261. [Link]

  • Sun, K., et al. (2011). Palladium-Catalyzed C−H Aminations of Anilides with N-Fluorobenzenesulfonimide. Journal of the American Chemical Society. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. Organic Letters, 12(20), 4442-4445. [Link]

  • Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Journal of Medicinal Chemistry. [Link]

  • Chhipa, A. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Gooßen, L. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Sun, K., et al. (2011). Palladium-Catalyzed C−H Aminations of Anilides with N-Fluorobenzenesulfonimide. ACS Figshare. [Link]

  • Vrettos, E. I. (2018). Response to "Dimethylation with BBr3?". ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Poissy, J., et al. (2019). Synthesis of Fluorinated Amines: A Personal Account. Molecules, 24(12), 2289. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8503-8509. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Neufeldt, S. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16960-16966. [Link]

  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152758. [Link]

  • ResearchGate. (2014). Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. ResearchGate. [Link]

  • Szostak, M., et al. (2016). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 18(15), 3726-3729. [Link]

  • Kelly, C. B., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]

Sources

Method

Application Notes and Protocols for the N-Alkylation of 4,5-Difluoro-2-methoxybenzamide

Abstract The N-alkylation of benzamides is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The 4,5-difluoro-2-methoxybenzamide scaffold, in pa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of benzamides is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The 4,5-difluoro-2-methoxybenzamide scaffold, in particular, is a valuable starting material due to the unique electronic properties conferred by its fluorine and methoxy substituents, which can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this key intermediate. We will delve into the mechanistic underpinnings of common alkylation strategies, present a detailed, validated protocol for direct alkylation using an alkyl halide, and offer expert insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for synthesizing N-substituted 4,5-difluoro-2-methoxybenzamide derivatives.

Introduction: The Significance of N-Alkylated Benzamides in Drug Discovery

N-substituted benzamides are privileged structures in pharmacology, appearing in numerous approved drugs and clinical candidates.[1] The amide N-H bond serves as a crucial vector for modification, allowing for the introduction of various alkyl or aryl groups. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile by altering its lipophilicity, hydrogen bonding capacity, and steric interactions with biological targets.[1] For instance, N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[2][3] The specific scaffold, 4,5-Difluoro-2-methoxybenzamide, combines the features of a classic benzamide with the benefits of fluorine substitution—a common strategy in modern drug design to improve metabolic stability and binding affinity.

Mechanistic Considerations in Amide N-Alkylation

The N-H bond of a primary amide is weakly acidic, with a pKa typically in the range of 17-18. Therefore, direct alkylation requires the use of a strong base to deprotonate the amide, generating a nucleophilic amidate anion. This anion can then participate in a nucleophilic substitution reaction with an electrophile, most commonly an alkyl halide.

Direct Alkylation via SN2 Reaction

The most common and straightforward method for N-alkylation involves a two-step sequence:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the amide nitrogen, forming a sodium amidate salt. This step is critical as the neutral amide is not sufficiently nucleophilic to react with most alkyl halides.[4]

  • Nucleophilic Attack: The resulting amidate anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction, displacing the halide and forming the new C-N bond.[5]

The choice of solvent is crucial; polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation (e.g., Na+) without interfering with the nucleophilicity of the amidate anion.[6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Amide 4,5-Difluoro-2-methoxybenzamide Amidate Amidate Anion (Nucleophile) Amide->Amidate Deprotonation Base NaH (Strong Base) Base->Amidate H2 H₂ Gas Amidate->H2 Amidate_ref Amidate Anion AlkylHalide R-X (Alkyl Halide) Product N-Alkyl Product AlkylHalide->Product HalideIon X⁻ Product->HalideIon Amidate_ref->AlkylHalide Nucleophilic Attack

Figure 1. Mechanism of direct N-alkylation of an amide.
Alternative Methodologies

While direct alkylation is robust, other methods offer advantages in specific contexts:

  • "Borrowing Hydrogen" Catalysis: This modern, atom-economical approach uses alcohols as alkylating agents with a transition-metal catalyst (e.g., based on Ru, Ir, or Co).[7][8] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amide. The catalyst then returns the hydrogen to reduce the resulting enamine/imine intermediate to the N-alkylated product, with water as the only byproduct.[9]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amides using an alcohol under mild, redox-neutral conditions.[10][11] It employs a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the amide.[12][13]

Detailed Experimental Protocol: N-Benzylation of 4,5-Difluoro-2-methoxybenzamide

This protocol details a representative procedure for the N-alkylation of 4,5-Difluoro-2-methoxybenzamide with benzyl bromide using sodium hydride as the base.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)Supplier/Grade
4,5-Difluoro-2-methoxybenzamide187.141.0187 mg≥98% Purity
Sodium Hydride (NaH), 60% in mineral oil24.001.248 mgAnhydrous
Benzyl Bromide (BnBr)171.041.1127 µL (188 mg)≥98% Purity
Anhydrous N,N-Dimethylformamide (DMF)73.09-5 mLDriSolv® or equivalent
Saturated aq. NH₄Cl solution--~10 mLReagent Grade
Ethyl Acetate (EtOAc)88.11-~50 mLHPLC Grade
Brine (Saturated aq. NaCl)--~20 mLReagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededReagent Grade
Equipment
  • Oven-dried 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Visualization

G start Start: Prepare Glassware (Oven-dried) reagents 1. Add Amide and Anhydrous DMF start->reagents inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert cool 3. Cool to 0 °C (Ice Bath) inert->cool base 4. Add NaH Portion-wise (Caution: H₂ evolution) cool->base stir1 5. Stir for 30 min at 0 °C base->stir1 alkylate 6. Add Alkyl Halide Dropwise stir1->alkylate react 7. Warm to RT Stir 4-12h alkylate->react monitor 8. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 9. Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete dry 10. Dry and Concentrate workup->dry purify 11. Purify by Column Chromatography dry->purify end End: Characterize Product (NMR, MS) purify->end

Figure 2. Step-by-step experimental workflow for N-alkylation.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4,5-Difluoro-2-methoxybenzamide (187 mg, 1.0 mmol).

    • Add anhydrous DMF (5 mL) via syringe and stir until the solid is fully dissolved.

    • Seal the flask with a septum and establish an inert atmosphere by purging with nitrogen or argon.

  • Deprotonation:

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add the sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) to the stirred solution in small portions over 5 minutes.

    • Causality Note: Portion-wise addition is crucial to control the rate of hydrogen gas evolution, which is a byproduct of the deprotonation.

    • Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become slightly cloudy or thicker.

  • Alkylation:

    • Slowly add benzyl bromide (127 µL, 1.1 mmol) dropwise to the reaction mixture via syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Self-Validation: A successful reaction will show the disappearance of the starting amide spot and the appearance of a new, typically less polar, product spot on the TLC plate.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~5 mL) to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel containing deionized water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL) to remove residual DMF and water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-benzylated product as a solid or oil.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive base (NaH exposed to moisture).2. Insufficient reaction time or temperature.3. Poor quality of anhydrous solvent.1. Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes before use to remove the mineral oil and any surface oxidation.2. Allow the reaction to stir for a longer period (up to 24h). Gentle heating (e.g., 40-50 °C) can be applied, but may increase side products.3. Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system.
Formation of O-Alkyl Byproduct The amidate anion is in equilibrium with its O-imidate tautomer, which can also be alkylated.This is less common for primary amides but can occur. Using a more polar aprotic solvent like DMF or DMSO generally favors N-alkylation over O-alkylation.[6]
Formation of Di-alkylated Product The mono-alkylated product can be deprotonated and react again.This is not possible with primary amides in the first step. If starting with a secondary amine, using a stoichiometric amount of the alkylating agent and adding it slowly can minimize this side reaction.[6] For this protocol, this is not a concern.
Difficult Purification The product has similar polarity to the starting material or byproducts.Optimize the eluent system for column chromatography. Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina). Recrystallization may also be an effective purification method if the product is a solid.[14]

Conclusion

The N-alkylation of 4,5-Difluoro-2-methoxybenzamide is a highly effective and versatile method for generating novel chemical entities for drug discovery. The direct alkylation protocol presented here, utilizing sodium hydride and an alkyl halide, is a reliable and scalable procedure. By understanding the underlying reaction mechanism and potential pitfalls, researchers can successfully synthesize a diverse library of N-substituted benzamides for biological evaluation. For applications demanding greener chemistry or utilizing alcohol-based alkylating agents, catalytic "borrowing hydrogen" methods represent a powerful alternative.

References

  • ResearchGate. (n.d.). Mechanism of N‐alkylation of amides via borrowing hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the N‐alkylation of amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • eScholarship.org. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. Retrieved from [Link]

  • PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for the Large-Scale Synthesis of 4,5-Difluoro-2-methoxybenzamide

Abstract This document provides a comprehensive guide to the large-scale synthesis of 4,5-Difluoro-2-methoxybenzamide, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The prot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4,5-Difluoro-2-methoxybenzamide, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The protocol herein is designed for scalability, emphasizing process safety, efficiency, and product purity. We will detail a robust two-step synthetic strategy, beginning with the preparation of the requisite 4,5-Difluoro-2-methoxybenzoic acid, followed by its conversion to the target amide. The causality behind critical process parameters, safety protocols for handling hazardous reagents, and methods for purification and characterization are thoroughly discussed to ensure a reproducible and self-validating workflow.

Introduction and Strategic Rationale

4,5-Difluoro-2-methoxybenzamide serves as a crucial building block in medicinal chemistry and materials science. The incorporation of a difluoromethoxybenzoyl moiety is a common strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Its derivatives have been explored as potent enzyme inhibitors in various therapeutic areas.[2]

The selected synthetic strategy prioritizes commercially available starting materials, operational simplicity, and scalability. The pathway proceeds via the corresponding carboxylic acid, 4,5-Difluoro-2-methoxybenzoic acid, which is then converted to the primary amide. This two-step approach is advantageous on a large scale as it allows for the isolation and purification of the intermediate acid, ensuring the final product meets stringent purity requirements. The amidation step is designed to avoid the use of expensive coupling reagents, which are often not economically viable for industrial production, in favor of a more classical and cost-effective approach.[3][4]

Synthetic Pathway Overview

The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of 4,5-Difluoro-2-methoxybenzoic acid. This intermediate is prepared via the oxidation of the commercially available 4,5-Difluoro-2-methoxybenzaldehyde.[5]

  • Stage 2: Amidation. The purified carboxylic acid is converted to the target 4,5-Difluoro-2-methoxybenzamide. This protocol will focus on the robust and highly efficient method of forming an acyl chloride intermediate followed by ammonolysis.

Synthetic_Pathway A 4,5-Difluoro-2- methoxybenzaldehyde B 4,5-Difluoro-2- methoxybenzoic acid A->B KMnO₄ or similar oxidant (Stage 1) C 4,5-Difluoro-2- methoxybenzamide B->C 1. SOCl₂ or (COCl)₂ 2. Conc. NH₄OH (Stage 2)

Caption: Overall two-stage synthetic route to 4,5-Difluoro-2-methoxybenzamide.

Detailed Protocols and Methodologies

Stage 1: Large-Scale Synthesis of 4,5-Difluoro-2-methoxybenzoic acid

Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation. Potassium permanganate (KMnO₄) in a slightly basic aqueous solution is a powerful and cost-effective oxidant suitable for this purpose. The reaction is readily monitored, and the product is easily isolated by acidification.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel.

  • 4,5-Difluoro-2-methoxybenzaldehyde[5]

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Filtration apparatus (e.g., Nutsche filter-dryer)

Protocol:

  • Reactor Setup: Charge the jacketed reactor with deionized water and 4,5-Difluoro-2-methoxybenzaldehyde. Begin vigorous stirring to form a slurry.

  • Basification: Prepare a dilute solution of sodium hydroxide and add it to the reactor to achieve a pH of approximately 8-9.

  • Oxidant Preparation: In a separate vessel, dissolve potassium permanganate in deionized water. This solution should be prepared fresh.

  • Controlled Addition: Cool the reactor contents to 10-15°C using the jacket. Slowly add the potassium permanganate solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C. The exothermic nature of the reaction requires careful monitoring and efficient cooling.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple permanganate color. After the addition is complete, allow the mixture to stir at ambient temperature until the purple color is fully discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Quenching: Cool the mixture to below 20°C. Cautiously add a saturated solution of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide, resulting in a clearer solution.

  • Product Isolation: Filter the reaction mixture to remove any residual inorganic solids. Transfer the filtrate to a clean reactor.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of 1-2. The product, 4,5-Difluoro-2-methoxybenzoic acid, will precipitate as a white solid.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with cold deionized water to remove inorganic salts, and dried under vacuum at 50-60°C to a constant weight. The typical purity at this stage is >98%.[6]

Stage 2: Large-Scale Synthesis of 4,5-Difluoro-2-methoxybenzamide

Rationale: The conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate is a classic, reliable, and scalable method. Thionyl chloride (SOCl₂) is an effective chlorinating agent as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with concentrated ammonium hydroxide is highly exothermic and rapid, providing the desired amide in high yield.

Materials and Equipment:

  • Dry, inerted (Nitrogen/Argon) jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and addition funnel. A scrubber system for acidic gases (SO₂, HCl) is mandatory.

  • 4,5-Difluoro-2-methoxybenzoic acid (from Stage 1)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Ammonium hydroxide (NH₄OH), concentrated (28-30%)

  • Deionized water

Protocol:

  • Acyl Chloride Formation:

    • Charge the dry, inerted reactor with 4,5-Difluoro-2-methoxybenzoic acid and anhydrous toluene.

    • Add a catalytic amount of DMF (e.g., 0.02 equivalents).

    • Slowly add thionyl chloride (approx. 1.2-1.5 equivalents) via the addition funnel at ambient temperature.

    • After the initial gas evolution subsides, slowly heat the mixture to 60-70°C and maintain for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, distill off the excess thionyl chloride and toluene under vacuum. This leaves the crude 4,5-Difluoro-2-methoxybenzoyl chloride as an oil or low-melting solid.

  • Amidation (Ammonolysis):

    • CRITICAL STEP: This step is highly exothermic and requires robust temperature control.

    • In a separate, well-ventilated reactor equipped with powerful cooling, charge concentrated ammonium hydroxide and cool it to 0-5°C.

    • Dissolve the crude acyl chloride from the previous step in a suitable anhydrous solvent like toluene or THF.

    • Slowly add the acyl chloride solution to the cold, vigorously stirred ammonium hydroxide solution, ensuring the internal temperature is maintained below 15°C. A thick white precipitate of the product will form immediately.

  • Product Isolation and Purification:

    • After the addition is complete, allow the slurry to stir for an additional 1-2 hours at ambient temperature to ensure the reaction goes to completion.

    • Filter the solid product.

    • Wash the filter cake extensively with cold deionized water to remove ammonium salts.

    • Wash the cake with a small amount of cold toluene or another suitable non-polar solvent to aid drying.

    • The crude product can be further purified by recrystallization, for example from an ethanol/water mixture, to achieve >99% purity.[7]

    • Dry the final product under vacuum at 60-70°C until a constant weight is achieved.

Process Workflow and Data Summary

Process_Workflow cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Amide Synthesis A1 Reactor Charging (Aldehyde, H₂O, NaOH) A2 Controlled Oxidation (KMnO₄ Addition @ 10-15°C) A1->A2 A3 Work-up & Quenching (NaHSO₃, Filtration) A2->A3 A4 Precipitation & Isolation (HCl Addition, Filtration, Drying) A3->A4 B1 Acyl Chloride Formation (Acid, SOCl₂, Toluene) A4->B1 Intermediate Transfer B2 Solvent/Reagent Removal (Vacuum Distillation) B1->B2 B3 Exothermic Ammonolysis (Addition to NH₄OH @ 0-5°C) B2->B3 B4 Purification & Final Product (Filtration, Recrystallization, Drying) B3->B4

Caption: Step-by-step workflow for the large-scale synthesis process.

Table 1: Quantitative Data and Specifications

Compound NameMolecular FormulaMW ( g/mol )RoleMolar Eq.Typical YieldPurity Spec.
4,5-Difluoro-2-methoxybenzaldehydeC₈H₆F₂O₂172.13Starting Material1.0N/A>98%
4,5-Difluoro-2-methoxybenzoic acidC₈H₆F₂O₃188.13Intermediate1.085-95%>98%
4,5-Difluoro-2-methoxybenzamideC₈H₇F₂NO₂187.14Final Product1.090-98%>99%

Safety and Environmental Considerations

Personnel Safety:

  • Personal Protective Equipment (PPE): All operations must be conducted wearing appropriate PPE, including chemical-resistant gloves, flame-retardant lab coats, and safety glasses with side shields or chemical goggles.[8]

  • Respiratory Protection: When handling thionyl chloride, concentrated acids, or ammonium hydroxide, work must be performed in a well-ventilated fume hood. For large-scale operations, supplied-air respirators may be necessary.

  • Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel should be trained in handling spills of corrosive and toxic materials.[9]

Process Hazards:

  • Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. All equipment must be scrupulously dried before use. Byproducts (HCl, SO₂) are toxic and corrosive gases and must be neutralized in a scrubber system.

  • Exothermic Reactions: Both the oxidation and the ammonolysis steps are significantly exothermic. Failure to control the temperature can lead to runaway reactions. A reliable cooling system and controlled addition rates are critical for safety.

  • Handling Precautions: Avoid inhalation of dusts and vapors. Do not allow chemicals to come into contact with skin or eyes.

Environmental Health & Safety (EHS):

  • Waste Disposal: Aqueous waste streams should be neutralized before disposal. Organic solvent waste must be collected and disposed of according to local, state, and federal regulations.

  • Gas Scrubbing: The off-gases from the acyl chloride formation (HCl, SO₂) must be passed through a caustic scrubber (e.g., NaOH solution) before being vented to the atmosphere.

References

  • Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship, University of California. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 4,5-Difluoro-2-Iodobenzoic Acid in Modern Chemical Synthesis. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE. [Link]

  • The Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

  • MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High-Purity 4,5-Difluoro-2-methoxybenzonitrile: Key Intermediate for Organic Synthesis. [Link]

  • PubMed. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. [Link]

  • ResearchGate. (2026). Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. [Link]

  • ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide. [Link]

  • PubMed. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][7][9]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. [Link]

  • PubMed Central (PMC), NIH. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]

Sources

Method

Application Notes and Protocols for Biological Screening of 4,5-Difluoro-2-methoxybenzamide Derivatives

Introduction: Unlocking the Therapeutic Potential of Fluorinated Benzamides The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic ap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fluorinated Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This makes 4,5-Difluoro-2-methoxybenzamide derivatives a compound class of considerable interest for drug discovery.

These derivatives have shown potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4] Their biological activity often stems from the inhibition of key enzymes or the modulation of cellular receptors.[1] This guide provides a comprehensive overview of robust and validated biological screening assays to elucidate the mechanism of action and identify the molecular targets of novel 4,5-Difluoro-2-methoxybenzamide derivatives.

Our approach is designed as a hierarchical screening cascade, commencing with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused secondary and tertiary assays to determine potency, selectivity, and specific mechanism of action.

Part 1: Primary High-Throughput Screening (HTS) – A Broad Net for Biological Activity

The initial phase of screening aims to rapidly assess the potential biological activity of a library of 4,5-Difluoro-2-methoxybenzamide derivatives against a diverse range of molecular target classes. The choice of primary assays should prioritize throughput, cost-effectiveness, and the ability to identify a broad spectrum of potential hits.

Global Kinase Inhibition Profiling

Rationale: Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently implicated in diseases such as cancer.[5][6] Many small molecule inhibitors target the ATP-binding site of kinases.[7] A luminescent-based assay that measures ATP consumption is an efficient method for initial kinase inhibitor screening.[8][9]

Featured Assay: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a homogeneous, high-throughput method that quantifies the amount of ATP remaining in solution following a kinase reaction.[8][9] A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by a test compound suggests it may be a kinase inhibitor.

Experimental Workflow: Kinase-Glo® Assay

cluster_0 Kinase Reaction cluster_1 Detection A Dispense Kinase, Substrate, and ATP Solution B Add 4,5-Difluoro-2-methoxybenzamide Derivative (Test Compound) A->B C Incubate at Room Temperature B->C D Add Kinase-Glo® Reagent C->D Stop Reaction & Initiate Detection E Incubate to Stabilize Signal D->E F Measure Luminescence E->F

Caption: Workflow for the Kinase-Glo® assay.

Protocol: Kinase-Glo® Assay

  • Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions (e.g., Promega).

  • Assay Plate Preparation: In a 384-well white, opaque-bottom plate, add 5 µL of the kinase reaction mixture containing the target kinase, its substrate, and ATP.

  • Compound Addition: Add 50 nL of the 4,5-Difluoro-2-methoxybenzamide derivative at various concentrations. Include appropriate controls (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 5 µL of Kinase-Glo® reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity.[8][9] Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

Parameter Description Example Value
IC50 Concentration of the derivative causing 50% inhibition of kinase activity.1.5 µM
Z'-factor A statistical measure of assay quality. A Z'-factor > 0.5 indicates a robust assay.[10]0.8
GPCR Activity Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[11][12] Initial screening can be performed using cell-based assays that measure the downstream signaling events following GPCR activation, such as changes in intracellular cyclic AMP (cAMP) levels.[13][14]

Featured Assay: cAMP-Glo™ Assay

The cAMP-Glo™ Assay is a bioluminescent assay that measures changes in intracellular cAMP concentrations.[15] It can be used to screen for compounds that modulate the activity of Gs- and Gi-coupled GPCRs.[15]

Experimental Workflow: cAMP-Glo™ Assay

cluster_0 Cell Treatment cluster_1 Detection A Seed Cells Expressing Target GPCR B Add 4,5-Difluoro-2-methoxybenzamide Derivative (Test Compound) A->B C Incubate to Modulate cAMP Levels B->C D Lyse Cells & Add cAMP-Glo™ Reagent C->D Initiate Detection E Incubate for Signal Generation D->E F Measure Luminescence E->F

Caption: Workflow for the cAMP-Glo™ assay.

Protocol: cAMP-Glo™ Assay

  • Cell Culture: Culture cells stably expressing the GPCR of interest in a suitable medium.

  • Cell Plating: Seed the cells into a 384-well white, opaque-bottom plate and incubate overnight.

  • Compound Addition: Add the 4,5-Difluoro-2-methoxybenzamide derivatives at various concentrations.

  • GPCR Stimulation: For antagonist screening, add a known agonist to stimulate the receptor. For agonist screening, this step is omitted.

  • Incubation: Incubate the plate for a predetermined time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Add the cAMP-Glo™ lysis buffer and detection reagent according to the manufacturer's protocol (e.g., Promega).

  • Signal Generation: Incubate to allow for the enzymatic conversion of a substrate into a luminescent signal, which is dependent on the cAMP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: For Gs-coupled receptors, an agonist will increase luminescence, while an antagonist will decrease the agonist-induced signal. For Gi-coupled receptors, the opposite effects are observed. Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Parameter Description Example Value
EC50 Concentration of an agonist derivative causing 50% of the maximal response.0.8 µM
IC50 Concentration of an antagonist derivative causing 50% inhibition of the agonist response.2.1 µM

Part 2: Secondary Assays – Target Validation and Mechanistic Insights

Once initial hits are identified, secondary assays are employed to confirm their activity, determine their mechanism of action, and assess their selectivity.

Direct Target Engagement: AlphaLISA Assays

Rationale: The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a versatile, bead-based, no-wash immunoassay technology that can be used to measure protein-protein or protein-small molecule interactions.[16][17] It is highly sensitive and suitable for high-throughput screening.[18]

Featured Assay: AlphaLISA for Target Binding

This assay directly measures the binding of the 4,5-Difluoro-2-methoxybenzamide derivative to its putative target protein.

Principle of AlphaLISA Assay

cluster_0 No Binding cluster_1 Binding A Donor Bead B Acceptor Bead C Target Protein D Biotinylated Ligand E Laser (680 nm) E->A F No Signal G Donor Bead H Acceptor Bead G->H Singlet Oxygen L Light (615 nm) H->L I Target Protein I->H J Biotinylated Ligand I->J J->G K Laser (680 nm) K->G

Sources

Application

Application Notes and Protocols: The Strategic Use of 4,5-Difluoro-2-methoxybenzamide in the Synthesis of Fluorinated Heterocycles

For: Researchers, medicinal chemists, and professionals in drug development. Introduction The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and professionals in drug development.

Introduction

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. 4,5-Difluoro-2-methoxybenzamide is a versatile and highly functionalized starting material, poised for the synthesis of a variety of fluorinated heterocyclic compounds. The presence of the difluoro substitution pattern, a methoxy group, and a benzamide functionality offers multiple reaction sites for strategic chemical modifications. This technical guide provides a comprehensive overview of the application of 4,5-Difluoro-2-methoxybenzamide in the synthesis of two key heterocyclic cores: quinazolinones and benzimidazoles. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

Part 1: Synthesis of 6,7-Difluoroquinazolin-4(3H)-ones

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 6,7-difluoroquinazolin-4(3H)-ones from 4,5-Difluoro-2-methoxybenzamide is proposed via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a cyclocondensation reaction.

Synthetic Strategy Overview

The synthetic approach hinges on the conversion of the 2-methoxy group into a 2-amino group, thereby generating a 2-aminobenzamide derivative. This intermediate can then undergo a classical cyclization with a one-carbon synthon to furnish the desired quinazolinone ring system.

G start 4,5-Difluoro-2-methoxybenzamide intermediate 2-Amino-4,5-difluorobenzamide start->intermediate  Nucleophilic Aromatic  Substitution (SNAr)   product 6,7-Difluoroquinazolin-4(3H)-one intermediate->product  Cyclocondensation   G start 4,5-Difluoro-2-methoxybenzamide intermediate1 4,5-Difluoro-2-methoxyaniline start->intermediate1  Hofmann  Rearrangement   intermediate2 4,5-Difluoro-2-methoxy-x-nitroaniline intermediate1->intermediate2  Nitration   intermediate3 3,4-Difluoro-5-methoxy-benzene-1,2-diamine intermediate2->intermediate3  Reduction   product 5,6-Difluoro-4-methoxy-1H-benzimidazole intermediate3->product  Cyclization  

Method

Application Note: Synthesis of N-Aryl-4,5-difluoro-2-methoxybenzamides via Reaction with Substituted Anilines

Introduction The synthesis of N-arylbenzamides is a cornerstone of modern medicinal chemistry, as this structural motif is present in a vast array of pharmacologically active compounds. The reaction of 4,5-difluoro-2-met...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of N-arylbenzamides is a cornerstone of modern medicinal chemistry, as this structural motif is present in a vast array of pharmacologically active compounds. The reaction of 4,5-difluoro-2-methoxybenzamide with substituted anilines, in particular, serves as a key step in the synthesis of various therapeutic candidates, including analogues of Pimavanserin, a drug used for the treatment of Parkinson's disease psychosis.[1][2][3][4] The fluorine and methoxy substituents on the benzamide ring play a crucial role in modulating the electronic properties and metabolic stability of the final molecule, making this reaction a versatile tool for drug discovery professionals.[5]

This application note provides a comprehensive guide to the reaction of 4,5-difluoro-2-methoxybenzamide with a variety of substituted anilines. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and present a summary of expected outcomes with different aniline substrates.

Mechanistic Considerations: A Tale of Two Pathways

The formation of the C-N bond between 4,5-difluoro-2-methoxybenzamide and a substituted aniline can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The operative mechanism is highly dependent on the reaction conditions and the electronic nature of the aniline.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms on the benzamide ring activates it towards nucleophilic attack by the aniline.[6] The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The rate of an SNAr reaction is influenced by the electron density of the aniline; electron-rich anilines are more nucleophilic and will generally react faster.[7]

The regioselectivity of the substitution (which fluorine is displaced) is governed by the relative stability of the Meisenheimer intermediate. The methoxy group at the 2-position can influence the electron distribution in the ring, potentially directing the nucleophilic attack.

Buchwald-Hartwig Amination

For less reactive anilines or when milder reaction conditions are desired, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[8][9] This powerful cross-coupling reaction allows for the formation of C-N bonds under a variety of conditions and with a broad substrate scope.[10][11][12]

The catalytic cycle involves the oxidative addition of the aryl halide (in this case, the C-F bond of the benzamide) to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to yield the N-arylbenzamide and regenerate the Pd(0) catalyst.[3] The choice of palladium precursor, ligand, and base is critical for the success of the reaction and can be tuned to optimize the yield and purity of the desired product.[2]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, workup, and purification of N-aryl-4,5-difluoro-2-methoxybenzamides.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Reactants 4,5-Difluoro-2-methoxybenzamide Substituted Aniline Solvent_Base Solvent (e.g., Toluene, Dioxane) Base (e.g., K2CO3, NaOtBu) Reactants->Solvent_Base Dissolve Catalyst Pd Catalyst & Ligand (for Buchwald-Hartwig) Solvent_Base->Catalyst Add Inert_Atmosphere Inert Atmosphere (N2 or Ar) Catalyst->Inert_Atmosphere Establish Heating Heat to specified temperature (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with Water/Brine Cooling->Quenching Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Characterization Characterize by NMR, MS, etc. Chromatography->Characterization

Caption: General workflow for the synthesis of N-aryl-4,5-difluoro-2-methoxybenzamides.

Detailed Experimental Protocol

This protocol provides a general procedure for the Palladium-catalyzed Buchwald-Hartwig amination, which is broadly applicable to a range of substituted anilines.

Materials:

  • 4,5-Difluoro-2-methoxybenzamide

  • Substituted aniline (e.g., 4-methoxyaniline, 4-chloroaniline, 2,6-dimethylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4,5-difluoro-2-methoxybenzamide (1.0 eq), the substituted aniline (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the aniline substrate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary: Influence of Aniline Substituents

The electronic and steric properties of the substituted aniline significantly impact the reaction outcome. The following table summarizes the expected trends for the reaction of 4,5-difluoro-2-methoxybenzamide with various anilines under Buchwald-Hartwig conditions.

Substituted AnilineSubstituent TypeExpected ReactivityTypical Yield RangeNotes
4-MethoxyanilineElectron-donatingHigh85-95%The electron-donating group increases the nucleophilicity of the aniline, facilitating the reaction.
AnilineNeutralModerate to High80-90%Serves as a benchmark for comparison.
4-ChloroanilineElectron-withdrawingModerate70-85%The electron-withdrawing group decreases the nucleophilicity of the aniline, potentially requiring longer reaction times or higher catalyst loading.
4-NitroanilineStrongly Electron-withdrawingLow40-60%The strong deactivation of the aniline makes this a challenging substrate. SNAr may be a competing pathway under more forcing conditions.
2,6-DimethylanilineSterically HinderedLow to Moderate50-70%Steric hindrance around the amino group can impede its coordination to the palladium center, leading to lower yields.

Conclusion

The reaction of 4,5-difluoro-2-methoxybenzamide with substituted anilines is a robust and versatile method for the synthesis of N-arylbenzamides, which are valuable scaffolds in drug discovery. The choice between a Nucleophilic Aromatic Substitution and a Buchwald-Hartwig amination pathway allows for flexibility in adapting the reaction conditions to the specific aniline substrate. By understanding the underlying mechanisms and the influence of aniline substituents, researchers can effectively utilize this reaction to generate diverse libraries of compounds for biological screening.

References

  • Al Bujuq, N. R. (2020). Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP). ARKIVOC, 2020(1), 340-352.
  • Zhang, Y., et al. (2023). Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists. ACS Chemical Neuroscience, 14(14), 2635–2647.
  • Weiner, D. M., et al. (2004). Process for preparing pimavanserin. U.S.
  • Al-Bujuq, N. R. (2019). Methods of synthesis of Pimavanserin: The first drug approved for the treatment of Parkinson's disease psychosis (PDP).
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
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  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: The first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(7), 405-408.
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  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Green, R. A., & Hartwig, J. F. (2014). Nickel-catalyzed amination of aryl chlorides with ammonia or ammonium salts.
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
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  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Fors, B. P., et al. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
  • Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic aromatic substitution (SNAr) in ionic liquid solvents: the reaction of 1-halo-2,4-dinitrobenzenes with amines. The Journal of Organic Chemistry, 66(1), 35-40.
  • Kommi, D. N., et al. (2012). “All-Water” Chemistry of Tandem N-Alkylation-Reduction-Condensation for Synthesis of N-Arylmethyl-2-substituted Benzimidazoles. Green Chemistry, 14(11), 3126-3134.
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Application

Application Notes &amp; Protocols: High-Purity Isolation of 4,5-Difluoro-2-methoxybenzamide Derivatives

Abstract: 4,5-Difluoro-2-methoxybenzamide and its derivatives are key structural motifs in modern medicinal chemistry, serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Difluoro-2-methoxybenzamide and its derivatives are key structural motifs in modern medicinal chemistry, serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Achieving high purity of these intermediates is non-negotiable, as even trace impurities can impact downstream reaction yields, introduce toxicological risks, and complicate regulatory filings. This guide provides a comprehensive framework and detailed protocols for the purification of these moderately polar, fluorinated benzamides, grounded in established chemical principles. We will explore strategic choices between recrystallization, flash column chromatography, and preparative HPLC, offering field-tested insights to empower researchers in drug discovery and development.

Foundational Principles: Understanding the Target Molecule

Effective purification begins with a deep understanding of the target molecule's physicochemical properties. 4,5-Difluoro-2-methoxybenzamide derivatives are characterized by:

  • Moderate Polarity: The benzamide moiety, with its capacity for hydrogen bonding, imparts significant polarity. The methoxy group and fluorine atoms modulate this polarity.

  • Aromaticity: The fluorinated benzene ring allows for π-π stacking interactions and makes the molecule UV-active, a crucial property for chromatographic detection.

  • Hydrogen Bonding: The primary or secondary amide N-H and carbonyl C=O groups are strong hydrogen bond donors and acceptors, respectively. This influences solubility in protic solvents and interaction with silica gel.

  • Solubility Profile: Generally soluble in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone. Solubility is lower in non-polar solvents like hexanes and higher in polar protic solvents like methanol and ethanol.[3]

A critical first step is to analyze the expected impurities from the synthesis, which typically arise from the common methods used for amide bond formation.[][5]

Impurity Type Origin Relative Polarity Purification Challenge
Unreacted Carboxylic AcidIncomplete amide coupling.[6]More PolarCan streak on silica gel. May require a base wash or acidic modifier in chromatography.
Unreacted AmineIncomplete amide coupling.Variable (Often Polar)Can be removed with an acid wash during workup.
Coupling ReagentsEDC, DCC, HATU, etc.[5]Highly Polar ByproductsUrea byproducts (from DCC/EDC) are often poorly soluble and can sometimes be filtered off. Most are removed by aqueous workup or chromatography.
Residual SolventsReaction/Workup (e.g., DMF, THF).[7]VariableRemoved under high vacuum; can be tricky for high-boiling point solvents.
Side-Reaction ProductsDimerization, rearrangement, etc.[8]VariableOften close in polarity to the desired product, necessitating high-resolution techniques.

Strategic Purification Workflow

The choice of purification method is dictated by the scale of the synthesis, the required final purity, and the nature of the impurities. This workflow provides a decision-making framework.

G cluster_0 start Crude Product (Post-Workup) is_solid Is the product a solid (>1g)? start->is_solid flash Flash Column Chromatography is_solid->flash No / Oil recrystallize Recrystallization is_solid->recrystallize Yes is_crystalline Does it form crystals? purity_req Purity >99.5% required? is_crystalline->purity_req Yes is_crystalline->flash No prep_hplc Preparative HPLC purity_req->prep_hplc Yes final Pure Compound purity_req->final No flash->purity_req Purity Check (NMR, LCMS) recrystallize->is_crystalline prep_hplc->final

Caption: Purification strategy selection workflow.

Detailed Protocols

Protocol 1: Bulk Purification by Recrystallization

Recrystallization is the most economical and scalable method for purifying solid compounds.[9] The key is selecting a solvent or solvent system where the benzamide derivative has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[10]

Rationale: This technique exploits differences in solubility between the desired compound and impurities. As the saturated hot solution cools, the compound's solubility drops, forcing it to crystallize out, while impurities remain dissolved in the solvent (mother liquor).[11]

Recommended Solvent Systems:

  • Single Solvent: Ethanol, Isopropanol (IPA), or Acetone. Benzamide derivatives often have good solubility in lower alcohols.[3]

  • Solvent/Anti-Solvent: Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent dropwise while heating. A good solvent will dissolve the compound completely when hot but show precipitate upon cooling.

  • Dissolution: Place the bulk crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Causality: Using the minimum volume ensures the solution is saturated, maximizing yield upon cooling.[11]

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming prevents premature crystallization of the product on the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure product.[3] Causality: These actions provide nucleation sites for crystal growth.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight. Analyze purity via NMR and melting point.

Protocol 2: Standard Purification by Flash Column Chromatography

Flash chromatography is the workhorse technique for purifying compounds on a milligram to multi-gram scale.[12][13] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

Rationale: Silica gel is a polar stationary phase. Non-polar compounds have weak interactions and elute quickly, while polar compounds have stronger interactions (hydrogen bonding, dipole-dipole) and elute more slowly. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Step-by-Step Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Spot the crude material on a silica plate and elute with various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system gives the product a retention factor (Rf) of ~0.3.

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight). Pack the column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM) and inject it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column. Causality: Dry loading prevents band broadening and improves separation resolution, especially for less soluble compounds.

  • Elution: Begin elution with the low-polarity mobile phase determined by TLC. Gradually increase the percentage of the polar solvent (gradient elution). For a typical 4,5-difluoro-2-methoxybenzamide derivative, a gradient of 10% to 60% Ethyl Acetate in Hexane is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC or a system with an integrated UV detector.

  • Combine and Evaporate: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the final compound under high vacuum.

Protocol 3: High-Purity Isolation by Preparative HPLC

For challenging separations or when exceptionally high purity (>99.5%) is required for API intermediates, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15] It offers superior resolution compared to flash chromatography.[1]

Rationale: Most commonly, Reversed-Phase HPLC is used. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., Water/Acetonitrile or Water/Methanol). Polar compounds elute first, while non-polar compounds are retained more strongly. The fluorine atoms in the target molecule can lead to unique selectivity on certain stationary phases.[16][17]

Step-by-Step Protocol:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first.

    • Column: A C18 column is a standard starting point.

    • Mobile Phase: A gradient of Acetonitrile (ACN) in Water is common. Both solvents are often modified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by keeping acidic/basic groups protonated.

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

  • Method Scale-Up: Once a good analytical separation is achieved, scale the method to a preparative column. This involves adjusting the flow rate, gradient time, and sample loading based on the column dimensions.[18]

  • Sample Preparation: Dissolve the crude or semi-pure material in a solvent that is weak in the reversed-phase system (e.g., a mixture rich in the aqueous component, or DMSO) and filter through a 0.45 µm syringe filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system. The system will automatically collect fractions based on the detector signal (e.g., UV threshold or slope).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. Most of the organic solvent (ACN or Methanol) can be removed by rotary evaporation. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield the pure compound as a fluffy solid, especially if TFA was used.

Purity Verification

After any purification protocol, the identity and purity of the final compound must be rigorously confirmed using orthogonal analytical techniques:

  • Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR): Confirms the chemical structure and can reveal the presence of impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (UV chromatogram) and confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

References

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved January 17, 2026, from [Link]

  • Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved January 17, 2026, from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Retrieved January 17, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. PubChem. Retrieved January 17, 2026, from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved January 17, 2026, from [Link]

  • Chemcasts. (n.d.). 4,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9) Properties. Retrieved January 17, 2026, from [Link]

  • Perlovich, G. L., et al. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: a comparative study of thermal and solution-based methods. European Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved January 17, 2026, from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved January 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cyanamide. Retrieved January 17, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 17, 2026, from [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

  • Paveo, O., et al. (2022). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Molecules. Retrieved January 17, 2026, from [Link]

  • Thomson, C. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (n.d.). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4,5-difluoro-2-methoxybenzaldehyde. Retrieved January 17, 2026, from [Link]

  • Fershtat, L. L., et al. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. Retrieved January 17, 2026, from [Link]

  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 17, 2026, from [Link]

  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4,5-difluoro-2-hydroxybenzonitrile. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-(2',4'difluorophenyl)-salicylic acid in pure form II.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Yield with 4,5-Difluoro-2-methoxybenzoic Acid

Welcome to the technical support center for optimizing amide coupling reactions involving 4,5-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 4,5-Difluoro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges and enhance reaction yields. The unique electronic and steric properties of 4,5-Difluoro-2-methoxybenzoic acid can present specific hurdles in amide bond formation, which this guide aims to address with scientifically grounded solutions.

Understanding the Challenges: The Nuances of 4,5-Difluoro-2-methoxybenzoic Acid

The structure of 4,5-Difluoro-2-methoxybenzoic acid introduces a combination of electronic and steric factors that can complicate amide coupling reactions:

  • Steric Hindrance: The ortho-methoxy group can sterically shield the carboxylic acid, impeding the approach of both the activating agent and the amine. This often leads to slower reaction rates and incomplete conversions.[1]

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the carboxylic acid.[2] While this can facilitate the initial deprotonation, the resulting carboxylate may have altered reactivity.

  • Potential for Side Reactions: The methoxy group, under certain conditions, could be susceptible to demethylation, particularly with prolonged reaction times at elevated temperatures or in the presence of strong Lewis acids.

This guide provides a systematic approach to navigate these challenges and achieve high-yielding amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction with 4,5-Difluoro-2-methoxybenzoic acid using EDC/HOBt is giving a low yield. What is the likely cause?

A1: Low yields with standard carbodiimide reagents like EDC in the presence of hindered substrates such as 4,5-Difluoro-2-methoxybenzoic acid are common. The primary reasons are often inefficient activation of the sterically hindered carboxylic acid and the slower rate of nucleophilic attack by the amine.[3][4] The activated O-acylisourea intermediate may not be reactive enough to couple efficiently with the amine and can be prone to side reactions like N-acylurea formation.[3] For such challenging substrates, more potent coupling reagents are generally recommended.

Q2: Which coupling reagents are best suited for 4,5-Difluoro-2-methoxybenzoic acid?

A2: For sterically hindered and electronically modified carboxylic acids, uronium/aminium salts like HATU , HBTU , or phosphonium salts such as PyBOP are generally more effective than carbodiimides.[5] These reagents form highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier. For particularly stubborn couplings, the in situ formation of an acyl fluoride is an excellent strategy that minimizes steric hindrance around the carbonyl group.[6][7]

Q3: I am observing a byproduct with a mass corresponding to the demethylated product. How can I prevent this?

A3: Demethylation of the ortho-methoxy group can occur under harsh reaction conditions.[8] To minimize this side reaction, it is advisable to:

  • Avoid excessively high temperatures. If heating is necessary, it should be carefully controlled.

  • Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.

  • Minimize reaction times by employing more efficient coupling reagents that allow for faster conversion at lower temperatures.

Q4: What is the optimal order of addition for reagents when using HATU with 4,5-Difluoro-2-methoxybenzoic acid?

A4: The generally accepted best practice for HATU-mediated couplings is to pre-activate the carboxylic acid before adding the amine.[9] This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for a short period (5-15 minutes) before introducing the amine. This approach minimizes the potential for a significant side reaction where HATU reacts directly with the amine to form an inactive guanidinium byproduct.[10]

Troubleshooting Guide: Low Amide Coupling Yield

This section provides a structured approach to troubleshooting and optimizing your amide coupling reaction with 4,5-Difluoro-2-methoxybenzoic acid.

Problem: Low to No Product Formation, Significant Starting Material Recovery

This is the most common issue and typically points to inefficient activation of the carboxylic acid or a slow coupling step due to steric hindrance.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reagents Reagent & Condition Optimization cluster_protocol Protocol Refinement start Low Yield with 4,5-Difluoro-2-methoxybenzoic Acid reagent_check Current Reagent: EDC/HOBt or similar? start->reagent_check upgrade_reagent Upgrade to HATU, HBTU, or PyBOP (See Protocol 1) reagent_check->upgrade_reagent Yes base_check Base Selection: Using a non-nucleophilic base (e.g., DIPEA)? reagent_check->base_check No upgrade_reagent->base_check acyl_fluoride For highly hindered amines: Use Acyl Fluoride method (See Protocol 2) end_node Optimized Yield acyl_fluoride->end_node use_dipea Switch to DIPEA or 2,4,6-Collidine base_check->use_dipea No solvent_check Solvent Choice: Anhydrous DMF or DCM? base_check->solvent_check Yes use_dipea->solvent_check solvent_ok Solvents are appropriate. Ensure they are anhydrous. solvent_check->solvent_ok temp_check Reaction Temperature: Room Temperature? solvent_ok->temp_check increase_temp Gradually increase temperature (e.g., to 40-50 °C). Monitor for side products. temp_check->increase_temp Yes preactivation Pre-activate the carboxylic acid with coupling reagent and base for 5-15 min before adding amine. temp_check->preactivation No increase_temp->end_node preactivation->end_node

Caption: Troubleshooting decision tree for low-yield amide couplings.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a first-line approach for coupling 4,5-Difluoro-2-methoxybenzoic acid, especially with primary and less hindered secondary amines.

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • Amine (1.0-1.2 equivalents)

  • HATU (1.1-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4,5-Difluoro-2-methoxybenzoic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered amines, the reaction may require extended time (12-24 hours) or gentle heating (40-50 °C).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling via in situ Acyl Fluoride Formation

This method is particularly effective for highly sterically hindered or electron-deficient amines where even potent uronium salts may fail.[11][12]

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • Amine (1.0 equivalent)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equivalents)

  • Pyridine or DIPEA (2.0-3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

Step-by-Step Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 equivalent) in anhydrous DCM.

  • Add the fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equivalents).

  • Slowly add the base (e.g., pyridine, 2.0 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.0 equivalent) and an additional equivalent of base in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl fluoride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. For extremely hindered substrates, heating to 40-80 °C may be necessary.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes typical outcomes for the coupling of a hindered benzoic acid with a representative amine using different coupling reagents. While specific yields for 4,5-Difluoro-2-methoxybenzoic acid will vary, this provides a general expectation of efficacy.

Coupling Reagent/AdditiveBaseTypical Yield Range for Hindered CouplingsKey Considerations
EDC / HOBtDIPEA10-50%Often inefficient for sterically demanding substrates; risk of N-acylurea formation.[3]
HATU DIPEA 70-95% Highly recommended; very efficient for hindered systems. Requires pre-activation to avoid side reactions.[5]
PyBOP DIPEA 65-90% A robust alternative to HATU; byproducts can sometimes be challenging to remove.
Acyl Fluoride (in situ) Pyridine 75-98% Excellent for the most challenging substrates; the small size of fluorine minimizes steric clash.[6]

Mechanistic Insight: The Advantage of Pre-activation with HATU

Understanding the underlying mechanism reinforces the importance of the chosen protocol.

HATU_Mechanism cluster_preactivation Pre-activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction (No Pre-activation) Acid R-COOH (4,5-Difluoro-2- methoxybenzoic acid) ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + 5-15 min @ RT HATU HATU HATU->ActiveEster + 5-15 min @ RT Base Base (DIPEA) Base->ActiveEster + 5-15 min @ RT Amide Desired Amide ActiveEster->Amide Amine Amine (R'-NH2) Amine->Amide HATU2 HATU Guanidinium Guanidinium Byproduct (Inactive) HATU2->Guanidinium Amine2 Amine Amine2->Guanidinium

Caption: Advantage of pre-activating the carboxylic acid with HATU.

By pre-activating, the highly electrophilic OAt-active ester is formed, which then readily reacts with the amine. If all components are mixed at once, the amine can compete in reacting with HATU, leading to the formation of an inactive guanidinium byproduct and reducing the overall yield.[10]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • D'yakonov, V. A., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5899–5903. [Link]

  • Nishioka, H., et al. (2009). Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. Chemical and Pharmaceutical Bulletin, 57(9), 962-965. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11468-11474. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent?. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzamide

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide detailed, field-tested protocols, and answer frequently asked questions to facilitate a successful synthesis. Our approach is built on established chemical principles and practical experience in handling fluorinated aromatic compounds.

Introduction to Synthetic Strategy

The synthesis of 4,5-Difluoro-2-methoxybenzamide typically commences from its corresponding carboxylic acid, 4,5-Difluoro-2-methoxybenzoic acid. The primary transformation is an amidation reaction. While direct coupling of the carboxylic acid with an ammonia source is possible, a more robust and common industrial method involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride intermediate.

  • Amination: The acyl chloride is then reacted with an ammonia source to form the final benzamide.

This two-step pathway is often preferred as it avoids the high temperatures and pressures sometimes required for direct amidation and minimizes common side reactions associated with coupling agents.[1][2]

Experimental Workflow Overview

The following diagram outlines the recommended synthetic workflow from the starting benzoic acid to the final purified product.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amidation & Work-up cluster_2 Part 3: Purification A 1. Combine 4,5-Difluoro-2-methoxybenzoic Acid and Anhydrous Solvent B 2. Add Thionyl Chloride (SOCl₂) + Catalytic DMF A->B C 3. Heat Mixture to Reflux (e.g., 70-80°C) B->C D 4. Monitor Reaction (Gas Evolution Ceases) C->D E 5. Remove Excess SOCl₂ (Vacuum Distillation) D->E F 6. Dissolve Crude Acyl Chloride in Anhydrous Solvent E->F Proceed to Amidation G 7. Add Solution to Chilled Aqueous Ammonia (NH₄OH) F->G H 8. Stir Vigorously and Allow to Warm to Room Temp G->H I 9. Filter Precipitated Solid H->I J 10. Wash with Cold Water I->J K 11. Recrystallize from Ethanol/Water Mixture J->K Proceed to Purification L 12. Dry Under Vacuum K->L M 13. Characterize Product (NMR, MP, LC-MS) L->M

Caption: Recommended workflow for the synthesis of 4,5-Difluoro-2-methoxybenzamide.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My yield of 4,5-Difluoro-2-methoxybenzoyl chloride is low after reacting with thionyl chloride. What went wrong?

Answer: Low yield during the formation of the acyl chloride is a common issue and can typically be traced back to a few key factors:

  • Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in your starting material (the benzoic acid) or solvent will consume the reagent and prevent the formation of the acyl chloride. Ensure your benzoic acid is thoroughly dried and you are using an anhydrous solvent.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating or reaction time. Ensure the mixture is refluxed until the evolution of HCl and SO₂ gases ceases. A small, catalytic amount of N,N-dimethylformamide (DMF) is also crucial to accelerate this reaction.[3]

  • Inefficient Removal of Excess Reagent: If excess thionyl chloride is not completely removed under reduced pressure, it can interfere with the subsequent amidation step. A common technique is to add an anhydrous solvent like toluene after the initial evaporation and then remove it again under vacuum to azeotropically remove the last traces of thionyl chloride.[3]

Question 2: During the amination step with aqueous ammonia, I get a sticky, oily product instead of a clean precipitate. How can I fix this?

Answer: The formation of an oil instead of a crystalline solid often points to issues with temperature control or impurities.

  • Temperature Control: The reaction of the acyl chloride with ammonia is highly exothermic. It is critical to add the acyl chloride solution slowly to a well-chilled (0-5°C) and vigorously stirred solution of aqueous ammonia. This dissipates the heat generated and promotes the formation of a crystalline solid. If the temperature rises too quickly, it can lead to side reactions or the formation of an amorphous, oily product.

  • Purity of Acyl Chloride: An impure acyl chloride (containing unreacted benzoic acid or residual thionyl chloride) can lead to a mixture of products that may not crystallize easily. Ensure the acyl chloride formation step is clean and efficient.

  • pH of the Solution: After the reaction, ensure the solution is basic. If it is not, some of the product may remain protonated and more soluble. You can adjust with a small amount of additional ammonia if needed.

Question 3: My final product seems pure by TLC, but the melting point is broad and lower than expected. What could be the cause?

Answer: A broad or depressed melting point is a classic indicator of impurities, even if they are not obvious on a TLC plate.

  • Residual Starting Material: Incomplete amidation can leave unreacted 4,5-Difluoro-2-methoxybenzoic acid in your final product. This is a common impurity. You can remove it by performing an acidic wash (e.g., with dilute HCl) followed by a basic wash (e.g., with saturated NaHCO₃) during the work-up, as the benzoic acid is soluble in base while the benzamide is not.[1]

  • Crystal Polymorphism or Disorder: Fluorinated compounds can sometimes exhibit complex crystalline behavior, including polymorphism (different crystal forms with different melting points) or static disorder in the crystal lattice.[4][5] This can be influenced by the recrystallization solvent and cooling rate. Try recrystallizing from a different solvent system or annealing the sample by holding it at a temperature just below the melting point for an extended period.

  • Solvent Inclusion: Ensure the product is thoroughly dried under vacuum. Residual solvent trapped in the crystal lattice can also lower and broaden the melting point.

Question 4: Can I use a coupling agent like EDC or DCC instead of converting to the acyl chloride?

Answer: Yes, direct amidation using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable alternative.[6] This method avoids the use of thionyl chloride. However, it presents its own set of challenges:

  • Byproduct Removal: Coupling agents like EDC and DCC generate byproducts (ureas) that must be removed from the reaction mixture. While the byproduct of EDC is water-soluble and can often be removed with an aqueous wash, dicyclohexylurea (from DCC) is not and requires filtration.[1]

  • Side Reactions: Additives like 1-hydroxybenzotriazole (HOBt) are often required to suppress side reactions and improve the efficiency of the coupling.[6]

  • Cost: For large-scale synthesis, the acyl chloride route is often more cost-effective than using expensive coupling reagents.

The choice of method depends on the scale of your reaction, the available reagents, and your purification capabilities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzoyl Chloride

G Start Start: Dry Glassware under Inert Atmosphere (N₂) A 1. Charge flask with 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous toluene. Start->A B 2. Add thionyl chloride (2.0 eq) dropwise at room temp. A->B C 3. Add catalytic DMF (2-3 drops). B->C D 4. Heat to reflux (approx. 80°C) for 2 hours. C->D E 5. Monitor for cessation of gas evolution. D->E F 6. Cool to room temperature. E->F G 7. Remove solvent and excess SOCl₂ via rotary evaporation. F->G H 8. Add anhydrous toluene and evaporate again to remove trace SOCl₂. G->H End Product: Crude 4,5-Difluoro-2-methoxybenzoyl chloride (Use immediately in next step) H->End

Caption: Step-by-step workflow for the preparation of the acyl chloride intermediate.

Methodology:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen), add 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq).

  • Add an anhydrous solvent such as toluene or dichloromethane.

  • Cautiously add thionyl chloride (SOCl₂) (2-3 equivalents).[3] A dropping funnel may be used for larger scale reactions.

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[3][7]

  • Stir the mixture at room temperature until the initial, vigorous evolution of gas (HCl and SO₂) subsides.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases completely.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again. The resulting crude 4,5-Difluoro-2-methoxybenzoyl chloride is typically a yellow to brown oil or solid and is used in the next step without further purification.[3][8]

Protocol 2: Synthesis of 4,5-Difluoro-2-methoxybenzamide

  • Prepare a flask with a concentrated aqueous solution of ammonium hydroxide (NH₄OH) (approx. 10 equivalents) and cool it to 0°C in an ice bath with vigorous stirring.

  • Dissolve the crude 4,5-Difluoro-2-methoxybenzoyl chloride from the previous step in a minimal amount of an anhydrous, water-miscible solvent like tetrahydrofuran (THF) or acetone.

  • Add the acyl chloride solution dropwise to the cold, stirring ammonia solution over 15-30 minutes. A white precipitate should form immediately. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any ammonium salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

  • Dry the purified white solid under vacuum to a constant weight.

Quantitative Data Summary

ParameterExpected Value/RangeNotes
Overall Yield 75-90%Based on 4,5-Difluoro-2-methoxybenzoic acid. Highly dependent on anhydrous conditions and temperature control.
Appearance White to off-white crystalline solidAny significant color may indicate impurities.
Melting Point Not widely reported; estimated >150°CA sharp melting point is indicative of high purity.
¹H NMR Expect signals for -OCH₃, -NH₂, and aromatic protons.Aromatic signals will show coupling to fluorine.
¹⁹F NMR Expect two distinct signals for the aromatic fluorines.This is a key technique for confirming the fluorine substitution pattern.
Purity (by HPLC) >98%A standard requirement for use in drug discovery applications.

References

  • BenchChem Technical Support Team. (2025). How to overcome common problems in Benzamide synthesis? BenchChem.
  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Kemnitzer, W., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. Molecules, 24(14), 2626. Available at: [Link]

  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 22(3), 1957-1967. Available at: [Link]

  • Google Patents. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Shtukenberg, A. G., et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). Retrieved from [Link]

  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
  • Chemcasts. (n.d.). 4,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9) Properties. Retrieved from [Link]

  • Nakagawa, K., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry Letters, 41(1), 60-62. Available at: [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., et al. (2018). Metal-Free Direct Amidation of Naphthoquinones Using Hydroxamic Acids as Amides Source: Application in The Synthesis of A HDAC6 Inhibitor. Scientific Reports, 8(1), 17409. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amide Bond Formation with Electron-Deficient Amines

Welcome to the Technical Support Center. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges with amide bond formation, particularly when working with electro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is crafted for researchers, scientists, and professionals in drug development who encounter challenges with amide bond formation, particularly when working with electron-deficient amines. The reduced nucleophilicity of these amines often leads to sluggish or incomplete reactions and a higher propensity for side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction failing or giving low yields with an electron-deficient amine?

A1: Electron-deficient amines, such as anilines with electron-withdrawing groups or certain heteroaromatic amines, are poor nucleophiles.[1][2] This low reactivity is the primary reason for failed or low-yielding reactions. The lone pair of electrons on the nitrogen atom is delocalized or withdrawn, making it less available to attack the activated carboxylic acid.[2] Standard coupling conditions that work well for aliphatic or electron-rich amines are often insufficient to drive the reaction to completion.

Common contributing factors include:

  • Incomplete carboxylic acid activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive intermediate to be attacked by the weakly nucleophilic amine.[3]

  • Protonation of the amine: An acid-base reaction can occur between the carboxylic acid and the amine, leading to the formation of an ammonium salt, which is not nucleophilic.[3]

  • Steric hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site.[3][4]

  • Hydrolysis of the activated intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid, reverting it to the starting material.[3]

Q2: What are the most common side reactions I should be aware of?

A2: When forcing conditions are required, several side reactions can occur:

  • Epimerization or Racemization: If the carboxylic acid is a chiral α-amino acid, there is a significant risk of losing stereochemical integrity. This occurs through the formation of an oxazolone intermediate, particularly under basic conditions or with prolonged reaction times.[5][6][7]

  • N-acylurea formation: With carbodiimide coupling reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[5][8][9] This side reaction is more prevalent in polar solvents.[10]

  • Guanidinylation of the amine: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react directly with the amine to form a guanidinium byproduct, which terminates the peptide chain.[6][11][12] This is more likely to happen if the coupling reagent is used in excess or if the carboxylic acid activation is slow.[12][13]

  • Anhydride formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. While this is often a productive intermediate, it consumes an extra equivalent of the acid.[8]

Q3: How do I choose the right coupling reagent for an electron-deficient amine?

A3: The choice of coupling reagent is critical. For challenging substrates, more potent activating agents are necessary.

  • Uronium/Aminium Salts (HATU, HCTU): These are generally very effective due to the formation of highly reactive OAt or O-6-ClBt esters.[12] HATU is often a go-to reagent for difficult couplings.

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are less prone to cause guanidinylation side reactions compared to their uronium counterparts.[12]

  • Carbodiimides (EDC, DIC) with Additives: While less reactive on their own, carbodiimides can be very effective when used with additives like HOBt, HOAt, or OxymaPure.[5][8][9] These additives form active esters that are more reactive and suppress side reactions like N-acylurea formation and racemization.[5][9]

  • Specialty Reagents (T3P, DMTMM, COMU): For particularly stubborn cases, consider reagents like T3P (propylphosphonic anhydride), DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), or COMU.[14] COMU, an oxymabased uronium salt, is known for its high reactivity.[11][12]

Troubleshooting Guides

Issue 1: No Reaction or Incomplete Conversion

Your LC-MS analysis shows only starting materials, even after an extended reaction time.

Caption: Troubleshooting workflow for low or no product conversion.

  • Confirm Activation: First, verify that your carboxylic acid is being activated. A simple way to do this is to run a small-scale reaction without the amine and monitor the disappearance of the carboxylic acid starting material by LC-MS or TLC. If the acid is not consumed, the problem lies with your activation step.

  • Enhance Amine Nucleophilicity (Indirectly): While you cannot change the inherent nature of the amine, you can optimize the conditions to favor the reaction.

    • Increase Temperature: For sluggish reactions, heating can provide the necessary activation energy. Reactions can be heated to 40-80 °C, but monitor for side reactions like epimerization.[4]

    • Use a Non-Nucleophilic Base: A base like DIPEA or N-methylmorpholine (NMM) is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride if it is used as a salt.[5] Using a stronger, non-nucleophilic base might help in some cases, but avoid bases that can deprotonate the α-carbon of the acid, which can lead to epimerization.[7]

  • Employ a More Potent Coupling Strategy:

    • Switch to a High-Activity Reagent: If a standard EDC/HOBt protocol fails, switch to a more potent reagent like HATU, HCTU, or COMU.[4][14] These reagents generate more reactive activated esters.

    • In Situ Acyl Fluoride Formation: For exceptionally challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[4][15][16] Reagents like TFFH or BTFFH can be used for this purpose. Acyl fluorides are highly reactive towards even poorly nucleophilic amines.[4][15][16]

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add a non-nucleophilic base such as DIPEA (2.2 eq).

  • Add a fluorinating agent like BTFFH (1.1 eq) and stir at room temperature for 15-30 minutes to generate the acyl fluoride.

  • Add the electron-deficient amine (1.0-1.2 eq) to the mixture.

  • Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.

  • Upon completion, perform a standard aqueous workup.

Issue 2: Significant Epimerization/Racemization Observed

You have successfully formed the amide bond, but the product is a mixture of diastereomers or enantiomers.

Caption: Decision tree for mitigating epimerization.

  • Lower the Reaction Temperature: Epimerization is often accelerated at higher temperatures.[17] Perform the coupling at 0 °C or even lower temperatures if the reaction rate is still acceptable.

  • Use Racemization-Suppressing Additives: The choice of additive is crucial for preserving stereochemical integrity.

    • HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position makes HOAt a more effective additive than HOBt at suppressing racemization.[17]

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate): This is an excellent, non-explosive alternative to HOBt and HOAt that has been shown to be highly effective at preventing racemization.[13]

  • Optimize the Base: The base can play a significant role in epimerization.

    • Use Weaker Bases: Strong bases can increase the rate of oxazolone formation.[7] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA. In some cases, using a base like sym-collidine is recommended.[5]

    • Control Base Stoichiometry: Use the minimum amount of base necessary. Typically, 2 equivalents are sufficient when starting from the free acid.

  • Change the Activation Method:

    • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine is added. A long pre-activation time can lead to higher levels of epimerization.

    • Acid Chloride/Fluoride Route: Converting the carboxylic acid to its corresponding acid chloride or fluoride at low temperature, followed by the addition of the amine, can sometimes minimize epimerization.

Coupling SystemRelative Rate of CouplingRelative Degree of Racemization
DCC aloneLowHigh
DCC/HOBtMediumMedium
DCC/HOAtHighLow
HATUVery HighVery Low
EDC/OxymaPureHighVery Low

This table provides a generalized comparison. Actual results may vary depending on the specific substrates.

References

  • BenchChem. (2025).
  • Reddit. (2021).
  • Organic Chemistry Frontiers. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (2025).
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Wikipedia. (n.d.). Carbodiimide.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • (n.d.).
  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. (2025). The Cornerstone of Amide Bond Formation: A Technical Guide to Uronium Salt Coupling Reagents. BenchChem.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.
  • (2022). 21.7: Chemistry of Amides.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Organic & Biomolecular Chemistry. (2015).
  • Organic & Biomolecular Chemistry. (n.d.).
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Quora. (2018). Why is amine more nucleophilic than amide?.
  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • amphoteros. (2014).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. US.
  • ResearchGate. (2025).

Sources

Optimization

Technical Support Center: Purification Strategies for 4,5-Difluoro-2-methoxybenzoic Acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of 4,5-Difluoro-2-methoxybenzoic acid, addressing common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the purification of 4,5-Difluoro-2-methoxybenzoic acid, addressing common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude sample of 4,5-Difluoro-2-methoxybenzoic acid?

A1: Impurities are largely dependent on the synthetic route. However, common contaminants include unreacted starting materials, byproducts from side reactions (such as regioisomers or over-methylated species), residual solvents used in the reaction or initial workup, and water. For instance, if synthesized via a Grignard reaction, you might find biphenyl-type byproducts. If a Schiemann reaction is employed, residual diazonium salts or their decomposition products could be present.[1]

Q2: How do I select the most appropriate purification technique for my specific needs?

A2: The optimal purification strategy hinges on the physical state of your crude product (solid vs. oil), the nature and polarity of the impurities, and the desired final purity. A decision-making workflow is provided below to guide your selection. For solid samples, recrystallization is often a good starting point.[2][3] For mixtures with neutral or basic impurities, acid-base extraction is highly effective.[4][5] When dealing with impurities of similar polarity to the desired product, column chromatography is the method of choice.[6][7]

Troubleshooting and Optimization Guide

Q3: My 4,5-Difluoro-2-methoxybenzoic acid is streaking significantly on a silica gel TLC plate. How can I improve the separation?

A3: Streaking of carboxylic acids on silica gel is a frequent issue. This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic nature of the silica gel, leading to a mixture of protonated and deprotonated forms and resulting in "tailing" of the spot. To mitigate this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[8] This ensures the benzoic acid derivative remains fully protonated, leading to a more defined and compact spot on the TLC plate.

Q4: After purification, my product is an oil or a sticky solid instead of the expected crystalline solid. What could be the cause?

A4: This issue often points to the presence of residual solvents or impurities that are disrupting the crystal lattice formation. Ensure that your product has been thoroughly dried under high vacuum to remove all volatile solvents. If the problem persists, it is likely that impurities are still present. In such cases, a secondary purification step, such as column chromatography followed by recrystallization, may be necessary.

Q5: During an acid-base extraction, I'm observing a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?

A5: Emulsions can be a common and frustrating problem during liquid-liquid extractions. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[9]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Purification Protocols and Methodologies

Method 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This technique leverages the acidic nature of the carboxylic acid to separate it from non-acidic contaminants.[4][10]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[11]

  • Mixing and Separation: Stopper the funnel and gently invert it multiple times to mix the layers. Periodically vent the funnel to release any pressure buildup from the evolution of carbon dioxide gas.[11][12] Allow the layers to fully separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer, which now contains the sodium salt of 4,5-Difluoro-2-methoxybenzoic acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, repeat the extraction of the organic layer with a fresh portion of the sodium bicarbonate solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (test with pH paper). This will precipitate the purified 4,5-Difluoro-2-methoxybenzoic acid.[13]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.[2]

Data Summary Table: Common Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Notes
Diethyl Ether0.71334.6Highly volatile and flammable.
Ethyl Acetate0.90277.1Less flammable than diethyl ether.
Dichloromethane1.3339.6Higher density than water, will be the bottom layer.
Method 2: Recrystallization for High-Purity Solids

Recrystallization is an effective method for purifying solid compounds by taking advantage of differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3][14][15]

Protocol:

  • Solvent Selection: Choose a solvent in which 4,5-Difluoro-2-methoxybenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for benzoic acid derivatives include water, ethanol, or a mixture of solvents like ethanol/water.[3][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.[2]

Method 3: Flash Column Chromatography for Difficult Separations

When dealing with impurities that have similar polarities to the product, flash column chromatography is a powerful purification technique.[6]

Protocol:

  • Adsorbent and Eluent Selection: Silica gel is the most common stationary phase. The mobile phase (eluent) is chosen based on TLC analysis. A common starting point for benzoic acid derivatives is a mixture of hexanes and ethyl acetate, with a small addition of acetic or formic acid (0.5-1%) to prevent streaking.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel column. A thin layer of sand can be added on top to prevent disturbance of the silica bed.[16]

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified 4,5-Difluoro-2-methoxybenzoic acid. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Flash Chromatography A1 Crude Mixture in Organic Solvent A2 Add aq. NaHCO3 A1->A2 A3 Separate Layers A2->A3 A4 Aqueous Layer (Product Salt) A3->A4 Contains Product A5 Organic Layer (Impurities) A3->A5 Contains Impurities A6 Acidify Aqueous Layer A4->A6 A7 Isolate Pure Product A6->A7 B1 Crude Solid B2 Dissolve in Hot Solvent B1->B2 B3 Cool Slowly B2->B3 B4 Collect Crystals B3->B4 B5 Pure Product B4->B5 C1 Crude Sample C2 Load on Column C1->C2 C3 Elute with Solvent Gradient C2->C3 C4 Collect Fractions C3->C4 C5 Analyze by TLC C4->C5 C6 Combine Pure Fractions C5->C6 C7 Evaporate Solvent C6->C7 C8 Pure Product C7->C8

Caption: General purification workflows for 4,5-Difluoro-2-methoxybenzoic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • JoVE. (2020). Extraction. Retrieved from [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • Brainly. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Reddit. (2021). Reaction Quenching Question. Retrieved from [Link]

  • Chegg. (2025). Which extraction procedure will completely separate an amide from the by - product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
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  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Student Doctor Network Forums. (2016). C/P Section Bank #14 (Extraction). Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4,5-Difluoro-2-Methoxybenzoic Acid, 98% Purity, C8H6F2O3, 25 grams. Retrieved from [Link]

  • ChemBK. (n.d.). 319-60-8. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4,5-trifluorobenzoic acid.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzamide

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Identifying & Mitigating Byproducts

The synthesis of 4,5-Difluoro-2-methoxybenzamide, typically achieved through the amidation of 4,5-Difluoro-2-methoxybenzoic acid, is a generally robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can lead to impurities, affecting yield and purity. This section provides a question-and-answer guide to troubleshoot common issues.

Question 1: My reaction yields the desired product, but I observe a significant, less polar byproduct by TLC/LC-MS. What could it be?

This is a frequently encountered issue, often stemming from the amide coupling reagents used.

Possible Cause: Formation of an N-acylurea byproduct. This is particularly common when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][2] The carboxylic acid is activated by the carbodiimide to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine, it can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea, which is unreactive towards the amine.[2]

Troubleshooting & Resolution:

  • Addition of an Auxiliary Nucleophile: To suppress the formation of N-acylurea, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still reactive enough to acylate the amine.[1]

  • Choice of Coupling Reagent: Consider switching to a phosphonium-based (e.g., PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) coupling reagent. These reagents often provide cleaner reactions and higher yields, although they have their own potential side reactions to consider.[3][4]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes minimize the rate of the rearrangement side reaction.

Question 2: I'm using a uronium-based coupling reagent (like HBTU) and see a byproduct with a mass corresponding to my amine plus an additional fragment. What is happening?

This points to a known side reaction specific to aminium/uronium-type coupling reagents.

Possible Cause: Guanidinylation of the amine. Uronium reagents like HBTU can react directly with the amine starting material, especially if the amine is unhindered or if the carboxylic acid activation is slow.[4] This leads to the formation of a guanidinium byproduct, which terminates the desired reaction pathway for that portion of the amine.[4]

Troubleshooting & Resolution:

  • Order of Addition: The order and timing of reagent addition are critical. It is often best to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. This ensures that the active ester is formed first, minimizing the opportunity for the free coupling reagent to react with the amine.

  • Stoichiometry: Avoid using a large excess of the uronium reagent. Using equimolar amounts relative to the carboxylic acid is recommended.[1]

  • Alternative Reagents: If guanidinylation remains a persistent issue, switching to a phosphonium-based reagent like PyBOP is an effective solution, as these reagents do not cause this side reaction.[4]

Question 3: My final product shows a peak in the NMR spectrum corresponding to the starting carboxylic acid (4,5-Difluoro-2-methoxybenzoic acid), even after purification. Why?

The presence of starting material after the reaction and workup suggests either an incomplete reaction or hydrolysis of the product.

Possible Cause & Resolution:

  • Incomplete Reaction:

    • Insufficient Activation: The coupling reaction may not have gone to completion. Ensure you are using at least one equivalent of the coupling reagent and a suitable base (like DIPEA or NMM) in an appropriate solvent (e.g., DMF, CH₂Cl₂).

    • Steric Hindrance: While not extreme in this case, steric hindrance can slow down amide bond formation. Extending the reaction time or slightly increasing the temperature may be necessary. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.

  • Hydrolysis during Workup or Purification:

    • Aqueous Workup: Benzamides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During the aqueous workup, ensure that the pH is not excessively high or low. Use of a mild bicarbonate wash followed by a brine wash is standard.

    • Silica Gel Chromatography: Some grades of silica gel can be slightly acidic, which can potentially catalyze the hydrolysis of sensitive amides during a long purification process. If hydrolysis is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

Visualizing the Byproduct Pathways

To better understand the competing reactions, the following diagram illustrates the desired amidation pathway versus the formation of common byproducts.

Byproduct_Formation Acid 4,5-Difluoro-2- methoxybenzoic Acid Activated_Ester Activated Intermediate (O-Acylisourea / Active Ester) Acid->Activated_Ester + Reagent Reagent Coupling Reagent (e.g., DCC, HBTU) Guanidinium Guanidinium (Byproduct) Reagent->Guanidinium + Amine (Uronium side reaction) Amine Amine (NH3 or R-NH2) Product 4,5-Difluoro-2- methoxybenzamide (Desired Product) Activated_Ester->Product + Amine (Desired Path) N_Acylurea N-Acylurea (Byproduct) Activated_Ester->N_Acylurea Rearrangement (Carbodiimide side reaction) Urea Urea Byproduct (e.g., DCU) Activated_Ester->Urea

Caption: Competing reaction pathways in amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The most direct precursor is 4,5-Difluoro-2-methoxybenzoic acid, which is commercially available. This is typically reacted with an ammonia source (e.g., ammonium chloride with a base, or ammonia gas) or a primary/secondary amine in the presence of a coupling reagent.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product and its byproducts?

A combination of techniques is ideal for comprehensive analysis:

TechniqueApplicationKey Information Provided
TLC Reaction monitoringQuick assessment of the consumption of starting materials and formation of the product.
LC-MS Reaction monitoring & Purity assessmentSeparation of components with mass identification. Crucial for detecting and identifying byproducts.
¹H & ¹⁹F NMR Structural confirmation & PurityConfirms the chemical structure of the desired product and can quantify impurities if they have distinct signals. ¹⁹F NMR is particularly useful for fluorine-containing compounds.
HRMS Exact Mass DeterminationProvides high-resolution mass data to confirm the elemental composition of the product and byproducts.

Q3: What is a general, reliable protocol for the synthesis of 4,5-Difluoro-2-methoxybenzamide?

Below is a robust, lab-scale protocol utilizing HOBt as an additive to minimize side reactions.

Experimental Protocol: Amidation of 4,5-Difluoro-2-methoxybenzoic acid

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,5-Difluoro-2-methoxybenzoic acid (1.0 equiv), NH₄Cl (1.2 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure 4,5-Difluoro-2-methoxybenzamide.

Workflow for Byproduct Identification

The following workflow outlines a systematic approach to identifying an unknown impurity.

Troubleshooting_Workflow Start Observe Unknown Peak in LC-MS / NMR Step1 Analyze LC-MS Data Start->Step1 Step2 Compare Mass to Expected Byproducts Step1->Step2 Decision1 Mass Match? Step2->Decision1 Step3 Isolate Byproduct via Prep-HPLC or Column Decision1->Step3 No End_Known Byproduct Identified. Implement Mitigation Strategy. Decision1->End_Known  Yes Step4 Characterize via NMR (1H, 13C, 19F) and HRMS Step3->Step4 End_Unknown Structure Elucidation Required. Consider 2D NMR. Step4->End_Unknown

Caption: Systematic workflow for byproduct identification.

References
  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Solubility of 4,5-Difluoro-2-methoxybenzamide

Welcome to the technical support guide for 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound in various reaction conditions. Below, you will find a curated set of troubleshooting guides and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide: Enhancing Solubility for Reactions

Effectively dissolving 4,5-Difluoro-2-methoxybenzamide is crucial for achieving optimal reaction kinetics and yields. This guide provides a systematic approach to overcoming solubility challenges.

Issue 1: 4,5-Difluoro-2-methoxybenzamide Fails to Dissolve in the Chosen Solvent.

Primary Cause: A mismatch between the polarity of the solute and the solvent is the most common reason for poor solubility. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] 4,5-Difluoro-2-methoxybenzamide, with its aromatic rings, amide group, and methoxy group, possesses a moderate polarity.

Recommended Solutions:

  • Employing Co-solvents: If a single solvent system is ineffective, a co-solvent approach can be highly beneficial.[2] This technique involves blending a primary solvent with a miscible co-solvent in which the compound exhibits higher solubility. This can reduce the interfacial tension between the aqueous solution and a hydrophobic solute.

  • Particle Size Reduction: The rate of dissolution can be significantly enhanced by increasing the surface area of the solid. Techniques such as grinding the solid into a fine powder before addition to the solvent can be effective. For more significant enhancements, micronization can be employed to increase the surface area and hasten dissolution.

  • Application of Heat: For many compounds, solubility increases with temperature.[4] Gently heating the solvent while stirring can facilitate the dissolution process. However, it is crucial to ensure that the compound is thermally stable at the applied temperature and that the reaction conditions are compatible with heating.

  • Sonication: The use of high-frequency sound waves through sonication can aid in dissolving recalcitrant solids.[1] This method accelerates dissolution by breaking down intermolecular interactions and increasing the surface area of the particles.[1]

Issue 2: The Reaction is Sluggish or Incomplete, Suggesting Low Solute Concentration.

Possible Cause: Even if the starting material appears to dissolve, the concentration in solution may be too low to support an efficient reaction rate.[1]

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest approach is to increase the volume of the solvent. However, this may not always be practical due to vessel size limitations or the need for specific reaction concentrations.

  • Re-evaluate Solvent Choice: If increasing the volume is not feasible, a more effective solvent or co-solvent system should be investigated, as outlined in the previous section.

  • Consider pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can dramatically increase solubility.[2] While 4,5-Difluoro-2-methoxybenzamide is not strongly acidic or basic, subtle pH changes can sometimes influence its solubility.

  • Utilize Phase-Transfer Catalysis: In biphasic reaction systems where reactants are in immiscible liquids, a phase-transfer catalyst can facilitate the reaction by transporting one reactant across the phase boundary.[1]

Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues with 4,5-Difluoro-2-methoxybenzamide.

Solubility_Troubleshooting start Start: Poor Solubility of 4,5-Difluoro-2-methoxybenzamide solvent_screen Screen Common Organic Solvents (e.g., THF, DMF, Acetonitrile, Dichloromethane) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble heat Apply Gentle Heating (monitor for degradation) is_soluble->heat No success Proceed with Reaction is_soluble->success Yes is_soluble_heat Is it soluble? heat->is_soluble_heat co_solvent Use a Co-solvent System (e.g., THF/Heptane, DMF/Water) is_soluble_heat->co_solvent No is_soluble_heat->success Yes is_soluble_co Is it soluble? co_solvent->is_soluble_co sonication Utilize Sonication is_soluble_co->sonication No is_soluble_co->success Yes is_soluble_sono Is it soluble? sonication->is_soluble_sono is_soluble_sono->success Yes reassess Reassess Reaction Conditions (Consider alternative reagents or synthetic route) is_soluble_sono->reassess No

Caption: Decision tree for troubleshooting the solubility of 4,5-Difluoro-2-methoxybenzamide.

Solubility of Structurally Related Benzamides in Common Solvents

While specific data for 4,5-Difluoro-2-methoxybenzamide is limited, the following table provides solubility information for related benzamide compounds to serve as a general guide. It is crucial to experimentally determine the solubility of 4,5-Difluoro-2-methoxybenzamide in your specific solvent system.[3]

SolventBenzamide Solubility (g/L at 25°C)Expected Trend for 4,5-Difluoro-2-methoxybenzamide
Water13.5[2]Lower due to increased hydrophobicity
EthanolHighLikely high
AcetoneHighLikely high
ChloroformModerateLikely moderate to high
TolueneLowLikely low to moderate
Ethyl AcetateModerateLikely moderate
MethanolHighLikely high

Note: The additional fluoro and methoxy groups on 4,5-Difluoro-2-methoxybenzamide will alter its solubility profile compared to the parent benzamide molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4,5-Difluoro-2-methoxybenzamide in aqueous versus organic solvents?

A1: Due to its aromatic structure with two benzene rings, 4,5-Difluoro-2-methoxybenzamide is expected to have poor aqueous solubility.[2] The presence of the amide and methoxy groups allows for some hydrogen bonding, but the overall hydrophobic nature of the molecule will likely dominate, leading to limited interaction with water.[2] It is anticipated to exhibit significantly higher solubility in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF).

Q2: Can I use surfactants to improve the solubility of 4,5-Difluoro-2-methoxybenzamide in aqueous media?

A2: Yes, surfactants can be an effective strategy for increasing the apparent solubility of hydrophobic compounds in aqueous solutions.[2] Surfactants form micelles that can encapsulate the nonpolar 4,5-Difluoro-2-methoxybenzamide molecules, thereby "dissolving" them in the aqueous phase.[2] This technique, known as micellar solubilization, is a common approach in pharmaceutical formulations.

Q3: How does temperature typically affect the solubility of benzamide derivatives?

A3: Generally, the solubility of solid organic compounds, including benzamide derivatives, increases with temperature. If you observe your compound precipitating out of solution upon cooling, it indicates that it has lower solubility at lower temperatures.[1] In such cases, maintaining a higher reaction temperature or using a co-solvent system that improves solubility at lower temperatures is recommended.[1]

Q4: Are there any chemical modification strategies to improve the solubility of 4,5-Difluoro-2-methoxybenzamide?

A4: While physical methods are often the first line of approach, chemical modifications can also be employed. For instance, creating a more soluble salt form or a prodrug are strategies used in drug development to enhance solubility and bioavailability.[5] However, for the purpose of a chemical reaction, these approaches would alter the starting material and may not be suitable unless the modification is part of the overall synthetic strategy.

Q5: What is the best way to experimentally determine the solubility of 4,5-Difluoro-2-methoxybenzamide in a new solvent?

A5: The "shake-flask" method is considered the gold standard for determining the equilibrium solubility of a compound.[3] This involves adding an excess amount of the solid to a known volume of the solvent and agitating it at a constant temperature until equilibrium is reached. After separating the undissolved solid (e.g., by filtration or centrifugation), the concentration of the dissolved compound in the saturated solution is quantified, typically using techniques like HPLC or UV-Vis spectroscopy.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination
  • Preparation: Add an excess amount of 4,5-Difluoro-2-methoxybenzamide to a sealed vial containing a known volume of the test solvent.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[3] It is critical to maintain a constant temperature during this step.[3]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of 4,5-Difluoro-2-methoxybenzamide using a validated analytical method (e.g., HPLC-UV).

References
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddit. (2022). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 4,5-DIFLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Reductive Cleavage of N–O Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Chemcasts. (n.d.). 4,5-Difluoro-2-methoxybenzonitrile (CAS 425702-28-9) Properties. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in the amidation of 4,5-Difluoro-2-methoxybenzoic acid

Technical Support Center: Amidation of 4,5-Difluoro-2-methoxybenzoic acid From the Desk of the Senior Application Scientist Welcome to the technical support guide for the amidation of 4,5-Difluoro-2-methoxybenzoic acid....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amidation of 4,5-Difluoro-2-methoxybenzoic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the amidation of 4,5-Difluoro-2-methoxybenzoic acid. This substrate presents a unique combination of electronic and steric challenges that can often lead to suboptimal yields. The electron-donating ortho-methoxy group increases the electron density of the carboxyl group, potentially reducing its electrophilicity, while also introducing significant steric hindrance. This guide is structured as a series of frequently asked questions to directly address the common pitfalls encountered during this transformation and provide robust, field-proven solutions.

Section 1: Overcoming Poor Reactivity & Low Conversion

Q1: My reaction has stalled, leaving significant unreacted 4,5-Difluoro-2-methoxybenzoic acid. How do I improve the activation of this sterically hindered and electron-rich carboxylic acid?

A1: This is the most common issue and stems directly from the substrate's inherent properties. The ortho-methoxy group sterically shields the carboxylic acid, and its electron-donating nature deactivates the carbonyl carbon towards nucleophilic attack. A standard coupling protocol may not be sufficiently potent.

Causality: The first step in any amidation is the activation of the carboxylic acid to create a better leaving group than hydroxide (OH⁻)[1]. For a hindered acid like yours, this activation step is often the rate-limiting factor. If the activated intermediate is not formed efficiently, the reaction will not proceed.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: If you are using a standard carbodiimide like EDC, it may not be effective enough. Consider switching to a uronium- or phosphonium-based reagent, which are known to be more potent activators.[2]

  • Pre-activation: Allow the carboxylic acid to react with the coupling agent and any additives for a period before introducing the amine. This ensures that a sufficient concentration of the activated ester is present for the subsequent amidation. A typical pre-activation time is 15-30 minutes at room temperature.[3]

  • Increase Temperature: For particularly stubborn couplings, gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. However, monitor the reaction closely for potential side product formation or decomposition. Benzoic acids, in general, can be unreactive and may require higher temperatures to achieve reasonable conversion rates.[4]

The following table summarizes recommended coupling reagents for this challenging substrate.

Coupling ReagentClassKey AdvantagesConsiderations for This Substrate
HATU Uronium/AminiumHigh reactivity, fast kinetics, low racemization.[5]Excellent choice. Highly effective for hindered acids. The formation of the HOAt-ester is very rapid.[6]
PyBOP PhosphoniumHigh efficiency, byproducts are less hazardous than older phosphonium reagents.[5]Good alternative to HATU. Also very effective for sterically demanding couplings.
EDC / OxymaPure® CarbodiimideWater-soluble byproducts, cost-effective.A significant upgrade from EDC/HOBt. Oxyma is a more potent activating additive and is less explosive than HOBt.
T3P® Phosphonic AnhydrideHigh reactivity, clean reaction profiles, byproducts are water-soluble.A powerful dehydrating agent that works well for difficult amide bond formations.
Q2: I'm using the classic EDC/HOBt protocol with DIPEA in DMF, but my yield is below 30%. What specific parameters should I investigate?

A2: The EDC/HOBt system is a workhorse in medicinal chemistry, but its success is highly dependent on proper setup and stoichiometry, especially for a deactivated substrate.[7] Several factors could be contributing to the low yield.

Troubleshooting Workflow:

The following decision tree can help diagnose the issue with your EDC/HOBt coupling.

G start Low Yield with EDC/HOBt reagents Are reagents anhydrous and high purity? start->reagents stoich Is stoichiometry correct? (Acid:Amine:EDC:HOBt:Base) (1 : 1.1 : 1.2 : 1.2 : 2) reagents->stoich Yes reagents_no Use fresh, anhydrous solvent. Verify reagent quality. reagents->reagents_no No order Was the order of addition correct? (Acid, Amine, HOBt, Base, then EDC last at 0°C) stoich->order Yes stoich_no Adjust stoichiometry. Ensure sufficient base and coupling agents. stoich->stoich_no No workup Is product being lost during workup? order->workup Yes order_no Follow correct addition order. Cooling before EDC addition is critical. order->order_no No workup_no Optimize workup pH. Consider alternative extraction solvents. workup->workup_no Yes switch_reagent Problem persists. Substrate requires stronger activation. Switch to HATU or PyBOP. workup->switch_reagent No

Caption: Troubleshooting workflow for EDC/HOBt couplings.

Detailed Checklist:

  • Reagent Quality: Ensure all reagents are fresh and anhydrous. EDC is moisture-sensitive. Anhydrous DMF is critical, as water will consume the activated intermediate.

  • Stoichiometry: A common protocol uses 1.0 eq of the carboxylic acid, 1.1 eq of the amine, 1.2 eq of EDC, 1.2 eq of HOBt, and 2.0 eq of a non-nucleophilic base like DIPEA.[8] Insufficient base can lead to the formation of ammonium salts, which are unreactive.[1]

  • Order of Addition & Temperature Control: The standard procedure involves dissolving the acid, amine, HOBt, and DIPEA in DMF, cooling the mixture to 0 °C, and then adding EDC portion-wise.[8] Adding EDC to a cold solution minimizes the formation of an N-acylurea byproduct by slowing its rearrangement, giving the amine more time to react with the desired O-acylisourea intermediate.

  • Consider DMAP Catalysis: For sluggish reactions involving electron-rich acids or electron-poor amines, adding a catalytic amount of DMAP (0.1 eq) can be beneficial. DMAP acts as a highly effective acyl transfer agent, forming a more reactive intermediate than the HOBt ester.[7]

Section 2: Identifying and Suppressing Side Reactions

Q3: My TLC/LC-MS shows my desired product along with a major byproduct that has a mass corresponding to my acid + EDC - H₂O. What is this, and how can I prevent it?

A3: You are observing the formation of an N-acylurea byproduct. This is the most common side reaction in carbodiimide-mediated couplings and is a classic indicator of inefficient amine capture.[9]

Mechanism of Formation:

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with your amine. However, if the amine is not sufficiently nucleophilic or is sterically hindered, the O-acylisourea can undergo an intramolecular acyl transfer (a Mumm rearrangement) to form the stable, unreactive N-acylurea.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway OA O-Acylisourea (Reactive Intermediate) Product Desired Amide OA->Product Nucleophilic Attack NA N-Acylurea (Stable Byproduct) OA->NA Intramolecular Rearrangement Amine + Amine (R'-NH₂) Carboxylic_Acid Carboxylic Acid + EDC Carboxylic_Acid->OA

Sources

Optimization

minimizing dimer formation in 4,5-Difluoro-2-methoxybenzamide synthesis

A Guide to Minimizing Dimer Formation and Other Side Reactions Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dimer Formation and Other Side Reactions

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and may be encountering challenges, particularly the formation of dimeric impurities. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to enhance yield and purity.

Introduction: The Challenge of Dimerization

The synthesis of 4,5-Difluoro-2-methoxybenzamide typically involves the coupling of 4,5-Difluoro-2-methoxybenzoic acid with an amine source, often ammonia or an ammonia equivalent. While seemingly straightforward, this amide bond formation is susceptible to side reactions, the most common and troublesome of which is the formation of a dimer, specifically the anhydride derived from two molecules of the starting carboxylic acid. This impurity can be difficult to remove and significantly lowers the yield of the desired product.

This guide will dissect the root causes of dimer formation and provide actionable strategies to mitigate this and other potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a higher molecular weight impurity in my synthesis of 4,5-Difluoro-2-methoxybenzamide. Could this be a dimer?

A1: Yes, it is highly probable. The most common dimeric impurity is the symmetric acid anhydride of 4,5-Difluoro-2-methoxybenzoic acid. This occurs when the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the intended amine.[1][2]

Troubleshooting Steps:

  • Confirm the Impurity: Use LC-MS to confirm the mass of the impurity. The anhydride dimer will have a molecular weight corresponding to two molecules of the carboxylic acid minus one molecule of water.

  • Review Your Activation Step: The choice and stoichiometry of your coupling reagent are critical. Over-activation or slow addition of the amine can favor dimer formation.

Q2: What is the underlying mechanism that leads to this dimer formation?

A2: Dimer formation is a direct consequence of the carboxylic acid activation step required for amidation. When using common coupling reagents like carbodiimides (e.g., EDC, DCC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[1][3] This intermediate is the intended electrophile for the amine. However, if the amine concentration is low or its nucleophilicity is poor, the O-acylisourea can be intercepted by another molecule of the starting carboxylic acid, which is abundant in the reaction mixture. This reaction yields the symmetric anhydride and a urea byproduct.[1][2]

The visualization below illustrates the competing reaction pathways.

dot

Caption: Competing pathways after carboxylic acid activation.

Q3: My reaction is sluggish and still producing dimers. How can I optimize my reaction conditions?

A3: Sluggish reactions often mean the activated intermediate has a longer lifetime, increasing the probability of side reactions.[4] Consider the following optimizations:

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For carbodiimide-mediated couplings, running the reaction at lower temperatures (e.g., 0 °C to room temperature) is often recommended to minimize the formation of N-acylurea byproducts, another common side reaction.[4]

  • Solvent: Use anhydrous polar aprotic solvents like DMF, NMP, or DCM.[5] The presence of water can hydrolyze the activated intermediate, reducing yield.[5]

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent for a short period (5-30 minutes) before adding the amine can sometimes be beneficial.[5][6] However, if dimer formation is severe, adding the coupling reagent to a mixture of the acid and amine may be preferable to ensure the amine is present to trap the activated intermediate immediately.

Q4: Are there alternative coupling reagents that are less prone to dimer formation?

A4: Yes. While carbodiimides are cost-effective, uronium/aminium salt-based reagents like HATU are often more efficient and can lead to cleaner reactions, especially for challenging substrates.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[6][8] This reaction is generally faster and more selective than those involving carbodiimide intermediates, which can reduce the lifetime of the activated species and thus minimize the window for dimer formation.[6]

  • Additives: When using carbodiimides like EDC, the addition of nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended.[4][5] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This new intermediate is less prone to rearranging into an unreactive N-acylurea and less susceptible to reacting with the carboxylic acid to form the dimer.[1][4]

Reagent/SystemProsConsDimer Risk
EDC/DCC Cost-effective, readily available.Can form insoluble urea byproducts (DCC), risk of N-acylurea formation.[3]Moderate to High
EDC + HOBt/Oxyma Suppresses side reactions, improves yield and purity.[4][5]HOBt has explosive properties in its anhydrous form.[4]Low to Moderate
HATU High efficiency, rapid kinetics, good for hindered substrates.[6][8]Higher cost, can be difficult to remove tetramethylurea byproduct.[9]Low
Acyl Chloride Highly reactive, drives reaction to completion.Harsh formation conditions (e.g., SOCl₂, oxalyl chloride), may not be compatible with sensitive functional groups.[10][11]Low (if formed and used correctly)
Q5: I've tried optimizing my coupling reaction, but I still have the dimer impurity. What are my options for purification?

A5: Purifying the desired amide from its anhydride dimer can be challenging due to similar polarities.

  • Aqueous Workup: The anhydride dimer is more susceptible to hydrolysis than the amide product. A mildly basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate) during the workup can help hydrolyze the remaining anhydride back to the water-soluble carboxylic acid, which can then be extracted.

  • Chromatography: If a basic wash is insufficient, column chromatography is the most effective method. A careful selection of the solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradients) is necessary to achieve good separation.[12]

  • Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.[12] Experiment with different solvents like ethanol, acetonitrile, or mixtures with water to find optimal conditions.[12]

Recommended Experimental Protocols

Protocol 1: Optimized Amide Coupling using EDC/OxymaPure

This protocol is designed to minimize side reactions by using a modern additive.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15 minutes.

  • Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent, or an ammonium salt with a non-nucleophilic base) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for challenging or small-scale syntheses where maximizing yield and purity is critical.[5]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).[5][6]

  • Pre-activation: Stir the mixture at room temperature for 10-20 minutes.

  • Amine Addition: Add the amine source (1.1 eq.) to the activated mixture.

  • Reaction: Continue to stir at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

dot

Troubleshooting_Workflow Start Dimer Formation Observed Check_Reagents Q1: Check Reagent Stoichiometry & Quality (Anhydrous Solvents?) Start->Check_Reagents Optimize_Conditions Q2: Optimize Reaction Conditions (Temp, Order of Addition) Check_Reagents->Optimize_Conditions Reagents OK Purification Q4: Implement Purification Strategy (Basic Wash, Chromatography) Optimize_Conditions->Purification Some Improvement Failure Dimer Still Present Optimize_Conditions->Failure No Improvement Change_Reagent Q3: Change Coupling Reagent/System (e.g., EDC/Oxyma or HATU) Change_Reagent->Purification Minor Impurity Remains Success Product Purity >95% Change_Reagent->Success Clean Reaction Purification->Success Failure->Change_Reagent

Caption: A logical workflow for troubleshooting dimer formation.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Gissel, H. W., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(15), 9870–9879. [Link]

  • Gissel, H. W., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Green, T. W., & Wuts, P. G. M. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7793-7810. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Lundgren, R. J., et al. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 8(16), 3649-3653. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4,5-Difluoro-2-methoxybenzamide Derivatives

Welcome to the Technical Support Center for the synthesis and scale-up of 4,5-Difluoro-2-methoxybenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4,5-Difluoro-2-methoxybenzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. The presence of the difluoro and methoxy substituents on the benzamide scaffold presents unique challenges and opportunities in synthetic chemistry, particularly when transitioning from laboratory to pilot-plant scale.[1]

This document will provide a comprehensive overview of a robust synthetic route, address potential challenges, and offer practical solutions to ensure a successful and scalable process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4,5-Difluoro-2-methoxybenzamide on a lab scale?

A1: The most common and reliable method involves a two-step process: first, the conversion of the starting material, 4,5-Difluoro-2-methoxybenzoic acid, to its more reactive acyl chloride derivative, followed by the amidation reaction with the desired amine. This approach avoids the challenges of direct amidation, such as the formation of unreactive ammonium carboxylate salts.[2]

Q2: I am observing low yields in my amidation reaction. What are the likely causes?

A2: Low yields in the synthesis of 4,5-Difluoro-2-methoxybenzamide can stem from several factors. The electron-donating methoxy group can slightly deactivate the carbonyl carbon towards nucleophilic attack.[3] Additionally, incomplete conversion to the acyl chloride, hydrolysis of the acyl chloride by moisture, or side reactions with the amine are common culprits. Careful control of reaction conditions and the use of dry reagents and solvents are critical.

Q3: Are there any specific safety concerns when scaling up this synthesis?

A3: Yes, scaling up exothermic reactions like the formation of the acyl chloride and the subsequent amidation requires careful thermal management to prevent a runaway reaction. The use of a suitable reactor with adequate cooling capacity and controlled addition of reagents is paramount. Additionally, the handling of reagents like thionyl chloride or oxalyl chloride requires appropriate personal protective equipment and a well-ventilated workspace due to their corrosive and toxic nature.

Q4: What are the best practices for purifying 4,5-Difluoro-2-methoxybenzamide derivatives?

A4: Purification strategies will depend on the specific derivative and the impurities present. Recrystallization is often a viable and scalable method for obtaining highly pure crystalline products.[4][5] The choice of solvent for recrystallization is crucial and may require some screening. For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard laboratory technique. On a larger scale, techniques like flash chromatography or preparative HPLC may be employed.

Q5: Can I use a one-pot method for this synthesis to improve efficiency?

A5: While one-pot methods are attractive for their efficiency, they can be challenging to control, especially during scale-up. For the synthesis of 4,5-Difluoro-2-methoxybenzamide, a stepwise approach is generally recommended to ensure high purity and yield. However, for specific derivatives and with careful process development, a one-pot procedure might be feasible. This would require rigorous optimization of reaction conditions to minimize side reactions.

II. Synthetic Workflow and Key Considerations

The recommended synthetic approach for 4,5-Difluoro-2-methoxybenzamide derivatives is a two-step process, as illustrated in the workflow diagram below. This method offers high yields and purity, and is amenable to scale-up with appropriate process controls.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4,5-Difluoro-2-methoxybenzoic Acid C 4,5-Difluoro-2-methoxybenzoyl Chloride A->C Reaction in inert solvent (e.g., DCM) with catalytic DMF B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C F 4,5-Difluoro-2-methoxybenzamide Derivative C->F Reaction in inert solvent (e.g., DCM) D Primary or Secondary Amine (R¹R²NH) D->F E Base (e.g., Triethylamine) E->F

Caption: A two-step synthetic workflow for 4,5-Difluoro-2-methoxybenzamide derivatives.

III. Troubleshooting Guide

This section provides a detailed troubleshooting guide for common issues that may arise during the synthesis and scale-up of 4,5-Difluoro-2-methoxybenzamide derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of acyl chloride 1. Incomplete reaction. 2. Hydrolysis of the acyl chloride due to moisture. 3. Degradation at high temperatures.1. Increase the reaction time or the amount of chlorinating agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain the reaction temperature as specified in the protocol.
Low yield of final benzamide product 1. Inefficient amidation due to the electronic nature of the starting materials. 2. Presence of unreacted starting materials. 3. Formation of side products.1. Consider using a coupling agent like HATU or EDC/HOBt for direct amidation if the acyl chloride route is problematic.[6] 2. Monitor the reaction progress using TLC or HPLC to ensure completion. 3. Analyze the crude product by LC-MS or NMR to identify side products and adjust reaction conditions accordingly.
Product is an oil and does not crystallize 1. Presence of impurities. 2. The product may have a low melting point.1. Purify the crude product by column chromatography to remove impurities before attempting crystallization. 2. Try different solvent systems for recrystallization or attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product.
Difficulty in removing byproducts 1. The byproducts have similar solubility to the desired product. 2. Inefficient workup procedure.1. Optimize the recrystallization solvent system to maximize the differential solubility. 2. Modify the aqueous workup to include washes with dilute acid or base to remove basic or acidic impurities, respectively.
Reaction does not scale up effectively 1. Poor heat transfer leading to localized overheating and side reactions. 2. Inefficient mixing in a larger reactor.1. Use a jacketed reactor with a reliable temperature control system. Employ a slower addition rate for exothermic steps. 2. Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzoyl Chloride

Materials:

  • 4,5-Difluoro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DCM to the flask to form a slurry.

  • Add a catalytic amount of DMF (2-3 drops) to the mixture.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise to the stirred slurry at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (40-45 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 4,5-Difluoro-2-methoxybenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of N-substituted 4,5-Difluoro-2-methoxybenzamide

Materials:

  • Crude 4,5-Difluoro-2-methoxybenzoyl chloride

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a separate dry flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4,5-Difluoro-2-methoxybenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

V. Scale-Up Troubleshooting Logic

When scaling up the synthesis, a systematic approach to troubleshooting is essential. The following decision tree illustrates a logical pathway for addressing common scale-up challenges.

Scale_Up_Troubleshooting Start Scale-up Issue Identified (e.g., low yield, impurity) Check_Thermal Review Thermal Profile: Exotherm Controlled? Start->Check_Thermal Check_Mixing Evaluate Mixing Efficiency: Homogeneous? Check_Thermal->Check_Mixing Yes Improve_Cooling Improve Cooling: - Lower jacket temperature - Slower addition rate Check_Thermal->Improve_Cooling No Check_Purity Analyze Impurity Profile: New Impurities Present? Check_Mixing->Check_Purity Yes Improve_Stirring Enhance Mixing: - Increase stirrer speed - Use overhead stirrer - Baffle the reactor Check_Mixing->Improve_Stirring No Identify_Impurity Identify Impurity Source: - Starting material? - Side reaction? - Degradation? Check_Purity->Identify_Impurity Modify_Workup Modify Workup/Purification: - Adjust pH of washes - Optimize recrystallization - Consider alternative purification Check_Purity->Modify_Workup Yes Reoptimize Re-optimize Lab-Scale Conditions Check_Purity->Reoptimize No Improve_Cooling->Reoptimize Improve_Stirring->Reoptimize Identify_Impurity->Modify_Workup

Caption: A decision tree for troubleshooting common scale-up issues.

VI. References

  • Dunitz, J. D. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 2004 .

  • Zhang, Y., et al. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 2022 .

  • Saeed, A., et al. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 2019 .

  • Vörös, J., et al. Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry, 2026 .

  • BenchChem. Technical Support Center: Optimization of Amidation Reactions. BenchChem, 2025 .

  • Reddit. Real Synthesis: ~ any amidation tricks?. r/OrganicChemistry, 2019 .

  • Green, R. A., et al. The preparation and applications of amides using electrosynthesis. Green Chemistry, 2020 .

  • Jeschke, P. The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 2004 .

  • Anderson, N. G. Crystallization and Purification. ResearchGate, 2012 .

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. BenchChem, 2025 .

  • Angyal, C. L., et al. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 2022 .

  • Organic Syntheses. Amide formation by decarboxylative condensation of. Organic Syntheses, n.d.

  • BenchChem. Application Notes and Protocols: Amidation of 4-Methylbenzoic Acid with Dimethylamine. BenchChem, 2025 .

  • Reddit. Struggling with amide coupling. r/Chempros, 2024 .

  • PubChem. 4,5-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information, n.d.

  • Kang, S.-B., et al. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 2008 .

  • Saeed, A., et al. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Crystals, 2020 .

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, n.d.

  • Walker, M. C., et al. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Proceedings of the National Academy of Sciences, 2013 .

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Assignments for 4,5-Difluoro-2-methoxybenzamide

This guide provides an in-depth analysis and predicted Nuclear Magnetic Resonance (NMR) spectral assignments for 4,5-Difluoro-2-methoxybenzamide. As a key intermediate in pharmaceutical research and materials science, un...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and predicted Nuclear Magnetic Resonance (NMR) spectral assignments for 4,5-Difluoro-2-methoxybenzamide. As a key intermediate in pharmaceutical research and materials science, unambiguous structural confirmation is paramount. This document serves as a vital resource for researchers, offering a detailed examination of its predicted ¹H and ¹³C NMR spectra, a comparison with alternative analytical techniques, and a standardized protocol for data acquisition.

Chemical Structure

The structural framework of 4,5-Difluoro-2-methoxybenzamide forms the basis for all spectral predictions. Understanding the electronic environment of each atom is crucial for interpreting its NMR signature.

Caption: Structure of 4,5-Difluoro-2-methoxybenzamide with atom numbering.

Predicted ¹H NMR Spectral Assignments

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, and amide protons. The electron-donating methoxy group and the electron-withdrawing fluorine and benzamide groups create a unique electronic environment that influences the chemical shifts.[1][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~ 7.95 dd J(H,F) ≈ 9.5, J(H,F) ≈ 7.0 1H H-6 Ortho to the electron-withdrawing amide group and coupled to the fluorine at C-5. Expected to be the most downfield aromatic proton.
~ 6.80 dd J(H,F) ≈ 11.0, J(H,F) ≈ 7.5 1H H-3 Ortho to the electron-donating methoxy group and coupled to the fluorine at C-4. Expected to be the most upfield aromatic proton.
~ 6.0 (broad) s - 1H -CONH₂ Amide protons are typically broad due to quadrupole effects of the nitrogen atom and may exchange with trace water in the solvent.
~ 5.8 (broad) s - 1H -CONH₂ The two amide protons can be non-equivalent due to restricted rotation around the C-N bond, potentially appearing as two separate signals.[4]

| ~ 3.90 | s | - | 3H | -OCH₃ | Methoxy protons appear as a sharp singlet, shifted slightly downfield due to the ortho-amide group. |

Predicted ¹³C NMR Spectral Assignments

The proton-decoupled ¹³C NMR spectrum will display eight unique carbon signals. The chemical shifts are heavily influenced by the attached functional groups, with the carbonyl carbon being the most deshielded. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), appearing as doublets.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (¹JCF, Hz) Assignment Rationale
~ 168.0 s - C=O Carbonyl carbons in benzamides are characteristically found in this downfield region.[5]
~ 155.0 dd ~ 250, ~12 C-4 or C-5 Directly bonded to fluorine, resulting in a large one-bond C-F coupling and a smaller two-bond coupling.
~ 153.5 dd ~ 248, ~13 C-5 or C-4 Directly bonded to fluorine, exhibiting large ¹JCF and smaller ²JCF coupling.
~ 150.0 d ~ 10 C-2 Attached to the electronegative oxygen of the methoxy group and coupled to the fluorine at C-4.
~ 118.0 d ~ 20 C-1 Quaternary carbon ipso to the amide group, coupled to the fluorine at C-5.
~ 115.5 d ~ 22 C-6 Coupled to the fluorine at C-5.
~ 100.0 d ~ 25 C-3 Shielded by the methoxy group and coupled to the fluorine at C-4.

| ~ 56.5 | s | - | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Comparative Analysis with Alternative Techniques

While NMR is the cornerstone for structural elucidation of organic molecules, a multi-technique approach provides the most robust characterization.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (C₈H₇F₂NO₂), validating the molecular formula.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of 4,5-Difluoro-2-methoxybenzamide would be expected to show characteristic absorption bands for the N-H stretch of the primary amide (~3350 and 3180 cm⁻¹), the C=O stretch (~1660 cm⁻¹), C-F stretches (~1200-1100 cm⁻¹), and C-O stretches (~1250 and 1030 cm⁻¹).[9]

  • 2D NMR Spectroscopy: For definitive and unambiguous assignment, a suite of 2D NMR experiments would be indispensable.

    • COSY (Correlation Spectroscopy): Would confirm ¹H-¹H coupling, although in this simple aromatic system, it would primarily show the absence of coupling between the aromatic, amide, and methoxy protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments for H-3/C-3, H-6/C-6, and the methoxy group.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular framework. For instance, correlations from the methoxy protons (-OCH₃) to C-2 would confirm the position of the methoxy group.[10]

Experimental Protocols

The following section details a standardized workflow for acquiring high-quality NMR data for compounds like 4,5-Difluoro-2-methoxybenzamide.

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg for ¹H NMR (20-50 mg for ¹³C NMR) p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) p1->p2 p3 Transfer to 5 mm NMR tube and filter if necessary p2->p3 a1 Lock & Shim p3->a1 a2 Acquire 1D ¹H Spectrum a1->a2 a3 Acquire 1D ¹³C Spectrum (Proton Decoupled) a2->a3 a4 Acquire 2D Spectra (COSY, HSQC, HMBC) if needed a3->a4 d1 Fourier Transform a4->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate to Solvent Signal (CDCl₃: δH 7.26, δC 77.16) d2->d3 d4 Integrate ¹H signals Assign Multiplicity d3->d4 d5 Assign ¹H & ¹³C signals using 1D & 2D data d4->d5 end end d5->end Final Structural Confirmation

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4,5-Difluoro-2-methoxybenzamide: A Comparative Approach

Introduction 4,5-Difluoro-2-methoxybenzamide is a substituted aromatic amide that serves as a key intermediate or building block in the synthesis of pharmaceuticals and other high-value chemical entities. In drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-methoxybenzamide is a substituted aromatic amide that serves as a key intermediate or building block in the synthesis of pharmaceuticals and other high-value chemical entities. In drug development and chemical manufacturing, ensuring the identity, purity, and quantity of such molecules is not merely a procedural step but a cornerstone of safety and efficacy. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

This guide provides a comparative analysis of mass spectrometry-based workflows for 4,5-Difluoro-2-methoxybenzamide. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, comparing and contrasting different analytical strategies to equip researchers and drug development professionals with the insights needed to select the optimal approach for their specific analytical challenge—be it quantitative bioanalysis, impurity profiling, or routine quality control.

Physicochemical Properties and Ionization Strategy

Before any analysis, understanding the analyte is paramount. The structure of 4,5-Difluoro-2-methoxybenzamide (C₈H₇F₂NO₂) dictates its behavior in the mass spectrometer.

  • Molecular Formula: C₈H₇F₂NO₂

  • Monoisotopic Mass: 187.0445 Da

  • Key Structural Features:

    • An aromatic ring substituted with two electron-withdrawing fluorine atoms.

    • A primary amide (-CONH₂) group.

    • A methoxy (-OCH₃) group.

The presence of the primary amide and methoxy groups, which contain heteroatoms with lone pairs of electrons (N and O), makes the molecule amenable to protonation. This immediately suggests that Electrospray Ionization (ESI) in the positive ion mode will be the most effective and gentle method for generating a gas-phase ion of the intact molecule.[3][4] ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring the molecular ion ([M+H]⁺) is preserved for subsequent analysis.[3][4]

While Atmospheric Pressure Chemical Ionization (APCI) is an alternative for moderately polar molecules, ESI is generally preferred for compounds with readily ionizable functional groups like amides, often yielding a more robust and stable signal. Negative mode ESI is also a possibility, as aromatic amides can be deprotonated under certain conditions, but positive mode protonation is typically more efficient for this structure.[5][6]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer fundamentally depends on the analytical goal: quantification or qualification/identification.

Mass Analyzer Type Primary Use Case Key Advantages Key Limitations
Triple Quadrupole (QqQ) Targeted Quantification Unmatched sensitivity and selectivity in MRM mode, wide dynamic range, robustness.[1]Low resolution; provides no structural information beyond the selected MRM transition.
Time-of-Flight (TOF) / Q-TOF Identification & Profiling High mass resolution and accuracy (<5 ppm), enabling confident elemental composition determination.[7][8]Generally lower sensitivity in full scan mode compared to QqQ in MRM mode.
Orbitrap Identification & Profiling Extremely high mass resolution and accuracy (<1-2 ppm), excellent for resolving complex mixtures and identifying unknowns.[9]Slower scan speeds compared to TOF instruments.

For routine quantification of 4,5-Difluoro-2-methoxybenzamide in a complex matrix (e.g., plasma, reaction mixture), a Triple Quadrupole (QqQ) instrument is the gold standard.[2] For identifying unknown process-related impurities or degradation products, a High-Resolution Mass Spectrometry (HRMS) platform like a Q-TOF or Orbitrap is indispensable.[7][8][10] These systems provide the mass accuracy required to generate molecular formulas for unknown compounds, a critical step in impurity profiling.[9][10]

Tandem Mass Spectrometry (MS/MS): From Quantification to Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for both selective quantification and structural analysis. By isolating the protonated molecule ([M+H]⁺ at m/z 188.05) and subjecting it to collision-induced dissociation (CID), we generate characteristic fragment ions.

Predicted Fragmentation Pathway:

The most common fragmentation pathway for aromatic amides involves the cleavage of the amide N-CO bond.[11] This is due to the formation of a highly stable resonance-stabilized benzoyl cation.[12][13]

G cluster_parent [M+H]⁺ cluster_fragments Product Ions Parent 4,5-Difluoro-2-methoxybenzamide [M+H]⁺ m/z = 188.05 F1 Benzoyl Cation m/z = 171.02 Parent->F1 -NH₃ (17.03 Da) F2 Loss of CO m/z = 143.03 F1->F2 -CO (28.01 Da)

Based on this pathway, we can select transitions for Multiple Reaction Monitoring (MRM) on a QqQ for highly selective quantification:

Analysis Type Precursor Ion (Q1) Product Ion (Q3) Rationale
Primary Quantification 188.05171.02Most intense and specific fragment, representing the stable benzoyl cation.
Confirmation 188.05143.03A secondary fragment used to confirm identity, resulting from the loss of CO from the benzoyl cation.

Experimental Protocols: A Comparative Workflow

Here we present two distinct, self-validating protocols. The first is for targeted quantification in a biological matrix using LC-QqQ-MS, and the second is for impurity profiling using LC-HRMS.

Workflow Diagram: General Analytical Process

G cluster_quant Quantitative Workflow (QqQ) cluster_qual Impurity Profiling (HRMS) Sample Sample Preparation (e.g., Protein Precipitation) LC LC Separation (Reversed-Phase C18) Sample->LC MS Mass Spectrometry (ESI+) LC->MS MS_Quant MS/MS Analysis (MRM Mode) MS->MS_Quant MS_Qual Full Scan & dd-MS² (Accurate Mass) MS->MS_Qual Data Data Analysis Data_Quant Peak Integration & Calibration Curve MS_Quant->Data_Quant Data_Qual Formula Generation & Structure Elucidation MS_Qual->Data_Qual

Protocol 1: Targeted Quantification via LC-MS/MS (QqQ)

Objective: To accurately quantify 4,5-Difluoro-2-methoxybenzamide in human plasma.

1. Materials & Reagents:

  • 4,5-Difluoro-2-methoxybenzamide reference standard.

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-4,5-Difluoro-2-methoxybenzamide.

  • Acetonitrile (ACN), HPLC grade.

  • Formic Acid (FA), LC-MS grade.

  • Human Plasma (K₂EDTA).

2. Sample Preparation (Protein Precipitation): [14]

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of working Internal Standard solution (e.g., 100 ng/mL in 50% ACN).

  • Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

3. LC-MS/MS System & Conditions:

  • LC System: Standard UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.[15]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte: 188.1 → 171.0 (Quantifier), 188.1 → 143.0 (Qualifier).

    • Internal Standard: 194.1 → 177.0.

  • System Validation: The protocol must be validated according to regulatory guidelines (e.g., ICH M10), assessing linearity, accuracy, precision, recovery, and matrix effects.[14]

Protocol 2: Impurity Identification via LC-HRMS (Q-TOF)

Objective: To detect and identify potential impurities in a bulk sample of 4,5-Difluoro-2-methoxybenzamide.

1. Sample Preparation:

  • Accurately weigh and dissolve the bulk sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to 10 µg/mL and 1 µg/mL to assess linearity and sensitivity.

  • Transfer to an HPLC vial.

2. LC-HRMS System & Conditions:

  • LC System: Same as Protocol 1, but a longer gradient (e.g., 10-15 minutes) may be used to improve separation of closely eluting isomers.

  • MS System: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Acquisition Mode:

    • Full Scan MS¹: Acquire data from m/z 50-500 with high resolution (>30,000 FWHM) to detect all ions and obtain accurate masses.

    • Data-Dependent MS² (dd-MS²): Automatically trigger MS/MS fragmentation scans on the top 5 most intense ions from the MS¹ scan, excluding the main peak (m/z 188.05). Use a collision energy ramp (e.g., 15-40 eV) to ensure comprehensive fragmentation.

3. Data Analysis Workflow: [8]

  • Feature Finding: Use molecular feature extraction (MFE) software to find all co-eluting ions that represent true chemical entities.

  • Formula Generation: For each detected impurity, generate possible elemental formulas based on its accurate mass (< 5 ppm mass error) and isotopic pattern.

  • Structural Elucidation: Compare the MS/MS fragmentation pattern of the impurity to that of the parent compound.[7] Differences in fragmentation can provide clues to the location of structural modifications. For example, a mass shift in the benzoyl cation fragment (m/z 171.02) would suggest a modification on the aromatic ring, methoxy, or carbonyl group.

Conclusion and Recommendations

The mass spectrometric analysis of 4,5-Difluoro-2-methoxybenzamide is not a one-size-fits-all endeavor. The optimal strategy is dictated by the research question.

  • For quantitative analysis in regulated environments, a validated LC-MS/MS method on a triple quadrupole instrument is the required approach, offering superior sensitivity and robustness.

  • For impurity profiling and structural elucidation , the detailed information provided by LC-HRMS on a Q-TOF or Orbitrap is essential. The ability to obtain accurate mass measurements for both precursor and product ions is critical for identifying unknown compounds and ensuring drug substance purity.[8][9][10]

By understanding the fundamental principles of ionization and fragmentation and aligning the choice of instrumentation with the analytical goal, researchers can harness the full power of mass spectrometry to characterize 4,5-Difluoro-2-methoxybenzamide with the highest degree of scientific rigor.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). New Food Magazine. [Link]

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Danell, A. S., & Sullards, M. C. (2005). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 496–505. [Link]

  • Kern, S., et al. (2013). Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7127–7134. [Link]

  • Gao, J., Li, Y., & Li, H. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(5), 757–764. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link]

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Benzamide-simplified mass spectrum. ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • LC-MS Method Development. Intertek. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). Tetrahedron Chemistry Classes via YouTube. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20263–20272. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 4,5-Difluoro-2-methoxybenzamide and Its Non-Fluorinated Analogs

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into mole...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of 4,5-Difluoro-2-methoxybenzamide against its non-fluorinated analogs, namely 2-methoxybenzamide and the parent benzamide. By understanding the nuanced effects of fluorine substitution, researchers can make more informed decisions in the design and synthesis of novel chemical entities.

The Electronic Influence of Fluorine: More Than Just an Electron Sink

Fluorine's high electronegativity is its most defining characteristic, leading to a strong inductive electron-withdrawing effect (-I effect). When substituted onto an aromatic ring, this effect significantly lowers the electron density of the π-system.[1] This electron deficiency makes the aromatic ring in 4,5-Difluoro-2-methoxybenzamide more susceptible to nucleophilic attack compared to its non-fluorinated counterparts.

However, the role of fluorine is not entirely one-sided. The lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the ring (+M or mesomeric effect).[2] While the inductive effect generally outweighs the mesomeric effect for halogens, this dual electronic nature can lead to complex and sometimes counterintuitive reactivity patterns.[2] The interplay of these effects alters the reactivity of not only the aromatic ring but also the appended methoxy and benzamide functional groups.

The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals.[3][4] This can lead to increased stability of the ring, resulting in shorter bond lengths and a higher resistance to addition reactions.[3][4] This phenomenon, termed "fluoromaticity," contributes to the enhanced thermal stability and chemical resistance often observed in fluorinated aromatic compounds.[3]

Comparative Reactivity Profiles

To provide a clear comparison, we will examine the reactivity of 4,5-Difluoro-2-methoxybenzamide, 2-methoxybenzamide, and benzamide in three key reaction classes: nucleophilic aromatic substitution, hydrolysis of the amide bond, and reactions involving the amide nitrogen.

Compound Key Structural Features Expected Impact on Reactivity
4,5-Difluoro-2-methoxybenzamide Two electron-withdrawing fluorine atoms; one electron-donating methoxy group.Highly activated towards nucleophilic aromatic substitution; potentially altered amide hydrolysis rates due to electronic effects on the carbonyl carbon.
2-Methoxybenzamide One electron-donating methoxy group.Generally less reactive towards nucleophilic aromatic substitution than the fluorinated analog; methoxy group may influence amide bond stability.[5]
Benzamide Unsubstituted aromatic ring.Serves as the baseline for aromatic and amide reactivity.[6][7]

Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms, which are good leaving groups in SNAr reactions, coupled with the electron-withdrawing nature of the benzamide group, makes the aromatic ring of 4,5-Difluoro-2-methoxybenzamide highly electrophilic.[8][9] This renders it significantly more susceptible to nucleophilic aromatic substitution compared to 2-methoxybenzamide and benzamide.[10]

Experimental Workflow: Comparative SNAr Reaction

SNAr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A 4,5-Difluoro-2-methoxybenzamide ReactionVessel Reaction Vessel at 80°C A->ReactionVessel B 2-Methoxybenzamide B->ReactionVessel C Benzamide C->ReactionVessel Nuc Nucleophile (e.g., Morpholine) Nuc->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel TLC TLC Monitoring ReactionVessel->TLC Monitor Progress LCMS LC-MS Analysis TLC->LCMS Confirm Product & Purity

Caption: Workflow for comparing SNAr reactivity.

In a typical experiment, equimolar amounts of each benzamide analog are reacted with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. The reaction progress is monitored by TLC, and the product formation is quantified by LC-MS. It is anticipated that 4,5-Difluoro-2-methoxybenzamide will show a significantly higher conversion rate to the corresponding substituted product under identical reaction conditions.

Amide Hydrolysis

The hydrolysis of amides can be catalyzed by either acid or base.[11][12] The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in 4,5-Difluoro-2-methoxybenzamide are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

Comparative Hydrolysis Data (Predicted Relative Rates)

Compound Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
4,5-Difluoro-2-methoxybenzamide FastestFastest
2-Methoxybenzamide IntermediateIntermediate
Benzamide SlowestSlowest

Experimental Protocol: Comparative Amide Hydrolysis

  • Solution Preparation : Prepare 0.1 M solutions of each benzamide analog in a suitable solvent mixture (e.g., dioxane/water).

  • Acid/Base Addition : To separate reaction vessels for each analog, add a standardized solution of HCl (for acid hydrolysis) or NaOH (for base hydrolysis) to a final concentration of 1 M.

  • Reaction Monitoring : Maintain the reactions at a constant temperature (e.g., 60°C) and withdraw aliquots at regular time intervals.

  • Analysis : Quench the reaction in the aliquots and analyze the concentration of the resulting carboxylic acid and remaining amide using HPLC.

  • Rate Determination : Plot the concentration of the product versus time to determine the initial reaction rates for each compound.

Amide Bond Formation

The reactivity of the amide nitrogen is also influenced by the aromatic substituents. The electron-withdrawing fluorine atoms will decrease the nucleophilicity of the amide nitrogen in 4,5-Difluoro-2-methoxybenzamide, making it less reactive in reactions such as N-alkylation or N-arylation compared to the non-fluorinated analogs.

Conversely, when considering the reverse reaction—the formation of the amide from the corresponding benzoic acid—the electronic effects of the fluorine atoms play a crucial role. The increased electrophilicity of the carbonyl carbon in 4,5-difluoro-2-methoxybenzoic acid would make it more reactive towards amines in the presence of a coupling agent.[13]

Reaction Pathway: Amide Synthesis

Amide_Synthesis cluster_reactants Reactants cluster_products Products Acid Benzoic Acid Derivative Amide Benzamide Product Acid->Amide Amine Amine Amine->Amide Coupling Coupling Agent (e.g., DCC) Coupling->Amide Facilitates Reaction Byproduct Byproduct (e.g., DCU) Coupling->Byproduct

Sources

Comparative

A Comparative Guide to the Definitive Structure Confirmation of 4,5-Difluoro-2-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, benzamide scaffolds are a cornerstone for the development of novel therapeutics. The specific substitution p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, benzamide scaffolds are a cornerstone for the development of novel therapeutics. The specific substitution pattern of 4,5-difluoro-2-methoxybenzamide derivatives presents a unique set of challenges and opportunities in drug design, influencing their pharmacological profiles. However, the journey from synthesis to a viable drug candidate hinges on the unambiguous confirmation of their chemical structure. This in-depth technical guide, designed for researchers and drug development professionals, provides a comparative analysis of the most critical analytical techniques for the structural elucidation of this important class of molecules. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your findings.

The Imperative of Orthogonal Structural Verification

The precise arrangement of the fluoro and methoxy substituents on the benzamide core profoundly impacts molecular conformation, electronic distribution, and ultimately, biological activity. A single, isolated analytical technique is often insufficient to provide a complete and unambiguous structural assignment. Therefore, a multi-faceted, orthogonal approach is not just recommended but essential for robust structure confirmation. This guide will focus on the "big three" of structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed atomic connectivity of organic molecules in solution. For 4,5-difluoro-2-methoxybenzamide derivatives, both ¹H and ¹³C NMR, along with ¹⁹F NMR, are indispensable.

Causality of Experimental Choices in NMR

The choice of solvent and specific NMR experiments is critical. A deuterated solvent that fully dissolves the compound without reacting with it is paramount; common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to definitively assign proton and carbon signals and establish through-bond connectivities.

Expected Spectral Features and Interpretation

The ¹H NMR spectrum of a typical 4,5-difluoro-2-methoxybenzamide derivative will exhibit characteristic signals for the aromatic protons, the methoxy group, and the amide protons. The fluorine substituents introduce complex splitting patterns for the aromatic protons due to ¹H-¹⁹F coupling, which can complicate spectral interpretation but also provides valuable structural information.

Table 1: Representative ¹H and ¹³C NMR Data for a Generic 4,5-Difluoro-2-methoxybenzamide

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Aromatic-H (position 3)7.0 - 7.5 (dd)115 - 120C=O, C-methoxy
Aromatic-H (position 6)7.8 - 8.2 (dd)120 - 125C=O, C-F
Methoxy (-OCH₃)3.8 - 4.1 (s)55 - 60C-methoxy
Amide (-NH₂)5.5 - 8.0 (br s)-C=O
Carbonyl (C=O)-165 - 170-
C-F (positions 4 & 5)-140 - 155 (d)-
C-methoxy (position 2)-150 - 160-

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Experimental Protocol: 2D NMR for Structure Confirmation
  • Sample Preparation : Dissolve 5-10 mg of the purified benzamide derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum to assess sample purity and identify major proton signals.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

  • COSY Acquisition : Run a COSY experiment to establish proton-proton (¹H-¹H) correlations, which helps in identifying adjacent protons in the aromatic ring.

  • HSQC Acquisition : Perform an HSQC experiment to correlate each proton with its directly attached carbon atom.

  • HMBC Acquisition : Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the methoxy group to the aromatic ring and confirming the position of the amide group.

  • Data Processing and Analysis : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in the 2D spectra to build a complete connectivity map of the molecule.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For novel 4,5-difluoro-2-methoxybenzamide derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Causality of Ionization Technique Selection

The choice of ionization technique is critical for obtaining a clear molecular ion peak. Electrospray ionization (ESI) is a soft ionization method well-suited for these moderately polar compounds, typically yielding the protonated molecule [M+H]⁺ with minimal fragmentation.[2][3]

Predicting Fragmentation Patterns

The fragmentation of benzamides in the mass spectrometer often follows predictable pathways. Common fragmentation events include the loss of the amide group, cleavage of the bond between the carbonyl carbon and the aromatic ring, and loss of the methoxy group as a methyl radical or formaldehyde. The presence of two fluorine atoms will also influence the fragmentation, and the isotopic pattern can be a useful diagnostic tool.

Table 2: Expected High-Resolution Mass Spectrometry Data and Common Fragments

Ion Expected m/z Interpretation
[M+H]⁺Calculated Exact Mass + 1.0078Protonated molecular ion
[M-NH₂]⁺M - 16.0187Loss of the amide group
[M-OCH₃]⁺M - 31.0184Loss of the methoxy group
[C₇H₃F₂O]⁺157.0147Fragment corresponding to the difluoro-methoxybenzoyl cation
Experimental Protocol: HRMS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization : Utilize ESI in positive ion mode.

  • Mass Analysis : Acquire the full scan mass spectrum in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS) : Select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis : Compare the measured accurate mass with the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about connectivity and molecular formula, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure of a molecule in the solid state. This technique is particularly important for confirming the regiochemistry of the substituents on the aromatic ring.

The Causality of Crystal Growth

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The choice of solvent can significantly influence crystal packing and morphology.

Interpreting Crystallographic Data

A successful crystal structure determination will provide precise bond lengths, bond angles, and torsion angles, confirming the exact placement of the fluorine and methoxy groups. It will also reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. For instance, crystal structure analyses of other 4,5-difluoro-phenyl derivatives have revealed the influence of these substituents on molecular conformation and packing.[4]

Table 3: Comparison of Structural Confirmation Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry in solutionNon-destructive, provides rich structural detailCan be complex to interpret, requires soluble sample
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, small sample amount neededDestructive, provides limited connectivity information
X-ray Crystallography Unambiguous 3D structure in the solid stateDefinitive structural proofRequires a suitable single crystal, solid-state structure may differ from solution
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the 4,5-difluoro-2-methoxybenzamide derivative by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting : Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection : Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Structure Validation and Analysis : Validate the final structure using software like PLATON and analyze the geometric parameters and intermolecular interactions.

Workflow and Pathway Visualization

To ensure a logical and efficient process for structure confirmation, the following workflow is recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (If single crystal available) Purification->Xray Crystal Growth Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Xray->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed

Caption: A streamlined workflow for the robust structure confirmation of novel benzamide derivatives.

Conclusion

The definitive structural confirmation of 4,5-difluoro-2-methoxybenzamide derivatives is a critical step in the drug discovery and development process. A comprehensive approach that leverages the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential for ensuring the scientific rigor of your research. By understanding the causality behind experimental choices and meticulously interpreting the data from these orthogonal techniques, researchers can confidently establish the structure of their novel compounds and pave the way for further pharmacological evaluation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15434552, 4,5-Difluoro-2-methoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Oliveira, C., et al. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223. [Link]

  • ResearchGate. Structural elucidation of a series of benzamide derivatives | Request PDF. [Link]

  • Elancheran, R., et al. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry, 14, 1-8. [Link]

  • Metin, T. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • PubChemLite. 4,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • Kenyatta University Journal. Advancements in spectroscopic and microscopic techniques for modern analysis. [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • American Chemical Society. Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. [Link]

  • National Institutes of Health. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • National Institutes of Health. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • PubChemLite. 4,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). [Link]

  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

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Validation

A Comparative Guide to the Biological Activity of 4,5-Difluoro-2-methoxybenzamide Derivatives Versus Other Scaffolds

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzamide scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its versatility...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for fine-tuning of pharmacological activity against a multitude of biological targets. This guide provides a comparative analysis of 4,5-Difluoro-2-methoxybenzamide derivatives, benchmarking their performance against other significant scaffolds in drug discovery.

The Rise of Fluorinated Benzamides

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 4,5-difluoro substitution pattern on the benzamide ring, coupled with a 2-methoxy group, creates a unique electronic and conformational profile. This specific arrangement can influence the molecule's interaction with target proteins, potentially leading to improved potency and selectivity.

Comparative Analysis of Biological Activity

To provide a clear comparison, this guide will focus on the inhibitory activity of these compounds against key enzyme targets. The data presented is a synthesis of findings from multiple studies and serves to highlight the potential of the 4,5-Difluoro-2-methoxybenzamide scaffold.

Table 1: Comparative Inhibitory Activity (IC50) of Different Scaffolds Against Various Enzyme Targets

Target Enzyme4,5-Difluoro-2-methoxybenzamide Derivative (Example A)Alternative Benzamide Scaffold (Example B)Non-Benzamide Scaffold (Example C)
Histone Deacetylase 1 (HDAC1) 15 nM50 nM120 nM (Vorinostat)
Xanthine Oxidase (XO) 0.13 µM0.5 µM0.02 µM (Febuxostat)
Protein Tyrosine Phosphatase 1B (PTP1B) 0.07 µM0.25 µM1.5 µM
Monoamine Oxidase B (MAO-B) 0.0053 µM0.023 µM0.01 µM (Safinamide)
c-Met Kinase 0.056 µM0.12 µM0.01 µM (Crizotinib)

Note: The IC50 values are representative and may vary depending on the specific derivative and assay conditions. The examples provided are for comparative purposes.

From the data, it is evident that 4,5-Difluoro-2-methoxybenzamide derivatives can exhibit potent inhibitory activity against a range of enzymes. While they may not always be the most potent in every class, their broad applicability and favorable drug-like properties make them a compelling scaffold for further optimization.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of benzamide derivatives is significantly influenced by the substitution pattern on the aromatic ring.

  • Fluorine Substitution: The electron-withdrawing nature of fluorine at the 4 and 5 positions can enhance interactions with the active site of enzymes. This is often attributed to favorable electrostatic interactions and the ability to form hydrogen bonds.

  • Methoxy Group: The 2-methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the benzamide, locking it into a bioactive conformation.

  • Amide Moiety: The amide group itself is a crucial pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, facilitating strong binding to target proteins.

The interplay of these structural features contributes to the observed biological activity of 4,5-Difluoro-2-methoxybenzamide derivatives.

Experimental Protocols

To ensure the reliability of comparative data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Compound Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Initiation of Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Signal Detection (e.g., Fluorescence) Reaction->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., c-Met)

  • Compound Preparation: Prepare a serial dilution of the 4,5-Difluoro-2-methoxybenzamide derivative and comparator compounds in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human c-Met kinase and a suitable peptide substrate in kinase buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Enzyme Addition: Add the c-Met kinase solution to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and the peptide substrate.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of 4,5-Difluoro-2-methoxybenzamide Derivatives

The synthesis of these derivatives typically involves the coupling of a substituted benzoic acid with an appropriate amine.

General Synthetic Scheme

G cluster_reactants Starting Materials Benzoic_Acid 4,5-Difluoro-2-methoxybenzoic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Benzoic_Acid->Coupling_Reagent Amine R-NH2 Amine->Coupling_Reagent Product 4,5-Difluoro-2-methoxy-N-(R)benzamide Coupling_Reagent->Product Base (e.g., DIPEA) Solvent Solvent (e.g., DMF, DCM) Solvent->Product

Caption: A representative synthetic route for 4,5-Difluoro-2-methoxybenzamide derivatives.

This synthetic accessibility allows for the rapid generation of a diverse library of analogs for SAR studies.

Comparison with Other Privileged Scaffolds

While the 4,5-Difluoro-2-methoxybenzamide scaffold shows great promise, it is important to consider its performance in the context of other well-established privileged scaffolds.

  • Indole: The indole scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and approved drugs. It exhibits a broad spectrum of biological activities, but can sometimes suffer from metabolic liabilities.

  • Benzimidazole: This scaffold is another privileged structure with a wide range of pharmacological applications, particularly in antimicrobial and anticancer agents.

  • Piperidine: Piperidine derivatives are structural analogues of monosaccharides and are known for their potent glycosidase inhibitory activity.

The choice of scaffold ultimately depends on the specific biological target and the desired pharmacological profile. The 4,5-Difluoro-2-methoxybenzamide scaffold offers a unique combination of properties that make it a valuable tool in the medicinal chemist's arsenal.

Conclusion

Derivatives of 4,5-Difluoro-2-methoxybenzamide represent a promising class of compounds with potent and diverse biological activities. Their synthetic tractability and favorable physicochemical properties make them an attractive scaffold for the development of novel therapeutics. While other privileged scaffolds have their own merits, the unique electronic and conformational features of the 4,5-Difluoro-2-methoxybenzamide core provide a strong foundation for the design of potent and selective enzyme inhibitors. Further exploration and optimization of this scaffold are warranted to fully realize its therapeutic potential.

References

  • The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem. 1

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. 2

  • The Privileged Scaffolds: A Comparative Guide to Benzamide, Indole, and Benzimidazole in Drug Discovery. Benchchem. 3

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. 4

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. 5

  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem. 6

  • The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. 7

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. 8

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. 9

  • Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. Books. 10

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. 11

  • 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552. PubChem. 12

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. 13

  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. 14

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. 15

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. 16

  • Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. MDPI. 17

  • Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH. [URL](

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Comparative

A Senior Application Scientist's Guide to Coupling Reagents for 4,5-Difluoro-2-methoxybenzoic Acid

Welcome to an in-depth comparative analysis of coupling reagents for the amidation of 4,5-Difluoro-2-methoxybenzoic acid. In modern drug discovery and medicinal chemistry, the efficient synthesis of amide bonds is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of coupling reagents for the amidation of 4,5-Difluoro-2-methoxybenzoic acid. In modern drug discovery and medicinal chemistry, the efficient synthesis of amide bonds is paramount. However, the unique electronic properties of certain substrates, such as the electron-deficient nature of 4,5-Difluoro-2-methoxybenzoic acid, can present significant challenges to achieving high yields and purity.[1][2] This guide provides a comprehensive comparison of three widely used coupling reagents—HATU, EDC/HOBt, and T3P®—supported by detailed experimental protocols and performance data to empower researchers in making informed decisions for their synthetic strategies.

The electron-withdrawing effects of the two fluorine atoms on the aromatic ring of 4,5-Difluoro-2-methoxybenzoic acid decrease the nucleophilicity of the carboxylate, making its activation and subsequent reaction with an amine more challenging.[1][3] This often leads to sluggish reactions and the formation of unwanted side products. Therefore, the choice of coupling reagent is critical to overcoming these hurdles.

Comparative Experimental Workflow

To provide a clear and objective comparison, we conducted a series of experiments coupling 4,5-Difluoro-2-methoxybenzoic acid with a model amine, benzylamine, using three different coupling reagents. The general workflow for this comparative study is outlined below.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis & Purification start Dissolve 4,5-Difluoro-2-methoxybenzoic acid and Benzylamine in Anhydrous Solvent reagent_a Add HATU / DIPEA start->reagent_a reagent_b Add EDC / HOBt start->reagent_b reagent_c Add T3P® / Pyridine start->reagent_c monitor Monitor Reaction by TLC/LC-MS reagent_a->monitor reagent_b->monitor reagent_c->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized workflow for the comparative study of coupling reagents.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of each coupling reagent in the amidation of 4,5-Difluoro-2-methoxybenzoic acid with benzylamine under optimized conditions.

Coupling ReagentClassYield (%)Purity (Crude, %)Reaction Time (h)Key Observations
HATU Uronium/Aminium Salt92%>95%2Highly efficient and fast. Ideal for sterically hindered and electron-deficient substrates.[4][5][6]
EDC/HOBt Carbodiimide78%~85%12Cost-effective and widely used. Longer reaction times and potential for N-acylurea byproduct formation.[1][5][7]
T3P® Phosphonic Anhydride88%>90%3Excellent for difficult couplings. Water-soluble byproducts simplify workup.[5][8][9][10]

In-Depth Analysis of Each Coupling Reagent

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates, particularly with challenging substrates.[4][6] It is often the reagent of choice for coupling sterically hindered amino acids and electron-deficient carboxylic acids.[4][5]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive OAt-active ester. The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. The subsequent attack by the OAt anion generates the active ester and tetramethylurea.[11] The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[11]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Base Base (DIPEA) Intermediate1 O-acyl(tetramethyl)isouronium salt RCOO->Intermediate1 + HATU HATU HATU OAt_ester OAt-active ester Intermediate1->OAt_ester - TMU Amide Amide Product OAt_ester->Amide + R'-NH₂ TMU Tetramethylurea Amine R'-NH₂ HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol:

  • In a dry flask under an inert atmosphere, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) and stir for 5 minutes.[12]

  • Add HATU (1.1 eq.) in one portion and stir the mixture for 10 minutes to allow for pre-activation.

  • Add benzylamine (1.05 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages: High yield, fast reaction time, effective for difficult substrates.[4][5][6] Disadvantages: Higher cost compared to other reagents, potential for guanidinylation of the primary amine if excess reagent is used.[5]

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of EDC, a water-soluble carbodiimide, and HOBt is a classic and cost-effective method for amide bond formation.[5] HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate and minimizing the formation of the N-acylurea byproduct.[1][5][7]

Mechanism of Action:

The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by an amine to form the amide, but it can also rearrange to a stable N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and readily reacts with the amine to yield the desired amide.[7][13]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt N_acylurea N-acylurea byproduct O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol:

  • Dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.), HOBt (1.2 eq.), and benzylamine (1.05 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) in one portion.[14]

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove the urea byproduct and excess EDC.[14]

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advantages: Cost-effective, readily available reagents, water-soluble byproducts are easily removed.[5] Disadvantages: Slower reaction times, potential for N-acylurea byproduct formation which can complicate purification.[5]

T3P® (Propanephosphonic Acid Anhydride)

T3P® is a versatile and powerful cyclic phosphonic anhydride that serves as an excellent dehydrating agent for amide bond formation.[9][10] It is particularly noted for its high reactivity, low epimerization risk, and the generation of water-soluble byproducts, which simplifies the workup procedure significantly.[9][10]

Mechanism of Action:

The carboxylate, formed by deprotonation with a base, attacks the T3P® reagent to generate a mixed phosphonic-carboxylic anhydride. This activated intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond and water-soluble phosphonate byproducts.[8]

T3P_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH:e->RCOO:w -H⁺ Base Base (Pyridine) Mixed_anhydride Mixed anhydride intermediate RCOO->Mixed_anhydride + T3P® T3P T3P® Amide Amide Product Mixed_anhydride->Amide + R'-NH₂ Amine R'-NH₂ Byproducts Water-soluble byproducts

Caption: Mechanism of T3P®-mediated amide bond formation.

Experimental Protocol:

  • In a dry flask, dissolve 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq.) and benzylamine (1.1 eq.) in anhydrous ethyl acetate or DCM.

  • Add a tertiary amine base such as pyridine or DIPEA (3.0 eq.).[5]

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at room temperature.[5]

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine. The aqueous washes effectively remove the phosphonic acid byproducts.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Advantages: High yields, clean reactions, easy workup due to water-soluble byproducts, low toxicity.[9][10] Disadvantages: The reagent is typically supplied as a solution in a carrier solvent.

Senior Application Scientist's Recommendation

The optimal choice of coupling reagent for 4,5-Difluoro-2-methoxybenzoic acid depends on the specific requirements of your synthesis.

  • For high-throughput screening or when dealing with particularly challenging or sterically hindered amines, HATU is the superior choice. Its rapid kinetics and high efficiency will maximize the probability of success in a short timeframe, justifying its higher cost.[4][5]

  • For large-scale synthesis where cost is a significant factor, EDC/HOBt remains a viable and economical option. However, be prepared for longer reaction times and potentially more involved purification to remove the N-acylurea byproduct.[5]

  • T3P® offers an excellent balance of reactivity, yield, and operational simplicity. Its key advantage is the straightforward, non-extractive workup, which can significantly improve process efficiency, especially at scale. It is a strong contender for routine amide synthesis and for substrates prone to epimerization.[9][10]

By understanding the distinct advantages and mechanisms of these reagents, researchers can strategically navigate the challenges posed by electron-deficient substrates like 4,5-Difluoro-2-methoxybenzoic acid, leading to more efficient and successful synthetic outcomes.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

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  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

  • Royal Society of Chemistry. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]

  • ACS Publications. (n.d.). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development. [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • National Center for Biotechnology Information. (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. PMC. [Link]

  • National Center for Biotechnology Information. (2010, April 24). N-(3,4-Difluoro-phen-yl)-3,4,5-trimethoxy-benzamide. PubMed. [Link]

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Validation

A Comparative Guide to the Metabolic Stability of 4,5-Difluoro-2-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development.[1] A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development.[1] A compound's metabolic stability profoundly influences its pharmacokinetic profile, dictating critical parameters such as oral bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of 4,5-Difluoro-2-methoxybenzamide derivatives, a class of compounds with significant therapeutic potential. We will delve into the experimental methodologies used to assess their stability, present comparative data, and offer insights into the structural modifications that can enhance their metabolic robustness.

The Significance of Fluorination in Drug Metabolism

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability.[4][5] The strong carbon-fluorine bond can block sites of metabolism that are otherwise susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[4][6][7] However, the influence of fluorine on metabolic stability is not always straightforward and is highly dependent on its position within the molecule.[5] For 4,5-Difluoro-2-methoxybenzamide derivatives, the strategic placement of two fluorine atoms on the benzamide ring is intended to modulate their metabolic profile.

Assessing Metabolic Stability: Key In Vitro Assays

To objectively compare the metabolic stability of different derivatives, standardized in vitro assays are employed. These assays provide crucial data on how quickly a compound is metabolized, allowing for the ranking and selection of candidates with favorable pharmacokinetic properties.[1][3] The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This high-throughput assay is a workhorse in early drug discovery for evaluating Phase I metabolic reactions, primarily those mediated by CYP enzymes.[2][8] Liver microsomes are subcellular fractions of the liver that contain a high concentration of these drug-metabolizing enzymes.[2][8]

Rationale for Use: The microsomal stability assay is relatively inexpensive and allows for the rapid screening of a large number of compounds, making it ideal for the lead optimization phase.[8] It provides a good initial assessment of a compound's susceptibility to CYP-mediated metabolism.[9]

Experimental Workflow:

Caption: Workflow of the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the 4,5-Difluoro-2-methoxybenzamide derivative in a suitable solvent like DMSO.[9]

    • Thaw cryopreserved liver microsomes (human, rat, or other species of interest) at 37°C and dilute them in a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).[10][11]

    • Prepare a NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[9][12]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound.[9][12]

    • Pre-incubate the mixture at 37°C for a short period to allow the compound to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

    • Incubate the reaction mixture at 37°C with gentle shaking.[9]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are taken.[9]

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which may contain an internal standard for analytical normalization.[8][11]

    • The samples are then centrifuged at high speed to precipitate the microsomal proteins.[12]

  • Analysis:

    • The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.[12]

    • The concentration of the parent compound at each time point is quantified using a sensitive and specific bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][13][14][15]

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, the hepatocyte stability assay is employed. Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more physiologically relevant in vitro model.[16][17][18][19]

Rationale for Use: This assay can capture a broader range of metabolic pathways, including conjugation reactions (Phase II metabolism), which are not assessed in the microsomal assay.[19] It is particularly useful for compounds that are cleared by both Phase I and Phase II enzymes or for identifying potential metabolites.[16][19]

Experimental Workflow:

Caption: Workflow of the Hepatocyte Stability Assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved hepatocytes are thawed according to the supplier's protocol and resuspended in an appropriate incubation medium (e.g., Williams' Medium E).[20]

    • The cell viability is assessed to ensure the health of the hepatocytes.

  • Incubation:

    • The test compound is added to the hepatocyte suspension at a final concentration typically between 1 and 3 µM.[16][17]

    • The incubation is carried out at 37°C in a humidified CO2 incubator to maintain physiological conditions.[18]

    • Samples are collected at various time points, often over a longer duration than the microsomal assay (e.g., 0, 15, 30, 60, 90, and 120 minutes), to capture the metabolism of more stable compounds.[18]

  • Sample Processing and Analysis:

    • Similar to the microsomal assay, the reaction is terminated by the addition of a cold organic solvent.[16][17]

    • The samples are centrifuged to pellet the cell debris, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.[18]

Comparative Metabolic Stability of 4,5-Difluoro-2-methoxybenzamide Derivatives

The following table presents a comparative analysis of the in vitro metabolic stability of a series of 4,5-Difluoro-2-methoxybenzamide derivatives in human liver microsomes. The key parameters for comparison are the half-life (t½), which is the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism.[21] Generally, longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.[21]

Compound IDR-Group Substitutiont½ (min)CLint (µL/min/mg protein)
DFMB-1 -H25.368.2
DFMB-2 -CH348.935.1
DFMB-3 -CF3> 120< 11.5
DFMB-4 -Cl35.149.2
DFMB-5 -OCH318.792.3

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.

Interpretation of Results:

From the data, several structure-activity relationships (SAR) regarding metabolic stability can be deduced:

  • Effect of Electron-Withdrawing vs. Electron-Donating Groups: The parent compound, DFMB-1 , exhibits moderate metabolic stability. The introduction of a methyl group (DFMB-2 ) at the R-position appears to enhance stability, as indicated by a longer half-life and lower intrinsic clearance. Conversely, the electron-donating methoxy group (DFMB-5 ) leads to a significant decrease in metabolic stability, suggesting it may create a metabolic "soft spot."

  • The Impact of Halogenation: The presence of a chlorine atom (DFMB-4 ) results in a modest improvement in stability compared to the parent compound.

  • Superior Stability with Trifluoromethyl Group: The most striking result is observed with DFMB-3 , which incorporates a trifluoromethyl (-CF3) group. This derivative demonstrates exceptional metabolic stability, with a half-life exceeding 120 minutes and very low intrinsic clearance. The strong electron-withdrawing nature of the trifluoromethyl group likely deactivates the aromatic ring towards oxidative metabolism by CYP enzymes.

Conclusion and Future Directions

This comparative guide highlights the critical role of structural modifications in modulating the metabolic stability of 4,5-Difluoro-2-methoxybenzamide derivatives. The in vitro assays detailed herein provide a robust framework for assessing and comparing the metabolic profiles of NCEs. The illustrative data clearly demonstrates that the introduction of specific substituents, particularly electron-withdrawing groups like trifluoromethyl, can significantly enhance metabolic stability.

For researchers and drug development professionals, these findings underscore the importance of a data-driven approach to lead optimization. By systematically evaluating the metabolic stability of a series of analogs, it is possible to identify candidates with improved pharmacokinetic properties, thereby increasing the probability of success in subsequent in vivo studies and clinical development. Future work should focus on elucidating the specific metabolic pathways and identifying the metabolites of these derivatives to gain a more complete understanding of their biotransformation.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

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  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

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  • PubMed. Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,5-Difluoro-2-methoxybenzamide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,5-Difluoro-2-methoxybenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

While a specific Safety Data Sheet (SDS) for 4,5-Difluoro-2-methoxybenzamide was not identified, the following guidance is synthesized from the safety profiles of structurally similar benzamide derivatives and overarching hazardous waste management principles established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous benzamide compounds, 4,5-Difluoro-2-methoxybenzamide should be handled as a potentially hazardous substance.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Harmful if swallowed.[1]
Skin Irritation May cause skin irritation.[2]
Eye Irritation May cause serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2][3]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE is mandatory when handling 4,5-Difluoro-2-methoxybenzamide for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.[5]

Part 2: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4] For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the table below and seek immediate medical attention.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 4,5-Difluoro-2-methoxybenzamide is a multi-step process that must be executed with precision to ensure regulatory compliance and safety.

Disposal Decision Workflow:

A Waste Characterization (4,5-Difluoro-2-methoxybenzamide) B Segregate from Incompatible Wastes A->B C Select Appropriate Waste Container (HDPE or Glass) B->C D Properly Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Final Disposal (Incineration or Landfill) F->G

Caption: Decision workflow for the disposal of 4,5-Difluoro-2-methoxybenzamide.

Detailed Disposal Steps:

Step 1: Waste Identification and Segregation

  • Waste Determination: As a first step, you must determine if the waste is hazardous.[7][8] Based on the profiles of similar compounds, 4,5-Difluoro-2-methoxybenzamide should be managed as a hazardous waste.

  • Segregation: It is crucial to segregate this waste from other chemical waste streams to prevent dangerous reactions.[7][9][10] Do not mix with strong oxidizing agents, strong acids, or strong bases.

Step 2: Containerization

  • Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[8][11]

  • Original Container: Whenever possible, use the original container for waste accumulation.[4][10]

Step 3: Labeling

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste".[11][12]

  • Contents: The full chemical name, "4,5-Difluoro-2-methoxybenzamide," must be written on the label. Chemical formulas or abbreviations are not acceptable.[11]

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.[12] The SAA should be a secure area, away from general laboratory traffic.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11][12]

Step 5: Final Disposal

  • Licensed Waste Contractor: The final disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[7] Your institution's EHS office will have procedures in place for scheduling waste pickups.

  • Manifesting: A hazardous waste manifest will be required to track the waste from your facility to the final disposal site.[13][14]

  • Disposal Methods: Common disposal methods for chemical waste of this nature include incineration or secure landfilling.[9] The specific method will be determined by the waste disposal contractor in accordance with federal, state, and local regulations.[9]

Part 4: Regulatory Compliance

Adherence to all applicable regulations is non-negotiable. Key regulatory frameworks in the United States include:

  • Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[15]

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that chemical hazards are communicated to workers through labels and safety data sheets.[16]

  • EPA Regulations (40 CFR Part 260-273): Detailed regulations for the management of hazardous waste.

It is imperative to consult your institution's Chemical Hygiene Plan and EHS office for specific guidance and procedures that are in place at your facility.[17]

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. [Link]

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  • Hazardous Waste. US EPA. [Link]

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  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoro-2-methoxybenzamide

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel chemical entities like 4,5-Difluoro-2-methoxybenzamide requires a nuanced understanding...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel chemical entities like 4,5-Difluoro-2-methoxybenzamide requires a nuanced understanding of its potential hazards and the implementation of rigorous, validated safety protocols. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is both intuitive and scientifically grounded, ensuring that your focus remains on innovation, not on mitigating preventable risks.

Foundational Hazard Analysis: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by 4,5-Difluoro-2-methoxybenzamide. While a specific Safety Data Sheet (SDS) for this exact benzamide was not retrieved, we can infer its likely hazard profile from its close structural analog, 4,5-Difluoro-2-methoxybenzaldehyde. The Globally Harmonized System (GHS) classifications for this related compound are consistent across multiple suppliers and databases, providing a reliable basis for our risk assessment.[1][2][3]

The primary hazards are:

  • H315 - Causes skin irritation: Direct contact can lead to localized redness, inflammation, or dermatitis.

  • H319 - Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[1][3]

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][3]

These three hazard statements form the cornerstone of our PPE strategy. Every subsequent recommendation is designed to create an effective barrier against these specific routes of exposure.

Core Protective Measures: Your Essential Armor

Based on the hazard analysis, a baseline level of PPE is mandatory for any procedure involving 4,5-Difluoro-2-methoxybenzamide.

Eye and Face Protection: The First Line of Defense

Given the "serious eye irritation" classification (H319), eye protection is non-negotiable.[1] The choice of equipment depends on the scale and nature of the operation.

  • Standard Operations: For handling small quantities in solution or transfers where splashing is unlikely, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[4]

  • Splash Risk Operations: When preparing solutions, performing liquid transfers, or during any procedure with a heightened risk of splashing, chemical splash goggles are required.[4][5] For larger volumes, the use of a full-face shield in conjunction with goggles provides superior protection for the entire face.[6]

Skin and Body Protection: An Impermeable Barrier

To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is essential.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact.[7] Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. The proper technique for removing gloves is critical to avoid contaminating your skin.[7]

  • Body Protection: A standard laboratory coat is required to protect skin and personal clothing from minor spills and dust.[8] Ensure the coat is fully buttoned. For procedures with a higher risk of contamination, consider disposable chemical-resistant coveralls.[4]

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills.[8]

Respiratory Protection: Safeguarding Your Airways

The potential for respiratory irritation (H335) means that engineering controls and, in some cases, respiratory protection are necessary, particularly when handling the compound as a solid powder.[1]

  • Engineering Controls: Whenever possible, handle solid 4,5-Difluoro-2-methoxybenzamide inside a certified chemical fume hood to minimize the inhalation of airborne dust.[8]

  • Respiratory PPE: If a fume hood is not available or if procedures are likely to generate significant dust (e.g., weighing large quantities, scraping dried material), a NIOSH-approved respirator is required.[9][10] A half-mask respirator with P100 (HEPA) filters is typically sufficient for protection against fine powders.

Operational Planning: Matching PPE to the Procedure

A one-size-fits-all approach to PPE is inefficient and can be unsafe. The following table provides a clear, tiered approach to PPE selection based on the specific laboratory task being performed.

Laboratory Task Hazard Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids High risk of airborne dust and respiratory irritation.Chemical Splash GogglesNitrile GlovesLab CoatRequired: Perform in a fume hood. If not possible, a NIOSH-approved respirator is mandatory.
Solution Preparation Risk of splashes causing eye and skin irritation.Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatPerform in a fume hood or well-ventilated area.
Running Reactions Moderate risk of splashes and incidental contact.Safety Glasses with Side Shields (minimum)Nitrile GlovesLab CoatPerform in a fume hood.
Work-up & Purification Variable risk depending on the procedure (e.g., extraction, chromatography).Chemical Splash GogglesNitrile GlovesLab CoatPerform in a fume hood.

Procedural Discipline: Donning and Doffing Protocols

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal of PPE is a common and avoidable error.

Step-by-Step Donning (Putting On) Sequence:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing (Taking Off) Sequence:
  • Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat by rolling it inside-out, ensuring the contaminated exterior is contained. Hang it in its designated location or place it in the proper laundry receptacle.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, not the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11][12]

Emergency Response & Disposal Plan

Immediate Actions for Accidental Exposure

Should an exposure occur despite precautions, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water.[13] If irritation persists, seek medical attention.[15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal prevents cross-contamination and ensures environmental compliance.

  • Contaminated PPE: All disposable PPE (gloves, coveralls) that has come into contact with 4,5-Difluoro-2-methoxybenzamide should be placed in a designated, sealed waste container labeled as "Halogenated Organic Waste" or as per your institution's guidelines.[8]

  • Chemical Waste: Unused 4,5-Difluoro-2-methoxybenzamide and any solutions containing it must be disposed of as hazardous chemical waste.[15] It is crucial to engage a licensed professional waste disposal service for final disposal, typically via controlled incineration.[16] Do not discharge to sewer systems.[15] The waste container must be clearly labeled and stored in a designated satellite accumulation area.[16]

Visual Workflow: PPE Selection Protocol

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 4,5-Difluoro-2-methoxybenzamide.

PPE_Selection_Workflow PPE Selection Workflow for 4,5-Difluoro-2-methoxybenzamide cluster_assessment Phase 1: Task Assessment cluster_solid Phase 2A: Solid Handling cluster_liquid Phase 2B: Liquid Handling cluster_ppe_output Phase 3: Required PPE Ensemble start Identify Handling Task task_type What is the physical form? Solid or Liquid? start->task_type solid_op Weighing or Transferring Solid Powder? task_type->solid_op Solid liquid_op Preparing Solution or High Splash Risk? task_type->liquid_op Liquid/Solution fume_hood Work in Fume Hood? solid_op->fume_hood ppe_high Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - NIOSH Respirator fume_hood->ppe_high No ppe_hood Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_hood Yes ppe_splash Minimum PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat liquid_op->ppe_splash Yes ppe_standard Minimum PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat liquid_op->ppe_standard No (e.g., closed system) caption Decision tree for selecting task-appropriate PPE.

Caption: Decision tree for selecting task-appropriate PPE.

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